[Val4] Angiotensin III
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H68N12O11 |
|---|---|
分子量 |
977.1 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9.C2H4O2/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27;1-2(3)4/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50);1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-;/m0./s1 |
InChIキー |
UBCDCKZLUANRNL-KSHZUBQQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
[Val4] Angiotensin III mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Angiotensin III
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiotensin III (Ang III), a heptapeptide (B1575542) product of the Renin-Angiotensin System (RAS), is increasingly recognized as a crucial effector molecule with a wide range of physiological actions, rivaling in some aspects the potency of the more extensively studied Angiotensin II (Ang II). Formed by the enzymatic cleavage of Ang II, Ang III exerts its effects through the same primary receptors—Angiotensin Type 1 (AT1R) and Type 2 (AT2R)—triggering a complex network of intracellular signaling cascades. This document provides a comprehensive technical overview of the formation, receptor interaction, and downstream signaling pathways of Angiotensin III. It consolidates quantitative binding data, details key experimental methodologies, and presents visual diagrams of the core mechanisms to serve as an in-depth resource for research and development in cardiovascular, renal, and neurological fields. While this guide focuses on the well-characterized mammalian Angiotensin III, it is important to note that variants like [Val4] Angiotensin III exist in non-mammalian species, such as avians, where their physiological effects can differ.[1]
Formation and Metabolism of Angiotensin III
Angiotensin III is an integral component of the Renin-Angiotensin System cascade. Its formation and subsequent degradation are tightly regulated by specific peptidases.
-
Synthesis from Angiotensin II : The primary pathway for Ang III production is the cleavage of the N-terminal aspartate residue from Angiotensin II. This conversion is catalyzed by the enzyme Aminopeptidase A (APA) , a membrane-bound zinc metalloprotease.[2][3] This enzymatic step is particularly significant in the brain, where Ang III is considered a major effector peptide of the local RAS.[3][4][5]
-
Degradation : Angiotensin III is itself a substrate for further enzymatic cleavage. Aminopeptidase N (APN) metabolizes Ang III by removing its N-terminal arginine residue, converting it into Angiotensin IV.[2][3]
This metabolic pathway underscores the importance of local enzymatic activity in determining the relative concentrations and physiological actions of different angiotensin peptides.
Receptor Binding and Selectivity
Angiotensin III mediates its biological effects by binding to the two major G-protein coupled receptors (GPCRs) of the RAS: the AT1 and AT2 receptors.[6][7] While Ang II is often considered the primary ligand, evidence demonstrates that Ang III binds to these receptors with high affinity and is a physiologically relevant agonist.[8][9] In specific contexts, such as the central control of blood pressure, Ang II may act as a prodrug that must be converted to Ang III to exert its full effect.[2][4][10]
Some studies suggest a degree of receptor preference, with Ang III exhibiting a potentially higher affinity for the AT2 receptor compared to the AT1 receptor in certain tissues.[9] However, both peptides are generally considered to have similar affinity for both receptor subtypes.[6]
Quantitative Binding Affinity Data
The binding affinities of Angiotensin III for AT1 and AT2 receptors have been quantified in various tissues and cell types. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Tissue/Cell Model | Binding Affinity (Ki) [nmol/L] | Citation(s) |
| Angiotensin III | AT1 | Rat liver membranes | 10.5 ± 0.3 | [9] |
| Angiotensin III | AT2 | Pig myometrial cells | 2.2 ± 0.2 | [9] |
| Angiotensin II | AT1 | Human receptors | 0.44 ± 0.05 | [11] |
| Angiotensin II | AT2 | Human receptors | 0.21 ± 0.03 | [11] |
AT1 Receptor Signaling Pathway
The majority of the well-known pressor and hypertrophic effects of the RAS are mediated through the AT1 receptor.[12][13] Angiotensin III activates this pathway in a manner analogous to Angiotensin II, initiating a cascade of intracellular events that lead to profound physiological responses.[3]
The AT1 receptor primarily couples to the Gq/11 family of G-proteins.[12][14] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15]
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15]
-
DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[16]
This signaling axis results in cellular responses such as smooth muscle contraction (vasoconstriction), aldosterone (B195564) secretion from the adrenal cortex, and promotion of cell growth and proliferation.[13][14][16]
AT2 Receptor Signaling Pathway
The AT2 receptor often mediates effects that counterbalance the actions of the AT1 receptor.[17][18] Its activation by Angiotensin III is associated with vasodilation, anti-proliferative, and pro-apoptotic effects.[19] The signaling mechanisms are distinct from those of AT1R and are generally less characterized.
The AT2 receptor couples to inhibitory G-proteins (Giα2 and Giα3).[19][20] Its activation leads to several downstream pathways:
-
Activation of Phosphatases : AT2R stimulation activates protein phosphatases, such as SHP-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1). These enzymes dephosphorylate and inactivate kinases involved in cell growth, such as ERK1/2, thereby opposing the mitogenic effects of AT1R.[18][19]
-
Bradykinin-NO-cGMP Pathway : A major signaling cascade involves the stimulation of bradykinin (B550075) release, which in turn activates nitric oxide synthase (NOS) to produce nitric oxide (NO).[17][19] NO then activates guanylyl cyclase, leading to increased levels of cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP), a potent vasodilator.[19]
These pathways contribute to the beneficial cardiovascular and renal protective roles attributed to the AT2 receptor.[17]
Key Experimental Protocols
The elucidation of the Angiotensin III mechanism of action relies on a variety of established experimental techniques.
Protocol: Competitive Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., Angiotensin III) by measuring its ability to displace a known radioligand from the target receptor.
Objective: To determine the Ki of Angiotensin III for the AT1 or AT2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing a high density of the target receptor (e.g., CHO cells transfected with AT1R).
-
Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II).
-
Unlabeled Angiotensin III (competitor ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Reaction Setup : In microcentrifuge tubes, combine a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Angiotensin III.
-
Incubation : Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation : Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand.
-
Washing : Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification : Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (Ang III) concentration. The IC50 (concentration of Ang III that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vivo Measurement of Natriuresis
This protocol, adapted from studies on renal physiology, assesses the effect of Angiotensin III on sodium excretion.[9][21]
Objective: To determine if intrarenal Angiotensin III induces natriuresis.
Animal Model: Anesthetized Sprague-Dawley rats.
Methodology:
-
Animal Preparation : Anesthetize the rat and catheterize the femoral artery (for blood pressure monitoring), femoral vein (for infusions), and bladder (for urine collection).
-
Surgical Preparation : Expose the kidney and implant a catheter into the renal interstitium for local drug infusion.
-
Pre-treatment : Systemically administer an AT1 receptor antagonist (e.g., Candesartan) to isolate the effects of the AT2 receptor.[21] This is crucial as AT1R activation typically causes sodium retention, which would mask any natriuretic effect from AT2R.
-
Baseline Period : Infuse vehicle solution into the renal interstitium and collect urine for a baseline measurement of urinary sodium excretion rate (UNaV).
-
Experimental Period : Switch the renal interstitial infusion to a solution containing Angiotensin III (and potentially an APN inhibitor like PC-18 to prevent its degradation).[9] Continue to monitor blood pressure and collect urine.
-
Data Analysis : Compare the UNaV during the experimental period to the baseline period. A significant increase in UNaV indicates an Angiotensin III-mediated natriuretic response.
Conclusion
Angiotensin III is a potent and physiologically critical component of the Renin-Angiotensin System. Its mechanism of action is defined by its formation from Angiotensin II via Aminopeptidase A and its subsequent activation of AT1 and AT2 receptors. Through these receptors, it triggers divergent signaling pathways that are central to the regulation of blood pressure, fluid homeostasis, and cellular growth. The AT1R pathway, driven by Gq/11 and PLC activation, mediates vasoconstriction and aldosterone release, while the AT2R pathway counterbalances these effects, promoting vasodilation and inhibiting growth. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental models, is essential for drug development professionals and researchers aiming to modulate the RAS for therapeutic benefit in a host of cardiovascular and renal diseases.
References
- 1. Effects of ANG II and III and angiotensin receptor blockers on nasal salt gland secretion and arterial blood pressure in conscious Pekin ducks (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Angiotensin III: a physiological relevant peptide of the renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. portlandpress.com [portlandpress.com]
- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 21. researchgate.net [researchgate.net]
The Structure-Activity Relationship of [Val4] Angiotensin III: A Technical Guide for Researchers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), the des-Aspartate(1) metabolite of Angiotensin II (Ang II), is a heptapeptide (B1575542) with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe. It is an important active metabolite within the renin-angiotensin system (RAS), exhibiting significant biological effects, particularly in the regulation of aldosterone (B195564) secretion and renal function.[1] The substitution of the isoleucine at position 4 with a valine residue yields [Val4] Angiotensin III (Arg-Val-Tyr-Val-His-Pro-Phe), an analog that allows for the exploration of the structure-activity relationships (SAR) at this critical position. This technical guide provides a comprehensive overview of the SAR of this compound, including its synthesis, biological activity, and the experimental methodologies used for its characterization. While direct quantitative data for this compound is not extensively available in public literature, this guide synthesizes known information about Ang III and the impact of substitutions at position 4 to build a robust SAR profile.
Structure and Synthesis
This compound is a heptapeptide with the amino acid sequence Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogs is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for the solid-phase peptide synthesis of angiotensin analogs.
Structure-Activity Relationship
The biological activity of Angiotensin III is mediated through its interaction with Angiotensin receptors, primarily the AT1 and AT2 subtypes. The amino acid residues at each position of the peptide chain play a crucial role in receptor binding and activation.
The substitution of Isoleucine with Valine at position 4 is a conservative one, as both are hydrophobic, aliphatic amino acids. However, this modification can influence the peptide's conformation and its interaction with the receptor binding pocket. Generally, modifications at position 4 of angiotensin peptides can significantly impact their agonist versus antagonist properties.[2] For instance, para-substituents on a Phenylalanine at position 4 that are hydrophobic and cannot donate a hydrogen bond tend to promote antagonist activity.[2] While Valine is not aromatic, its smaller size compared to Isoleucine might alter the optimal positioning of the critical Tyrosine at position 3, which is crucial for receptor activation.
Angiotensin III itself generally exhibits lower pressor activity (vasoconstriction) compared to Angiotensin II, but retains potent aldosterone-stimulating effects.[1] It is considered to have high affinity for both AT1 and AT2 receptors.[3][4] Based on studies of other Angiotensin II analogs with position 4 substitutions, it is plausible that this compound would retain a similar receptor binding profile to Angiotensin III, but potentially with altered potency.
Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| Angiotensin II | AT1 | ~1-10 | Human | [3][4] |
| Angiotensin II | AT2 | ~1-10 | Human | [3][4] |
| Angiotensin III | AT1 | High Affinity | Human | [3][4] |
| Angiotensin III | AT2 | High Affinity | Human | [3][4] |
| This compound | AT1 | Data not available | - | - |
| This compound | AT2 | Data not available | - | - |
Note: "High Affinity" for Angiotensin III indicates that while specific Ki values vary across studies, its binding is comparable to that of Angiotensin II.
Functional Activity
The functional consequence of receptor binding is a critical aspect of the SAR. This is typically assessed through in vitro bioassays that measure the physiological response to the ligand.
| Compound | Assay | Potency (EC50/pD2) | Effect | Reference |
| Angiotensin II | Vasoconstriction | Potent | Agonist | [4] |
| Angiotensin III | Vasoconstriction | Less potent than Ang II | Agonist | [4] |
| This compound | Vasoconstriction | Data not available | - | - |
| Angiotensin II | Aldosterone Secretion | Potent | Agonist | [1] |
| Angiotensin III | Aldosterone Secretion | Equipotent to Ang II | Agonist | [1] |
| This compound | Aldosterone Secretion | Data not available | - | - |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the AT1 and AT2 receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Functional Assays
Activation of the AT1 receptor by an agonist leads to an increase in intracellular calcium concentration.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing agonist activity via a calcium mobilization assay.
AT1 receptor activation also stimulates the production of inositol (B14025) phosphates.
Experimental Workflow for Inositol Phosphate (B84403) Assay
Caption: A typical workflow for an inositol phosphate accumulation assay.
Signaling Pathways
Angiotensin III, and presumably this compound, elicits its effects through the activation of AT1 and AT2 receptor signaling cascades.
AT1 Receptor Signaling
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.
AT1 Receptor Signaling Pathway
Caption: Simplified signaling cascade upon AT1 receptor activation.
AT2 Receptor Signaling
The AT2 receptor often counteracts the effects of the AT1 receptor and is involved in processes like vasodilation and anti-proliferation.
AT2 Receptor Signaling Pathway
References
- 1. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of position 4 in angiotensin II antagonism: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dawn of a New Era in Cardiovascular Medicine: An In-depth Technical Guide to the Discovery and History of Angiotensin Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay of the Renin-Angiotensin System (RAS) in regulating blood pressure and cardiovascular homeostasis has been a central focus of medical research for over a century. The discovery of angiotensin and the subsequent development of its analogs have revolutionized the treatment of hypertension, heart failure, and other cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery and history of angiotensin analogs, detailing the key scientific breakthroughs, experimental methodologies, and the evolution of these critical therapeutic agents.
The Early Days: Unraveling the Renin-Angiotensin System
The journey into the world of angiotensin analogs began with the fundamental understanding of the RAS. In 1898, Robert Tigerstedt and Per Bergman first identified a pressor substance released from the kidney, which they named "renin".[1] It wasn't until the 1930s and 1940s that the enzymatic nature of renin and its role in producing a potent vasoconstrictor peptide, ultimately named angiotensin, were elucidated. This laid the groundwork for targeting this system for therapeutic intervention.
The First Wave: Peptide Angiotensin II Antagonists
With the identification of angiotensin II as the primary active component of the RAS, the initial efforts to modulate the system focused on creating peptide-based analogs that could block its effects.
Saralasin: A Pioneering but Imperfect Antagonist
One of the most significant early developments was the synthesis of Saralasin ([Sar¹, Val⁵, Ala⁸]-Angiotensin II) in the early 1970s.[1] This octapeptide analog of angiotensin II was a competitive antagonist at angiotensin II receptors. However, its clinical utility was limited by several factors: it was not orally bioavailable, had a short duration of action, and, importantly, exhibited partial agonist activity.[1] This partial agonism meant that under certain conditions, Saralasin could mimic the effects of angiotensin II, leading to an initial increase in blood pressure.
Despite its shortcomings as a therapeutic agent, Saralasin was an invaluable research tool. It helped to confirm the role of the RAS in various forms of hypertension and provided the first clinical evidence that blocking angiotensin II could lower blood pressure in hypertensive patients.
The Game Changer: Angiotensin-Converting Enzyme (ACE) Inhibitors
The discovery that angiotensin I was converted to the more potent angiotensin II by the angiotensin-converting enzyme (ACE) opened up a new avenue for therapeutic intervention. The development of ACE inhibitors marked a pivotal moment in cardiovascular medicine.
From Snake Venom to a Blockbuster Drug: The Story of Captopril
The breakthrough in ACE inhibitor development came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca. Scientists discovered that peptides in the venom potentiated the effects of bradykinin, a vasodilator, by inhibiting its degradation by ACE. This led to the design and synthesis of the first orally active ACE inhibitor, captopril, in the 1970s.
The Non-Peptide Revolution: Angiotensin II Receptor Blockers (ARBs)
While ACE inhibitors were highly effective, they were not without side effects, most notably a persistent dry cough attributed to the accumulation of bradykinin. This spurred the search for a more direct way to block the effects of angiotensin II, leading to the development of non-peptide angiotensin II receptor blockers (ARBs).
The Dawn of the "Sartans": The Discovery of Losartan (B1675146)
The development of losartan in the 1980s was a landmark achievement in rational drug design. Researchers at DuPont, building upon earlier work by Takeda on imidazole-5-acetic acid derivatives with weak angiotensin II antagonistic activity, systematically modified the chemical structure to enhance potency and oral bioavailability.[1] This led to the creation of losartan, the first orally active, non-peptide angiotensin II receptor antagonist with high affinity and selectivity for the AT1 receptor subtype.[1] The success of losartan paved the way for the development of a new class of antihypertensive drugs, collectively known as the "sartans."
Expanding the Armamentarium: The "Sartan" Family
Following the success of losartan, a number of other ARBs were developed, each with its own unique pharmacokinetic and pharmacodynamic profile. These include valsartan, irbesartan, candesartan, telmisartan, and olmesartan. While all share the same fundamental mechanism of action—blocking the AT1 receptor—they differ in aspects such as their binding affinity, bioavailability, and duration of action.
Quantitative Data on Angiotensin Analogs
The development of angiotensin analogs has been driven by rigorous quantitative analysis of their biological activity. The following tables summarize key in vitro and in vivo data for some of the most important compounds.
| Compound | Receptor Target | Binding Affinity (Ki) | IC50 | In Vivo Efficacy (Animal Model) |
| Saralasin | AT1/AT2 | ~0.32 nM (high affinity site), ~2.7 nM (low affinity site)[2] | ~0.4 nM[3] | Demonstrated blood pressure reduction in high-renin hypertensive models |
| Captopril | ACE | - | ~23 nM | Effective in lowering blood pressure in spontaneously hypertensive rats (SHR) |
| Losartan | AT1 | ~19-27 nM | ~20-100 nM | Orally active in lowering blood pressure in renal artery-ligated rats |
| Valsartan | AT1 | ~3.9-9.4 nM | ~2-10 nM | Potent and long-lasting blood pressure reduction in SHR |
| Irbesartan | AT1 | ~1.3-3.0 nM | ~1-5 nM | Significant and sustained antihypertensive effect in SHR |
| Candesartan | AT1 | ~0.3-1.0 nM | ~0.5-2 nM | High-affinity binding and potent, long-lasting blood pressure lowering in SHR |
| Telmisartan | AT1 | ~3.7-10 nM | ~5-15 nM | Longest half-life among ARBs, providing 24-hour blood pressure control |
| Olmesartan | AT1 | ~1.0-2.5 nM | ~1-3 nM | Potent and rapid onset of action in lowering blood pressure in SHR |
Experimental Protocols: The Methodologies Behind the Discoveries
The discovery and characterization of angiotensin analogs have relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for some of the key assays used in this field.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of ACE.
Principle: The assay measures the rate of cleavage of a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), by ACE. The product of this reaction, hippuric acid, is then quantified.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of the substrate HHL in the same buffer.
-
Prepare solutions of the test compound at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with the test compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid, such as 1 M HCl.
-
-
Quantification:
-
Extract the hippuric acid into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the hippuric acid in water.
-
Measure the absorbance of the hippuric acid solution at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the log of the compound concentration.[4]
-
Radioligand Binding Assay for Angiotensin Receptors
This assay is used to determine the binding affinity of a compound for angiotensin receptors (AT1 and AT2).
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize a tissue known to express angiotensin receptors (e.g., rat liver, adrenal cortex, or cultured cells transfected with the receptor) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Assay Procedure:
-
In a series of tubes, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and the unlabeled test compound at varying concentrations.
-
For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., unlabeled angiotensin II).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Isolated Rabbit Aortic Strip Assay
This functional assay is used to determine the antagonistic or agonistic activity of a compound on vascular smooth muscle contraction.
Principle: The assay measures the ability of a compound to inhibit or stimulate the contraction of an isolated rabbit aortic strip in response to angiotensin II.
Protocol:
-
Tissue Preparation:
-
Euthanize a rabbit and dissect the thoracic aorta.
-
Cut the aorta into helical strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Connect the strips to an isometric force transducer to record changes in tension.
-
-
Assay Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
To determine antagonist activity, pre-incubate the tissue with the test compound at various concentrations for a specified time.
-
Generate a cumulative concentration-response curve to angiotensin II in the presence and absence of the test compound.
-
To determine agonist activity, generate a cumulative concentration-response curve to the test compound.
-
-
Data Analysis:
-
For antagonists, calculate the pA2 value, which is a measure of the antagonist's potency.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal response (Emax) relative to a full agonist like angiotensin II.[5]
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This in vivo model is used to evaluate the antihypertensive efficacy of a compound.
Principle: The assay measures the effect of a compound on the blood pressure of spontaneously hypertensive rats (SHR), a genetic model of human essential hypertension.
Protocol:
-
Animal Preparation:
-
Surgically implant a radiotelemetry transmitter into the abdominal aorta of adult SHR under anesthesia.
-
Allow the animals to recover from surgery.
-
-
Blood Pressure Measurement:
-
House the rats individually in their home cages placed on receiver platforms that collect the telemetry signal.
-
Continuously record systolic blood pressure, diastolic blood pressure, and heart rate.
-
-
Drug Administration:
-
Administer the test compound to the rats via an appropriate route (e.g., oral gavage, intravenous injection).
-
Administer a vehicle control to a separate group of rats.
-
-
Data Analysis:
Signaling Pathways: The Molecular Mechanisms of Action
The physiological and pathophysiological effects of angiotensin II are mediated by its interaction with two major G protein-coupled receptor subtypes: the AT1 receptor and the AT2 receptor. Angiotensin analogs exert their effects by modulating these signaling pathways.
AT1 Receptor Signaling
The AT1 receptor is responsible for most of the well-known effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cell growth. Its activation triggers a cascade of intracellular signaling events.
Caption: Simplified AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling
The AT2 receptor is generally considered to counteract the effects of the AT1 receptor. Its activation is associated with vasodilation, anti-proliferative effects, and apoptosis. The signaling pathways downstream of the AT2 receptor are more diverse and less well-characterized than those of the AT1 receptor.
Caption: Key AT2 Receptor Signaling Pathways.
Experimental Workflow for Angiotensin Analog Development
The development of new angiotensin analogs follows a structured workflow, from initial screening to preclinical and clinical evaluation.
Caption: General Experimental Workflow for Angiotensin Analog Development.
The Future of Angiotensin Analog Research
The discovery and development of angiotensin analogs represent a triumph of modern pharmacology and have had an immeasurable impact on public health. Research in this area continues to evolve, with ongoing efforts to develop novel agents with improved efficacy, better side-effect profiles, and new therapeutic indications. The exploration of biased agonism at angiotensin receptors and the development of dual-acting agents that target multiple components of the RAS are just a few of the exciting frontiers in this ever-advancing field. The in-depth understanding of the history and the experimental methodologies that led to the current generation of angiotensin analogs provides a solid foundation for future innovations in cardiovascular drug discovery.
References
- 1. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Effect of angiotensin receptor blockade in the rabbit aorta: influence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Telemetric Monitoring of Cardiovascular Parameters in Conscious Spontaneously Hypertensive Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
The Evolving Role of [Val4] Angiotensin III in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered a mere breakdown product of the potent vasoconstrictor Angiotensin II (Ang II), [Val4] Angiotensin III (Ang III) is now recognized as a key effector peptide within the Renin-Angiotensin System (RAS). This technical guide provides an in-depth exploration of the biochemistry, signaling, and physiological functions of Ang III. It consolidates quantitative data on its receptor binding and enzymatic generation, details key experimental methodologies for its study, and presents its complex signaling pathways through novel visualizations. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the nuanced roles of the RAS in cardiovascular and renal health and disease.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] While Angiotensin II is the most widely studied effector of this system, there is a growing body of evidence highlighting the significant and distinct physiological roles of its metabolite, Angiotensin III.[2][3] Ang III, a heptapeptide, is formed by the enzymatic cleavage of the N-terminal aspartate residue from Ang II.[4] This conversion is not a simple inactivation step; rather, it produces a peptide with a unique profile of activity, particularly in aldosterone (B195564) stimulation and renal function.[1][2][4] This guide will dissect the multifaceted role of Ang III within the RAS, providing the technical details necessary for advanced research and therapeutic development.
Generation and Metabolism of Angiotensin III
The formation of Angiotensin III is a key metabolic step within the RAS cascade.
Enzymatic Conversion by Aminopeptidase (B13392206) A
Angiotensin III is generated from Angiotensin II through the action of the enzyme Aminopeptidase A (APA), a membrane-bound zinc metalloprotease.[5][6] APA specifically cleaves the N-terminal aspartic acid from Ang II.[4][7] This enzymatic step is crucial, as the resulting Ang III molecule exhibits a different receptor activation profile compared to its precursor.
Further Degradation
Angiotensin III is subsequently metabolized by aminopeptidase N (APN), which removes the N-terminal arginine residue to form Angiotensin IV.[5] The inhibition of APN can potentiate the effects of Ang III.[8]
Diagram: Generation and Metabolism of Angiotensin III
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 3. portlandpress.com [portlandpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
The Physiological Landscape of Angiotensin Peptides: An In-Depth Guide with a Focus on Angiotensin III and its Analogs
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the in vivo physiological effects of Angiotensin III and its metabolites. It is important to note that while the user requested information specifically on "[Val4] Angiotensin III," a thorough review of the scientific literature reveals a significant lack of in vivo data for this specific analog. Therefore, this guide focuses on the well-documented effects of the parent compound, Angiotensin III, and its key metabolite, Angiotensin-(3-4), to provide the most relevant and available information. The findings presented for Angiotensin III should be considered as potentially indicative but not definitive of the physiological effects of "this compound." Further research is warranted to elucidate the specific in vivo profile of this particular analog.
Introduction: The Renin-Angiotensin System and its Bioactive Peptides
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1] While Angiotensin II (Ang II) is widely recognized as the primary effector of the RAS, a growing body of evidence highlights the significant physiological activities of its downstream metabolites, including Angiotensin III (Ang III) and Angiotensin IV (Ang IV).[2][3] Ang III, a heptapeptide (B1575542) formed from Ang II by the action of aminopeptidase (B13392206) A, exhibits a distinct profile of effects, often acting as a modulator of the classic Ang II-driven pathways.[4] This guide delves into the in vivo physiological effects of Angiotensin III and its derivatives, presenting key quantitative data, experimental methodologies, and signaling pathways to inform research and drug development efforts in this area.
Quantitative Overview of Physiological Effects
The following tables summarize the key quantitative in vivo effects of Angiotensin III and its metabolite, Angiotensin-(3-4), across various physiological systems.
Table 1: Cardiovascular Effects
| Peptide | Species | Dose/Concentration | Effect | Magnitude of Change | Reference |
| Angiotensin III | Rat (alert) | Intracerebroventricular (ICV) infusion | Pressor response | Equipotent to Angiotensin II | [5] |
| Angiotensin III | Human (isolated saphenous vein) | 1 nM - 3 µM | Vasoconstriction | 16 times less potent than Angiotensin II | [6] |
| Angiotensin-(3-4) | Human (mildly hypertensive adults) | Oral administration | Antihypertensive | Reduction in systolic and diastolic blood pressure | [7] |
| Angiotensin-(3-4) | Rat (hypertensive and non-hypertensive) | Not specified | Vasodilation of the aorta | - | [7] |
Table 2: Renal and Endocrine Effects
| Peptide | Species | Dose/Concentration | Effect | Magnitude of Change | Reference |
| Angiotensin III | Not specified | Not specified | Aldosterone (B195564) stimulation | 100% of the activity of Angiotensin II | [4] |
| Angiotensin III | Not specified | Not specified | Vasopressin activity | ~40% of the activity of Angiotensin II | [2][4] |
| Angiotensin III | Rat | Intracerebroventricular (ICV) injection | Vasopressin release | Similar increase to Angiotensin II | |
| Angiotensin-(3-4) | Human (mildly hypertensive adults) | Oral administration (4 weeks) | Plasma aldosterone levels | Depressed | [7] |
| Angiotensin-(3-4) | Human (mildly hypertensive adults) | Oral administration (4 weeks) | Plasma Angiotensin II levels | Depressed | [7] |
| Angiotensin-(3-4) | Rat | Not specified | Urinary Na+ excretion | Hyperosmotic excretion | [7] |
Key Experimental Protocols
Understanding the methodologies used to elicit and measure the physiological effects of these peptides is crucial for replicating and building upon existing research.
In Vivo Blood Pressure Measurement in Conscious Rats
-
Objective: To assess the pressor effects of centrally administered angiotensin peptides.
-
Animal Model: Alert, freely moving rats.
-
Procedure:
-
Surgical implantation of a chronic indwelling cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) infusions.
-
Simultaneous implantation of a catheter into the femoral artery for continuous blood pressure monitoring.
-
After a recovery period, conscious rats are infused with varying doses of the test peptide (e.g., Angiotensin III) or vehicle control via the ICV cannula.
-
Mean arterial pressure and heart rate are continuously recorded and analyzed.
-
To determine the receptor subtype involved, a separate cohort of animals can be pretreated with specific antagonists (e.g., Losartan (B1675146) for AT1 receptors) prior to peptide infusion.[5]
-
Chronic Intravenous Infusion for Cardiovascular and Renal Studies
-
Objective: To evaluate the long-term effects of angiotensin peptides on cardiovascular and renal parameters.
-
Animal Model: Rats or mice.
-
Procedure:
-
Surgical implantation of an osmotic minipump subcutaneously, typically in the dorsal region.
-
A catheter connected to the minipump is tunneled subcutaneously and inserted into a major vein (e.g., jugular vein) for continuous intravenous infusion of the peptide at a specific rate (e.g., ng/kg/min).
-
Blood pressure can be monitored periodically using tail-cuff plethysmography.
-
Animals are housed in metabolic cages at specified time points for 24-hour urine collection to measure parameters like urinary volume, protein, and sodium excretion.
-
At the end of the study period, blood samples are collected for analysis of plasma hormones (e.g., aldosterone, Ang II), and tissues (e.g., heart, kidneys) are harvested for histological and molecular analysis.
-
In Vitro Assessment of Vasoconstrictor Activity
-
Objective: To determine the direct effect of angiotensin peptides on vascular smooth muscle contraction.
-
Tissue Preparation: Isolated blood vessel segments (e.g., human saphenous vein, rat aorta) are dissected and mounted in organ chambers filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Procedure:
-
The vessel rings are connected to isometric force transducers to record changes in tension.
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the angiotensin peptides (e.g., Ang II, Ang III, Ang IV) to the organ bath.
-
The contractile responses are recorded and analyzed to determine potency (EC50) and efficacy (Emax).
-
To investigate the role of aminopeptidases in peptide degradation, experiments can be repeated in the presence of specific inhibitors (e.g., amastatin).
-
The involvement of specific receptor subtypes can be determined by pre-incubating the tissues with selective antagonists (e.g., losartan for AT1, PD123177 for AT2).[6]
-
Signaling Pathways
The physiological effects of Angiotensin III and its metabolites are mediated through complex signaling cascades, primarily involving the AT1 and AT2 receptors.
Angiotensin III Signaling Overview
Angiotensin III, like Angiotensin II, can bind to both AT1 and AT2 receptors.[4] There is evidence suggesting that in certain tissues, the conversion of Ang II to Ang III is a critical step for receptor activation.[8]
Caption: Angiotensin III formation and its primary signaling through AT1 and AT2 receptors.
Angiotensin-(3-4) and AT1R/AT2R Heterodimer Dissociation
The dipeptide Angiotensin-(3-4) exhibits a unique mechanism of action by modulating the interaction between AT1 and AT2 receptors.
Caption: Angiotensin-(3-4) induces the dissociation of AT1R/AT2R heterodimers.[7]
Experimental Workflow for Investigating Angiotensin Peptide Effects In Vivo
A typical experimental workflow to characterize the in vivo effects of an angiotensin analog is depicted below.
Caption: A generalized workflow for in vivo studies of angiotensin peptides.
Conclusion and Future Directions
The available evidence clearly demonstrates that Angiotensin III and its metabolites are not merely inactive breakdown products of Angiotensin II, but rather are bioactive peptides with distinct and significant physiological effects. Angiotensin III exhibits potent steroidogenic and pressor activities, while its metabolite, Angiotensin-(3-4), displays antihypertensive and natriuretic properties, often counteracting the classical effects of Angiotensin II.
The significant gap in our understanding of the in vivo physiological effects of specific analogs such as this compound underscores the need for further research. Future studies should focus on characterizing the pharmacokinetic and pharmacodynamic profiles of such analogs, elucidating their receptor binding affinities and downstream signaling pathways, and evaluating their integrated physiological effects in relevant animal models of cardiovascular and renal disease. A deeper understanding of the structure-activity relationships within the angiotensin peptide family holds the potential to unlock novel therapeutic strategies for a range of cardiometabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcep.org [ijcep.org]
- 3. Angiotensin III: a physiological relevant peptide of the renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcep.org [ijcep.org]
- 5. Angiotensin III and IV activation of the brain AT1 receptor subtype in cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
[Val4] Angiotensin III: A Technical Guide to Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Receptor Binding Affinity
The binding affinity of various angiotensin peptides and non-peptide ligands to the AT1 and AT2 receptors has been characterized through competitive radioligand binding assays. These studies provide crucial insights into the potency and selectivity of these compounds. The following table summarizes the binding affinities (Ki in nM) for Angiotensin III and other key ligands at human AT1 and AT2 receptors, providing a comparative landscape for the potential binding characteristics of [Val4] Angiotensin III.
| Ligand | AT1 Receptor (Ki, nM) | AT2 Receptor (Ki, nM) | Selectivity (AT1/AT2) |
| Angiotensin II | High Affinity | High Affinity | ~1 |
| Angiotensin III | High Affinity | High Affinity | ~1 |
| Losartan | High Affinity | Low Affinity | >1000 |
| PD123319 | Low Affinity | High Affinity | <0.1 |
| Candesartan | High Affinity | Negligible | Very High for AT1 |
| CGP42112 | Low Affinity | High Affinity | <0.1 |
Note: "High Affinity" and "Low Affinity" are used where specific Ki values were not provided in the search results. The data indicates that Angiotensin III, similar to Angiotensin II, binds to both AT1 and AT2 receptors with high affinity.[2][3][4] The selectivity of synthetic ligands like Losartan and PD123319 for AT1 and AT2 receptors, respectively, makes them valuable tools in pharmacological studies.[5] While a precise Ki value for this compound is not available, it is hypothesized to interact with both AT1 and AT2 receptors, and its specific affinity and selectivity profile would require experimental determination using the protocols outlined below.
Experimental Protocols: Radioligand Binding Assay
Determining the binding affinity of a test compound like this compound for angiotensin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target angiotensin receptor (e.g., rat liver membranes for AT1, or HEK-293 cells transfected with human AT1 or AT2 receptors).[6][7]
-
Radioligand: A high-affinity radiolabeled ligand, such as 125I-[Sar1,Ile8]Angiotensin II.[6]
-
Test Compound: Unlabeled this compound at various concentrations.
-
Reference Compounds: Unlabeled Angiotensin II (for determining non-specific binding) and selective antagonists (e.g., Losartan for AT1, PD123319 for AT2) as controls.[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.[8]
-
Scintillation Counter: For measuring radioactivity.
Procedure
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.[9]
-
Assay Setup: In a 96-well plate, set up the following reaction tubes:
-
Total Binding: Contains the receptor membranes and the radioligand.
-
Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to saturate the receptors.[9]
-
Competitive Binding: Contains the receptor membranes, the radioligand, and increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Signaling Pathways and Visualization
Angiotensin III mediates its effects by activating intracellular signaling cascades upon binding to AT1 and AT2 receptors. These pathways involve various second messengers and protein kinases, leading to diverse cellular responses.
Angiotensin III Signaling Pathways
Upon binding to the Gq-protein coupled AT1 receptor, Angiotensin III stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to physiological responses such as vasoconstriction and aldosterone (B195564) release.[3]
The AT2 receptor, on the other hand, often counteracts the effects of the AT1 receptor. Its activation can lead to the activation of protein phosphatases and the production of nitric oxide, resulting in vasodilation.[5]
Caption: Angiotensin III signaling via AT1 and AT2 receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: A typical competitive radioligand binding assay workflow.
Conclusion
This technical guide has provided a detailed overview of the receptor binding characteristics of Angiotensin III and the methodologies used to assess them. While specific quantitative data for this compound remains to be experimentally determined, the information presented on the parent molecule and related ligands offers a valuable framework for future research. The provided experimental protocols and workflow diagrams serve as practical resources for scientists and drug development professionals engaged in the characterization of novel angiotensin receptor modulators. Further investigation into the binding affinity and specificity of this compound will be instrumental in understanding its pharmacological profile and potential as a therapeutic agent.
References
- 1. angiotensin III | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Re-evaluating serum angiotensin-converting enzyme in sarcoidosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system? - PMC [pmc.ncbi.nlm.nih.gov]
[Val4] Angiotensin III: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Val4] Angiotensin III is a heptapeptide (B1575542) analog of Angiotensin III, a biologically active component of the renin-angiotensin system (RAS). Angiotensin III is formed by the enzymatic cleavage of the N-terminal aspartic acid from Angiotensin II. Like its parent compound, Angiotensin III and its analogs play a role in regulating blood pressure and fluid balance. This compound, with the sequence Arg-Val-Tyr-Val-His-Pro-Phe, is a potent full agonist of the Gαq and β-arrestin 2 pathways, making it a valuable tool for research into the nuanced signaling of the RAS. This guide provides a comprehensive overview of the chemical properties and stability of this compound, intended for researchers and professionals in drug development.
Chemical Properties
A solid understanding of the physicochemical properties of this compound is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C45H64N12O9 | [1][2] |
| Molecular Weight | 917.1 g/mol | [1][2] |
| Amino Acid Sequence | Arg-Val-Tyr-Val-His-Pro-Phe | [1] |
| Purity | >95% (commercially available) | [1] |
| Form | Lyophilized powder | [1] |
| pEC50 (Gαq) | 8.31 | [3] |
| pEC50 (βarr2) | 8.44 | [3] |
| Solubility | Data for the parent compound, Angiotensin III, indicates solubility in PBS (pH 7.2) at 1 mg/ml. Specific quantitative solubility data for this compound in various solvents is not readily available. | [4] |
| pKa | Not empirically determined for this compound. The pKa values of the individual amino acid side chains and the terminal groups will influence the overall charge of the peptide at a given pH. | |
| LogP | Not empirically determined for this compound. The hydrophobicity of the constituent amino acids will determine its partitioning behavior. |
Stability
The stability of this compound is a critical factor for its storage and for ensuring the reliability of experimental results. Peptides are susceptible to degradation through several mechanisms, including proteolysis, oxidation, and hydrolysis at extreme pH values.
Storage: For long-term storage, lyophilized this compound should be kept at -80°C. For shorter periods, storage at -20°C is acceptable. Once reconstituted, it is recommended to aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[3]
pH and Temperature Stability: Specific data on the half-life of this compound at different pH values and temperatures are not available in the current literature. However, as a general principle for peptides, stability is often greatest at a neutral pH. Both acidic and basic conditions can lead to hydrolysis of peptide bonds. Elevated temperatures will accelerate degradation processes.
Enzymatic Degradation: Angiotensin III is a natural substrate for various peptidases. The primary route of Angiotensin II degradation to Angiotensin III is through the action of aminopeptidase (B13392206) A (APA), which cleaves the N-terminal aspartate.[5] Angiotensin III itself is further metabolized. While specific kinetic data for the enzymatic degradation of this compound is not available, it is expected to be susceptible to cleavage by aminopeptidases. The substitution of the N-terminal Arginine may alter its recognition and cleavage kinetics by specific enzymes compared to the native Angiotensin III.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not explicitly published. However, standard methodologies for peptide science are readily applicable.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a general guide for the synthesis of the peptide Arg-Val-Tyr-Val-His-Pro-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Solid-Phase Peptide Synthesis Workflow
Methodology:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, to yield a C-terminal amide. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add this solution to the deprotected resin and allow the reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, His, Val, Tyr, Val, Arg), using the appropriate side-chain protected amino acids (e.g., Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for peptide purification.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. The specific gradient will need to be optimized for this compound.
-
Detection: Monitor the elution profile at a wavelength of 214 or 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Stability Assessment
A stability-indicating HPLC method can be developed to assess the degradation of this compound under various stress conditions.
Forced Degradation Study Workflow:
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 4. arabjchem.org [arabjchem.org]
- 5. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin III: A Dual Agonist of Gαq and β-arrestin-2 Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), a heptapeptide (B1575542) hormone, is an active metabolite of Angiotensin II (Ang II) and a key component of the renin-angiotensin system (RAS). While historically often considered less potent than Ang II, recent research has highlighted its significant and distinct signaling properties, particularly through the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of Angiotensin III's role as a dual agonist, activating both the canonical Gαq-mediated signaling cascade and the β-arrestin-2 (βarr2) pathway. Understanding this dual agonism is critical for elucidating the nuanced physiological and pathophysiological roles of Ang III and for the development of novel therapeutics targeting the RAS with improved efficacy and safety profiles.
Quantitative Analysis of Angiotensin III Agonism
The signaling profile of Angiotensin III at the AT1R is characterized by its ability to engage and activate two major downstream pathways: the Gαq-mediated pathway, leading to intracellular calcium mobilization, and the β-arrestin-2 recruitment pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. The potency and efficacy of Angiotensin III in activating these pathways can be quantified using various in vitro assays.
| Ligand | Pathway | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax/BRET ratio) | Reference |
| Angiotensin III | Gαq Activation | Calcium Mobilization | NG108-15 neuroblastoma cells | 36 ± 5 nM | Not Reported | [1](--INVALID-LINK--) |
| Angiotensin III | β-arrestin-2 Recruitment | BRET | HEK293 | Data Not Available | Data Not Available | - |
| Angiotensin II (Reference) | Gαq Activation | Calcium Mobilization | NG108-15 neuroblastoma cells | 57 ± 8 nM | Not Reported | [1](--INVALID-LINK--) |
| Angiotensin II (Reference) | β-arrestin-2 Recruitment | BRET | HEK293 | Potent recruitment observed | Not Quantified | [2](--INVALID-LINK--) |
Note: Direct comparative quantitative data for Angiotensin III on both Gαq and β-arrestin-2 pathways from a single study is currently limited in the publicly available literature. The table will be updated as more comprehensive data becomes available.
Signaling Pathways of Angiotensin III
Angiotensin III, upon binding to the AT1R, induces distinct conformational changes in the receptor, leading to the activation of Gαq-dependent and β-arrestin-2-dependent signaling cascades.
Gαq Signaling Pathway
The canonical signaling pathway initiated by Angiotensin III at the AT1R involves the activation of the heterotrimeric G protein Gαq. This leads to a cascade of intracellular events culminating in a rise in cytosolic calcium levels.
β-arrestin-2 Recruitment and Signaling
In addition to G-protein coupling, agonist-bound AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin-2, which sterically hinders further G-protein activation and initiates receptor internalization and G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of Angiotensin III's agonism at the AT1R. The following are representative protocols for key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the human AT1R are cultured in appropriate media.[3]
-
Cell Seeding: Cells are seeded into 96-well black, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.[3] Plates may be pre-coated with a substrate like poly-L-lysine to improve cell adherence.[3]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and often probenecid (B1678239) to prevent dye leakage.[1][3] Cells are incubated to allow for dye uptake.
-
Agonist Preparation: A serial dilution of Angiotensin III is prepared in the assay buffer.
-
Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded before the automated addition of Angiotensin III. The fluorescence intensity is then measured kinetically to capture the rapid increase in intracellular calcium.[3]
-
Data Analysis: The change in fluorescence is calculated and normalized. Dose-response curves are generated by plotting the normalized response against the logarithm of the Angiotensin III concentration to determine the EC50 and Emax values.
β-arrestin-2 Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions in living cells, such as the recruitment of β-arrestin-2 to the activated AT1R.[4]
Detailed Methodology:
-
Constructs: The AT1R is fused to a BRET donor, typically Renilla luciferase (Rluc) or its brighter variant Rluc8. β-arrestin-2 is fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP) or Venus.[4]
-
Cell Culture and Transfection: HEK293 cells are co-transfected with the donor- and acceptor-tagged constructs.[4]
-
Cell Seeding: Transfected cells are seeded into 96-well white, opaque microplates.
-
Assay: Cells are stimulated with various concentrations of Angiotensin III. The BRET substrate (e.g., coelenterazine h) is added, and the luminescence is measured simultaneously at two wavelengths corresponding to the emission maxima of the donor and acceptor using a BRET-compatible plate reader.[5]
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the Angiotensin III concentration to determine the EC50 and BRETmax.[5]
Conclusion and Future Directions
Angiotensin III is a multifaceted signaling molecule that demonstrates clear agonism at the AT1R through both Gαq and β-arrestin-2 pathways. While its potency in activating Gαq-mediated calcium mobilization is established, a more comprehensive understanding of its biased agonism requires direct, comparative quantitative analysis of both signaling arms within the same experimental system. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations.
Future research should focus on elucidating the precise phosphorylation patterns on the AT1R induced by Angiotensin III, which may govern its signaling bias. Furthermore, exploring the downstream consequences of Angiotensin III-mediated β-arrestin-2 signaling in various cell types will be crucial for a complete understanding of its physiological and pathological roles. Such studies will undoubtedly pave the way for the development of more selective and effective therapeutics targeting the renin-angiotensin system.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Investigation of the Fate of Type I Angiotensin Receptor after Biased Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. berthold.com [berthold.com]
An In-depth Technical Guide on the [Val4] Angiotensin III Peptide: Arg-Val-Tyr-Val-His-Pro-Phe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide [Val4] Angiotensin III, an analog of the endogenous hormone Angiotensin III. With the amino acid sequence Arg-Val-Tyr-Val-His-Pro-Phe, this peptide serves as a valuable tool for investigating the renin-angiotensin system (RAS). This document details its biochemical properties, receptor interactions, and downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and functional assays to support further research and drug development endeavors.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, fluid and electrolyte balance, and blood pressure. Angiotensin III, a heptapeptide (B1575542) with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe, is a biologically active component of this system. This compound is a synthetic analog where the isoleucine at position 4 is substituted with valine. This modification allows for the specific investigation of the structure-activity relationships of Angiotensin III and its interactions with its cognate receptors, primarily the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Understanding the pharmacological profile of this compound is crucial for elucidating the nuanced roles of Angiotensin III in both physiological and pathological states.
Biochemical and Pharmacological Properties
This compound is a potent agonist, particularly demonstrating full agonism at pathways involving Gαq and β-arrestin 2. Its activity is characterized by specific binding affinities and functional potencies at the AT1 and AT2 receptors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Receptor/Pathway | Description |
| pEC50 | 8.31 | Gαq | The negative logarithm of the molar concentration of the peptide that produces 50% of the maximum possible response in a Gαq activation assay.[1] |
| pEC50 | 8.44 | β-arrestin 2 | The negative logarithm of the molar concentration of the peptide that produces 50% of the maximum possible response in a β-arrestin 2 recruitment assay.[1] |
Receptor Interactions and Signaling Pathways
This compound, like its endogenous counterpart, is expected to exert its effects through the AT1 and AT2 receptors, which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascades activated by this peptide are crucial to its overall biological effect.
AT1 Receptor Signaling
Activation of the AT1 receptor by angiotensin peptides typically leads to a cascade of intracellular events primarily through the Gq/11 protein pathway. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to many of the physiological responses to angiotensin, including vasoconstriction and cellular growth.[2]
Caption: AT1 Receptor Signaling Pathway for this compound.
AT2 Receptor Signaling
The signaling pathways associated with the AT2 receptor are generally considered to counteract the effects of AT1 receptor activation. Activation of the AT2 receptor can lead to vasodilation, anti-proliferative effects, and apoptosis. These effects are often mediated through the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules, and the production of nitric oxide (NO) and cGMP.[3]
Caption: AT2 Receptor Signaling Pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the AT1 and AT2 receptors.
Materials:
-
Membrane preparations from cells or tissues expressing AT1 or AT2 receptors.
-
Radiolabeled angiotensin analog (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer.
-
Non-specific Binding: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competition: Serial dilutions of this compound.
-
-
Add a fixed concentration of the radioligand to all wells.
-
Add the membrane preparation (20-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 3. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of Angiotensin III in Cardiovascular and Renal Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), a heptapeptide (B1575542) metabolite of Angiotensin II (Ang II), has emerged as a significant bioactive component of the renin-angiotensin system (RAS). While historically overshadowed by its precursor, Ang II, a growing body of evidence highlights the distinct and potent roles of Ang III in cardiovascular and renal physiology. This technical guide provides a comprehensive overview of the core functions of Angiotensin III, presenting key quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in this area.
Angiotensin III is formed from Angiotensin II by the enzymatic action of aminopeptidase (B13392206) A (APA), which removes the N-terminal aspartic acid residue.[1] It exerts its effects by binding to both Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, often with comparable affinity to Ang II.[2][3] This guide will delve into the nuanced effects of Ang III on blood pressure regulation, aldosterone (B195564) secretion, and renal function, providing a foundational resource for professionals in the field.
Data Presentation
Table 1: Comparative Receptor Binding Affinities of Angiotensin Peptides
| Ligand | Receptor | Species | Cell Type/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Angiotensin III | AT1 | Human | HEK-293 cells | - | 2.11 - 10.5 | [4] |
| Angiotensin II | AT1 | Human | HEK-293 cells | - | 1.0 - 14 | [4] |
| Angiotensin III | AT2 | Human | HEK-293 cells | - | ~2.1 | [4] |
| Angiotensin II | AT2 | Human | HEK-293 cells | - | 0.6 - 2.1 | [4] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity. The provided ranges reflect variability across different experimental conditions and assays. Both Angiotensin II and Angiotensin III bind to the AT2 receptor with nanomolar affinity and do not distinguish it from the AT1 receptor.[5]
Table 2: Cardiovascular Effects of Angiotensin III vs. Angiotensin II
| Parameter | Angiotensin III | Angiotensin II | Species | Experimental Model | Key Findings | Reference |
| Pressor Potency | 25-40% of Ang II | 100% | Various | In vivo | Ang II is the more potent vasoconstrictor in systemic circulation.[4] | [4] |
| Intracerebroventricular (ICV) Pressor Response | Equipotent to Ang II | Equipotent to Ang III | Rat | Conscious, freely moving | Doses of 10, 50, and 100 pmol significantly increased blood pressure.[6] Centrally administered Ang III is as potent as Ang II in causing pressor effects.[6] | [6] |
Table 3: Aldosterone Secretion and Renal Effects of Angiotensin III
| Parameter | Angiotensin III | Angiotensin II | Species | Experimental Model | Key Findings | Reference |
| Aldosterone Stimulation | Nearly equipotent to Ang II | Potent stimulator | Human, Rat | In vitro (adrenal glomerulosa cells), In vivo | Both peptides are highly effective in stimulating aldosterone secretion.[4][7] Ang III-induced aldosterone release is partially mediated by the AT2 receptor and is independent of the AT1 receptor.[7] | [4][7] |
| Renal Vasculature Action | Approximately equipotent to Ang II | Potent vasoconstrictor | Rat | In vivo | In contrast to their systemic pressor effects, both peptides have similar potency in the renal vasculature.[1] | [1] |
| Proximal Tubule Sodium Transport | Inhibits NHE3 activity via AT2R | Stimulates Na+ reabsorption via AT1R | Rat | Proximal tubule cells | Ang III promotes natriuresis by inhibiting the Na+/H+ exchanger 3 (NHE3).[8] | [8] |
Table 4: Effects of Aminopeptidase A (APA) Inhibitors on Blood Pressure
| Inhibitor | Administration Route | Dose | Animal Model | Change in Mean Arterial Pressure (MAP) | Key Findings | Reference |
| RB150 (prodrug of EC33) | Oral | ED50: 1 mg/kg | DOCA-salt rats | Marked, dose-dependent reduction | Orally active APA inhibitors can effectively lower blood pressure in hypertensive models.[9][10] | [9][10] |
| RB150 | Oral | ED50: 30 mg/kg | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction | RB150 reduces blood pressure in a model of essential hypertension.[11][12] | [11][12] |
| EC33 | Intracerebroventricular (ICV) | 100 µg | Spontaneously Hypertensive Rats (SHR) | -28.7 ± 2.9 mmHg | Central blockade of Ang III formation lowers blood pressure, indicating a tonic pressor role for brain Ang III. | [13] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Rats using Radiotelemetry
This protocol describes the continuous measurement of arterial blood pressure in conscious, unrestrained rats, providing a gold-standard method for assessing the cardiovascular effects of Angiotensin III.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are acclimatized for at least one week before surgery.
-
Telemetry Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a segment of the aorta between the renal and iliac arteries.
-
Create a small puncture in the aortic wall with a bent 23-gauge needle.
-
Insert the pressure-sensing catheter of the telemetry transmitter (e.g., DSI HD-S11) into the aorta and advance it so the tip is caudal to the renal arteries.
-
Secure the catheter in place with a drop of tissue adhesive and a small cellulose (B213188) patch.
-
Place the body of the transmitter into the peritoneal cavity and suture it to the abdominal wall.
-
Close the abdominal muscle and skin incisions in layers.
-
-
Recovery: Allow the animals to recover for at least 7-10 days post-surgery to ensure stabilization of physiological parameters. Provide appropriate post-operative analgesia.
-
Data Acquisition:
-
House the rats individually in cages placed on receiver platforms.
-
Record baseline arterial pressure, heart rate, and activity continuously for at least 24 hours before drug administration.
-
Administer Angiotensin III or other test compounds via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).
-
Continuously record cardiovascular parameters for the duration of the experiment.
-
-
Data Analysis: Analyze the collected data using appropriate software (e.g., DSI Ponemah). Calculate mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate over specified time intervals to determine the dose-response and time-course of the effects of Angiotensin III.
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol details the procedure for implanting a guide cannula into the lateral ventricle of the rat brain for the central administration of Angiotensin III and related compounds.
Methodology:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
Using stereotaxic coordinates relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm for lateral ventricle), drill a small hole through the skull.
-
Drill additional holes for anchor screws.
-
Lower a guide cannula to the desired depth (e.g., DV: -3.5 to -4.0 mm from the skull surface).
-
Secure the cannula and anchor screws to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Recovery: Allow the animal to recover for at least one week.
-
Injection Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert an injector cannula that extends slightly beyond the guide cannula.
-
Infuse the desired volume of Angiotensin III solution (typically 1-5 µL for rats) at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.
-
Leave the injector in place for a minute post-injection to prevent backflow.
-
Replace the dummy cannula.
-
In Vitro Aldosterone Secretion Assay using Isolated Adrenal Glomerulosa Cells
This protocol describes the isolation of adrenal glomerulosa cells and the subsequent measurement of aldosterone secretion in response to Angiotensin III.
Methodology:
-
Cell Isolation:
-
Euthanize rats and aseptically remove the adrenal glands.
-
Separate the adrenal capsules (containing the zona glomerulosa) from the inner zones.
-
Mince the capsules and digest with collagenase solution (e.g., collagenase type I in Hanks' Balanced Salt Solution) with gentle agitation.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend in an appropriate culture medium (e.g., DMEM/F12 supplemented with serum or in serum-free conditions).
-
-
Cell Culture and Treatment:
-
Plate the isolated glomerulosa cells in multi-well plates and allow them to adhere.
-
After a stabilization period, wash the cells and replace the medium with a serum-free medium containing the test substances (e.g., various concentrations of Angiotensin III, Angiotensin II, AT1/AT2 receptor antagonists).
-
Incubate the cells for a specified period (e.g., 2-4 hours).
-
-
Aldosterone Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of aldosterone in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit, following the manufacturer's instructions.
-
-
Data Analysis: Normalize the aldosterone concentration to the amount of protein per well to account for variations in cell number. Analyze the dose-response relationship for Angiotensin III-stimulated aldosterone secretion.
Signaling Pathways and Logical Relationships
Angiotensin III Signaling Pathways
Angiotensin III exerts its physiological effects by binding to and activating AT1 and AT2 receptors, which triggers distinct downstream signaling cascades.
1. AT1 Receptor Signaling Pathway:
Activation of the AT1 receptor by Angiotensin III initiates a signaling cascade primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation.[4][14]
Figure 1: Angiotensin III Signaling via the AT1 Receptor.
2. AT2 Receptor Signaling Pathway:
The signaling cascade initiated by Angiotensin III binding to the AT2 receptor is generally considered to counteract the effects of AT1 receptor activation. AT2 receptor signaling often involves Gi proteins and leads to the activation of protein phosphatases, such as SHP-1, and the production of nitric oxide (NO) through the bradykinin/NO/cGMP pathway. These actions promote vasodilation and have anti-proliferative and natriuretic effects.[15][16][17][18]
Figure 2: Angiotensin III Signaling via the AT2 Receptor.
Experimental Workflow for Investigating Cardiovascular Effects of Angiotensin III
The following diagram illustrates a typical experimental workflow for characterizing the in vivo cardiovascular effects of Angiotensin III.
Figure 3: Experimental Workflow for In Vivo Cardiovascular Studies.
Conclusion
Angiotensin III is a pleiotropic hormone with significant and distinct effects on the cardiovascular and renal systems. Its equipotent stimulation of aldosterone secretion compared to Angiotensin II, coupled with its nuanced effects on blood pressure and renal sodium handling, underscores its importance as a key regulator within the renin-angiotensin system. The central effects of Angiotensin III on blood pressure control further highlight its potential as a therapeutic target. This technical guide provides a foundational repository of quantitative data, detailed experimental protocols, and visualized signaling pathways to aid researchers and drug development professionals in further elucidating the complex roles of Angiotensin III and exploring its therapeutic potential. The continued investigation into the specific actions of Angiotensin III will undoubtedly open new avenues for the treatment of cardiovascular and renal diseases.
References
- 1. Renal hemodynamic and tubular effects of angiotensins II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressor and renal effects of intracerebroventricularly administered angiotensins II and III in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Central antihypertensive effects of orally active aminopeptidase A inhibitors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conversion of brain angiotensin II to angiotensin III is critical for pressor response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
Angiotensin III: A Pivotal Neuromodulator in Central Nervous System Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Long considered a mere breakdown product of Angiotensin II (Ang II), Angiotensin III (Ang III) has emerged as a key effector peptide within the central nervous system's (CNS) renin-angiotensin system (RAS). This technical guide synthesizes current research, elucidating the critical functions of Ang III in the central regulation of cardiovascular homeostasis, fluid balance, and neuronal activity. We delve into its metabolic pathways, receptor interactions, and physiological effects, supported by quantitative data and detailed experimental methodologies. This document provides a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting the central angiotensin pathways.
Introduction
The brain possesses an independent and functionally distinct renin-angiotensin system that plays a crucial role in autonomic regulation. While Angiotensin II has traditionally been viewed as the primary bioactive component of this system, a growing body of evidence indicates that its metabolite, Angiotensin III, is a potent and physiologically significant neuromodulator in its own right.[1][2] In fact, compelling studies suggest that the central pressor and dipsogenic effects attributed to Ang II are largely dependent on its conversion to Ang III.[3][4] This guide will provide a detailed examination of the synthesis, signaling, and functional roles of Angiotensin III within the CNS.
Metabolic Pathways of Angiotensin III in the CNS
The formation and degradation of Angiotensin III within the brain are governed by specific aminopeptidases.
-
Synthesis: Angiotensin III is generated from Angiotensin II through the enzymatic action of Aminopeptidase (B13392206) A (APA) , a membrane-bound zinc metalloprotease that cleaves the N-terminal aspartate residue from Ang II.[3][4][5] The activity of APA is a critical control point in determining the central levels of Ang III.
-
Degradation: Angiotensin III is subsequently metabolized into the inactive peptide Angiotensin IV by Aminopeptidase N (APN) .[3][4]
The central role of these enzymes has been elucidated through the use of specific inhibitors, which have become invaluable tools in dissecting the distinct actions of Ang II and Ang III.
Key Enzymes in Angiotensin III Metabolism
| Enzyme | Action | Substrate | Product | Specific Inhibitors |
| Aminopeptidase A (APA) | Cleavage of N-terminal Aspartate | Angiotensin II | Angiotensin III | EC33 [(S)-3-amino-4-mercaptobutylsulphonic acid][3] |
| Aminopeptidase N (APN) | Cleavage of N-terminal Arginine | Angiotensin III | Angiotensin IV | PC18 (2-amino-4-methylsulphonylbutane thiol)[3] |
Visualizing the Metabolic Pathway
The metabolic cascade leading to the formation and degradation of Angiotensin III is depicted in the following diagram.
Receptor Interactions and Signaling
Angiotensin III exerts its physiological effects by binding to and activating specific angiotensin receptors within the CNS.
Angiotensin II and Angiotensin III exhibit similar high affinities for both the AT1 and AT2 receptor subtypes.[6][7] However, the majority of the well-characterized central actions of Ang III, including its effects on blood pressure and vasopressin release, are mediated through the AT1 receptor .[4][8]
The AT2 receptor is also present in the brain and its stimulation is often associated with effects that counteract those of the AT1 receptor, such as vasodilation and anti-inflammatory responses.[9][10][11] Angiotensin III is considered a potent endogenous agonist for the AT2 receptor.[9]
Downstream Signaling of Angiotensin III
Activation of the AT1 receptor by Angiotensin III in key brain regions, such as the paraventricular nucleus (PVN), nucleus of the solitary tract (NTS), and rostral ventrolateral medulla (RVLM), triggers a cascade of events leading to:
-
Increased Sympathetic Nervous System Activity: This results in vasoconstriction and an elevation in arterial blood pressure.[5][12]
-
Release of Arginine Vasopressin (AVP): AVP, a potent vasoconstrictor and antidiuretic hormone, is released from the posterior pituitary, further contributing to the pressor response and promoting water retention.[5][13][14]
The following diagram illustrates the primary signaling pathway of Angiotensin III in the central regulation of blood pressure.
Core Functions of Angiotensin III in the CNS
Regulation of Blood Pressure and Vasopressin Release
A primary and well-established function of Angiotensin III in the brain is the tonic, stimulatory control of arterial blood pressure.[4] Intracerebroventricular (i.c.v.) administration of both Ang II and Ang III produces comparable increases in blood pressure and vasopressin release.[6] However, the pressor effect of centrally administered Ang II is significantly attenuated by the co-administration of APA inhibitors, demonstrating that its conversion to Ang III is a prerequisite for this action.[3][4]
Conversely, direct i.c.v. injection of APA inhibitors alone leads to a dose-dependent decrease in blood pressure in hypertensive animal models, highlighting the crucial role of endogenous brain Ang III in maintaining elevated blood pressure.[3][4]
Thirst and Sodium Appetite
Angiotensin III is also implicated in the central regulation of fluid and electrolyte balance through its effects on thirst (dipsogenesis) and sodium appetite.[15][16] I.c.v. infusion of Ang III analogs has been shown to elicit both water and saline intake.[15] The subfornical organ is a key site for the dipsogenic actions of angiotensins.[16] While both Ang II and Ang III are considered active ligands in mediating these behaviors, the precise necessity of the conversion of Ang II to Ang III for these responses is still an area of active investigation.[15]
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from seminal studies on the function of Angiotensin III in the CNS.
Table 1: Effect of Aminopeptidase Inhibitors on Angiotensin Metabolism in Mouse Hypothalamus
| Treatment (i.c.v.) | Effect on [³H]Ang II Half-life | Effect on [³H]Ang III Formation | Effect on [³H]Ang III Half-life | Reference |
| EC33 (APA Inhibitor) | 2.6-fold increase | Completely blocked | - | [13] |
| EC27 (APN Inhibitor) | - | - | 2.3-fold increase | [13] |
Table 2: Effect of Angiotensin II and Aminopeptidase Inhibitors on Plasma Vasopressin Levels in Mice
| Treatment (i.c.v.) | Change in Plasma Vasopressin Levels | Reference |
| Ang II (5 ng) | 2-fold increase | [13] |
| Ang II + EC33 (APA Inhibitor) | Dose-dependent inhibition of Ang II-induced release | [13] |
| EC27 (APN Inhibitor) | Dose-dependent increase | [13] |
Table 3: Effects of Angiotensin Analogs on Fluid Intake in Sodium-Depleted Rats
| Treatment (i.c.v.) | Dose (pmol) | Water Intake (ml) | 0.3 M NaCl Intake (ml) | Reference |
| [D-Arg1]AngIII | 125 | Dose-dependent increase | Equivalently increased | [15] |
| [D-Arg1]AngIII | 1250 | Dose-dependent increase | Equivalently increased | [15] |
Experimental Protocols
The following provides an overview of the methodologies employed in key studies investigating the central effects of Angiotensin III.
In Vivo Metabolism Studies
-
Objective: To determine the metabolic pathways of Ang II and Ang III in the brain.
-
Animal Model: Mice.
-
Procedure:
-
Intracerebroventricular (i.c.v.) injection of radiolabeled angiotensins ([³H]Ang II or [³H]Ang III) with or without specific aminopeptidase inhibitors (EC33 or EC27).
-
At various time points post-injection, animals are sacrificed and hypothalami are collected.
-
Hypothalamus homogenates are prepared and subjected to High-Performance Liquid Chromatography (HPLC) to separate and quantify the levels of [³H]Ang II and its metabolites.
-
The half-lives of the radiolabeled angiotensins are calculated.[13]
-
Vasopressin Release Studies
-
Objective: To assess the roles of Ang II and Ang III in the regulation of vasopressin secretion.
-
Animal Model: Mice.
-
Procedure:
-
I.c.v. administration of Ang II, with or without the APA inhibitor EC33, or the APN inhibitor EC27 alone.
-
Blood samples are collected at specified times after injection.
-
Plasma is separated and vasopressin levels are quantified using a specific Radioimmunoassay (RIA).[13]
-
Blood Pressure Measurement
-
Objective: To determine the effect of central Ang III on arterial blood pressure.
-
Animal Model: Rats (e.g., spontaneously hypertensive rats - SHR).
-
Procedure:
-
Animals are instrumented with arterial catheters for continuous blood pressure monitoring.
-
An i.c.v. cannula is implanted for central drug administration.
-
Following a baseline recording period, specific compounds (Ang II, Ang III, APA inhibitors, APN inhibitors, AT1 receptor antagonists) are administered via the i.c.v. route.
-
Mean arterial pressure is continuously recorded and analyzed.[4]
-
Thirst and Sodium Appetite Studies
-
Objective: To evaluate the effects of Ang III on fluid intake.
-
Animal Model: Rats.
-
Procedure:
-
Rats are sodium-depleted using a diuretic (e.g., furosemide) followed by an angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) to block endogenous angiotensin formation.
-
Animals are then given i.c.v. infusions of angiotensin analogs (e.g., [D-Arg1]AngIII) with or without aminopeptidase inhibitors.
-
Water and a saline solution (e.g., 0.3 M NaCl) are provided, and the volume of each fluid consumed is measured over a set period.[15]
-
Experimental Workflow Diagram
Conclusion and Future Directions
This understanding has significant implications for drug development. Aminopeptidase A has emerged as a promising therapeutic target for the treatment of hypertension.[3][7] The development of potent, systemically active APA inhibitors that can cross the blood-brain barrier, such as the prodrug firibastat (B1678617) (RB150), represents a novel class of centrally acting antihypertensive agents.[5][7][17]
Future research should continue to explore the multifaceted roles of Angiotensin III in other CNS functions, including cognition and neuroinflammation.[1][8] Further elucidation of the downstream signaling pathways and interactions with other neurotransmitter systems will undoubtedly open new avenues for therapeutic intervention in a range of neurological and cardiovascular disorders.
References
- 1. Important role for angiotensin III and IV in the brain renin-angiotensin system. | Semantic Scholar [semanticscholar.org]
- 2. Roles of Angiotensin III in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of angiotensin III in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CNS renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Angiotensin II Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Roles of brain angiotensins II and III in thirst and sodium appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurobiology of central angiotensin III and dipsogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Angiotensin III in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III) is a biologically active heptapeptide (B1575542) of the renin-angiotensin system (RAS), formed by the enzymatic cleavage of the N-terminal aspartate residue from Angiotensin II (Ang II). While historically overshadowed by Ang II, recent research has highlighted Ang III's significant physiological and pathological roles, particularly in the cardiovascular and renal systems. In cell culture systems, Ang III serves as a valuable tool to investigate RAS signaling and its downstream cellular effects. These application notes provide detailed protocols for studying the effects of Ang III in vitro, focusing on key signaling pathways and cellular responses.
Data Presentation: Quantitative Parameters for Angiotensin III Treatment
The following table summarizes typical experimental parameters for Angiotensin III treatment in various cell culture models, based on published literature. These values should serve as a starting point, with optimal conditions potentially varying depending on the specific cell type and experimental setup.
| Cell Type | Parameter | Angiotensin III Concentration | Incubation Time | Key Findings |
| Rat Vascular Smooth Muscle Cells (VSMCs) | ERK1/2 Phosphorylation | 10 nM - 100 nM | 5 - 15 minutes (peak) | Concentration- and time-dependent increase in ERK1/2 phosphorylation, mediated by the AT1 receptor.[1][2] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | p38 MAPK Phosphorylation | 10 nM - 100 nM | 5 - 15 minutes (peak) | Concentration- and time-dependent increase in p38 MAPK phosphorylation via the AT1 receptor.[3] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | JAK2/STAT3 Phosphorylation | 0.1 nM - 1000 nM (100 nM maximal) | 1 - 30 minutes (10 min peak) | Induces JAK2/STAT3 phosphorylation and subsequent IL-6 production through the AT1 receptor.[4][5] |
| Rat Astrocytes | STAT3 Phosphorylation | 100 nM (maximal) | 10 minutes (peak) | Induces STAT3 phosphorylation and IL-6 mRNA expression via the AT1 receptor. |
| Rat Mesangial & Renal Interstitial Fibroblasts | Gene Expression (TGF-β1) | 100 nM | 6 hours | Upregulates TGF-β1 gene expression, suggesting a role in matrix regulation.[6] |
| Rabbit Proximal and Distal Tubules | Calcium Uptake | 1 pM (maximal) | 10 seconds (initial effect) | Biphasic effect on calcium uptake, with maximal stimulation at picomolar concentrations.[7] |
Experimental Protocols
Preparation and Storage of Angiotensin III Solution
a. Reconstitution:
-
Angiotensin III is typically supplied as a lyophilized powder.
-
To prepare a stock solution (e.g., 1 mM), reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS).
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
b. Storage:
-
Aliquoted stock solutions should be stored at -20°C or -80°C for long-term stability.
-
Avoid repeated freeze-thaw cycles, which can reduce the activity of the peptide.
-
For short-term use (a few days), the stock solution can be stored at 4°C.
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells (e.g., vascular smooth muscle cells, astrocytes) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays) at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells have attached and reached the desired confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.1-0.5% FBS) medium. Incubate for 12-24 hours. This step is crucial to reduce basal levels of signaling pathway activation.
-
Angiotensin III Treatment:
-
Prepare working solutions of Angiotensin III by diluting the stock solution in serum-free medium to the desired final concentrations (refer to the data table).
-
Remove the starvation medium from the cells and add the Angiotensin III-containing medium.
-
Incubate for the desired time period at 37°C in a CO2 incubator.
-
-
Cell Lysis/Fixation: Following treatment, proceed immediately with the appropriate downstream application (e.g., cell lysis for protein analysis, fixation for immunofluorescence).
Protocol for Analysis of ERK1/2 Phosphorylation by Western Blot
-
Cell Lysis:
-
After Angiotensin III treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Protocol for Measurement of Intracellular Calcium Mobilization
-
Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS or Tyrode's solution). The buffer may also contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and wash the cells with the physiological salt solution.
-
Add the dye-loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with the physiological salt solution to remove excess extracellular dye.
-
Incubate the cells in fresh physiological salt solution for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester within the cells.
-
-
Calcium Measurement:
-
Place the plate or dish into a fluorescence plate reader or onto an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add Angiotensin III at the desired concentration and continuously record the fluorescence signal. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, a single excitation wavelength (e.g., 488 nm) is used.
-
The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration.
-
Mandatory Visualizations
Angiotensin III Signaling Pathway
Caption: Angiotensin III signaling via the AT1 receptor.
Experimental Workflow for Angiotensin III Treatment and Analysis
Caption: Workflow for Ang III cell treatment and analysis.
References
- 1. Angiotensin III activates ERK1/2 mitogen activated protein kinases and proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin III induces p38 Mitogen-activated protein kinase leading to proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. "Angiotensin III Induces JAK2/STAT3 Leading to IL-6 Production in Rat V" by Ahmed Z. Alanazi and Michelle A. Clark [nsuworks.nova.edu]
- 6. Angiotensin III up-regulates genes involved in kidney damage in mesangial cells and renal interstitial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for [Val4] Angiotensin III in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Val4] Angiotensin III is a synthetic analog of Angiotensin III, a biologically active peptide of the renin-angiotensin system (RAS). Angiotensin III is known to interact with both Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G protein-coupled receptors (GPCRs) involved in the regulation of cardiovascular, renal, and neurological functions.[1] While Angiotensin II is the primary effector of the RAS, Angiotensin III also exhibits significant physiological activity, binding to both AT1 and AT2 receptors with high, nanomolar affinity.[1][2] Understanding the binding characteristics of ligands like this compound is crucial for the development of novel therapeutics targeting the RAS.
These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to determine its affinity and selectivity for AT1 and AT2 receptors.
Data Presentation
| Ligand | Receptor | Radioligand | Cell Line | pKi | Ki (nM) |
| Angiotensin III | Human AT1 | [125I]Angiotensin II | CHO | 8.1 | 7.94 |
| Angiotensin III | Human AT2 | [125I]Angiotensin II | CHO | 8.4 | 3.98 |
Note: Data presented is for Angiotensin III and serves as a close approximation for this compound. Researchers should determine the specific binding affinities for this compound experimentally.
Signaling Pathways
Activation of AT1 and AT2 receptors by Angiotensin III and its analogs initiates distinct intracellular signaling cascades.
AT1 Receptor Signaling:
The AT1 receptor primarily couples to Gq/11 proteins. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including vasoconstriction, cell proliferation, and inflammation.
AT2 Receptor Signaling:
The signaling pathways of the AT2 receptor are generally considered to counteract the effects of AT1 receptor activation. AT2 receptor activation is often associated with the activation of protein phosphatases, leading to anti-proliferative and pro-apoptotic effects. It can also stimulate the bradykinin-nitric oxide-cGMP pathway, resulting in vasodilation.
Experimental Protocols
The following are generalized protocols for radioligand binding assays that can be adapted for use with this compound. It is recommended to use a radiolabeled ligand with high affinity for both AT1 and AT2 receptors, such as [125I]-[Sar1,Ile8]Angiotensin II, for competition binding studies.
I. Membrane Preparation from Cells Expressing Angiotensin Receptors
-
Cell Culture: Culture cells stably or transiently expressing either human AT1 or AT2 receptors to confluency.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a polytron.
-
Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh homogenization buffer.
-
Final Preparation: Repeat the centrifugation step. Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay (to determine Kd and Bmax of the radioligand)
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Total Binding: Add increasing concentrations of the radioligand (e.g., [125I]-[Sar1,Ile8]Angiotensin II) to the total binding wells.
-
Non-Specific Binding: Add the same increasing concentrations of the radioligand to the NSB wells, along with a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled Angiotensin II) to saturate the receptors.
-
Incubation: Add the membrane preparation (typically 10-50 µg of protein) to each well. Bring the final volume to 250 µL with assay buffer. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding at each radioligand concentration. Determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.
III. Competitive Binding Assay (to determine the Ki of this compound)
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitor concentrations.
-
Reagent Addition:
-
Total Binding: Add a fixed concentration of the radioligand (at or near its Kd value) and assay buffer.
-
Non-Specific Binding: Add the fixed concentration of the radioligand and a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled Angiotensin II).
-
Competitor Wells: Add the fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
-
Incubation: Add the membrane preparation (10-50 µg of protein) to each well. Bring the final volume to 250 µL with assay buffer. Incubate at room temperature for 60-90 minutes.
-
Termination and Washing: Terminate the reaction and wash the filters as described in the saturation binding assay protocol.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for the Study of G-Protein Coupled Receptors using [Val4] Angiotensin III
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin III (Ang III) is a biologically active heptapeptide (B1575542) component of the renin-angiotensin system (RAS). It is formed by the enzymatic cleavage of the N-terminal aspartic acid from Angiotensin II (Ang II). Ang III exerts its physiological effects through interaction with two main G-protein coupled receptors (GPCRs): the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1] While Ang II is a potent vasoconstrictor, Ang III has been shown to have comparable or even greater potency in certain physiological processes, such as aldosterone (B195564) stimulation and vasopressin release.[2] This makes Angiotensin III, and its analogs like [Val4] Angiotensin III, valuable tools for dissecting the distinct roles and signaling pathways of the AT1 and AT2 receptors.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of AT1 and AT2 receptor signaling.
Pharmacological Profile of Angiotensin III
Data Presentation
Table 1: Competitive Binding Affinity of Angiotensin Peptides at Rat AT1 Receptors [3]
| Compound | pIC50 (M) | IC50 (nM) |
| Angiotensin II | 8.8 ± 0.1 | 1.58 |
| Angiotensin III | 8.1 ± 0.1 | 7.94 |
| Angiotensin IV | < 6.0 | > 1000 |
| Angiotensin-(1-7) | < 6.0 | > 1000 |
Note: Data from Bosnyak et al. (2011) using HEK-293 cells stably expressing rat AT1R and [125I]-[Sar1,Ile8]AngII as the radioligand.
Table 2: Competitive Binding Affinity of Angiotensin Peptides at Rat AT2 Receptors [3]
| Compound | pIC50 (M) | IC50 (nM) |
| Angiotensin II | 9.0 ± 0.1 | 1.00 |
| Angiotensin III | 9.0 ± 0.1 | 1.00 |
| Angiotensin IV | 7.3 ± 0.1 | 50.1 |
| Angiotensin-(1-7) | 6.5 ± 0.1 | 316 |
Note: Data from Bosnyak et al. (2011) using HEK-293 cells stably expressing rat AT2R and [125I]-[Sar1,Ile8]AngII as the radioligand.
From this data, it is evident that Angiotensin III exhibits high affinity for both AT1 and AT2 receptors, with a notable potency at the AT2 receptor, comparable to that of Angiotensin II.[3]
Signaling Pathways
Activation of AT1 and AT2 receptors by this compound initiates distinct downstream signaling cascades.
AT1 Receptor Signaling:
The AT1 receptor primarily couples to the Gq/11 family of G-proteins.[1] Ligand binding triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, cell growth, and inflammation.
Caption: AT1 Receptor Gq-coupled signaling pathway.
AT2 Receptor Signaling:
The AT2 receptor is primarily coupled to Gi proteins.[4] Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit of Gi can activate various downstream effectors, including protein phosphatases such as SHP-1. Activation of these phosphatases leads to the dephosphorylation and inactivation of signaling molecules involved in cell growth and proliferation, such as MAP kinases. This often results in effects that counteract AT1 receptor signaling, including anti-proliferative and pro-apoptotic effects.[1]
Caption: AT2 Receptor Gi-coupled signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the AT1 and AT2 receptors.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO-K1 cells stably expressing either human or rat AT1 or AT2 receptors.
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II (a high-affinity ligand for both AT1 and AT2 receptors).
-
Unlabeled Ligand: Angiotensin II (for determining non-specific binding).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B or GF/C glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Gamma or scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of 125I-[Sar1,Ile8]AngII (at a concentration near its Kd, e.g., 0.1-0.5 nM).
-
Non-specific Binding (NSB): 50 µL of 10 µM Angiotensin II + 50 µL of 125I-[Sar1,Ile8]AngII.
-
Competition: 50 µL of varying concentrations of this compound (e.g., from 10-12 M to 10-5 M) + 50 µL of 125I-[Sar1,Ile8]AngII.
-
-
Initiate Reaction: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma or scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to stimulate intracellular calcium release via the AT1 receptor.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Cell Line: HEK-293 or CHO-K1 cells stably expressing the AT1 receptor.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Probenecid (optional): To prevent dye leakage from certain cell lines.
-
Test Compound: this compound.
-
Control Agonist: Angiotensin II.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Seeding: Seed the AT1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included if necessary.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and the control agonist in assay buffer.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately measure the change in fluorescence over time (kinetic read) for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.
-
cAMP Assay
This protocol is used to measure the inhibition of adenylyl cyclase activity via the AT2 receptor, resulting in a decrease in intracellular cAMP levels.
Experimental Workflow:
Caption: Workflow for a cAMP inhibition assay.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the AT2 receptor.
-
Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, Luminescence, or ELISA-based).
-
Assay Plates: White or black 96- or 384-well plates, depending on the assay kit.
-
Plate reader capable of detecting the kit's signal.
Protocol:
-
Cell Seeding: Seed the AT2-expressing cells into the appropriate assay plates and grow to confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add forskolin to all wells (except for the negative control) at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).
-
Immediately add serial dilutions of this compound to the wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.
-
-
Signal Detection: Read the plate on a suitable plate reader.
-
Data Analysis:
-
The signal will be inversely proportional to the amount of cAMP in the well.
-
Plot the signal against the log concentration of this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the forskolin-stimulated cAMP production) using non-linear regression analysis.
-
References
- 1. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
Application Notes and Protocols for [Val4] Angiotensin III in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), the heptapeptide (B1575542) product of Angiotensin II (Ang II) metabolism, is an active component of the Renin-Angiotensin System (RAS) increasingly recognized for its significant role in blood pressure regulation and the pathophysiology of hypertension. While historically overshadowed by Ang II, research has identified Ang III as a key effector peptide, particularly within the brain and renal systems. [Val4] Angiotensin III, a specific variant, is a critical tool for investigating these pathways. These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data, and offer detailed protocols for its use in hypertension research.
Mechanism of Action
Angiotensin III is formed from Angiotensin II by the enzymatic removal of the N-terminal aspartic acid residue by aminopeptidase (B13392206) A (APA).[1] Ang III exerts its physiological effects by binding to the same primary receptors as Ang II: the Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors, for which it has a similar binding affinity.[2][3]
-
AT1 Receptor Activation: Binding of Ang III to the AT1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This cascade in vascular smooth muscle cells results in vasoconstriction and an increase in blood pressure.[4] In the adrenal cortex, AT1 receptor activation stimulates the synthesis and release of aldosterone, promoting sodium and water retention by the kidneys.[5]
-
AT2 Receptor Activation: The signaling pathways downstream of the AT2 receptor are less defined but are generally considered to counterbalance the effects of AT1 receptor activation. Activation of the AT2 receptor by Ang III has been linked to vasodilation and natriuresis.[4][6] A novel pathway in the kidney's proximal tubules suggests that the Ang III/AT2 receptor axis can inhibit the sodium-hydrogen exchanger 3 (NHE3), promoting sodium excretion and thus lowering blood pressure.[6]
The central nervous system, particularly the brain, is a critical site of Ang III activity. The hyperactivity of the brain RAS is implicated in several forms of hypertension, and evidence suggests that Ang III, not Ang II, may be the primary effector peptide in the central regulation of blood pressure.[1][2] Intracerebroventricular injections of both Ang II and Ang III produce similar pressor effects, but the rapid conversion of Ang II to Ang III in the brain suggests the latter is the direct mediator.[3]
The Renin-Angiotensin System and Angiotensin III Formation
Caption: Formation and receptor targets of Angiotensin III within the RAS.
Applications in Hypertension Research
This compound is a valuable pharmacological tool for:
-
Investigating Central Blood Pressure Control: Due to its prominent role in the brain RAS, this compound is used to study the neural mechanisms of hypertension.[2]
-
Elucidating Renal Sodium Handling: It is instrumental in exploring the AT2 receptor-mediated natriuretic pathways in the kidney and their impairment in hypertensive states.[6]
-
Differentiating Receptor Functions: By comparing its effects to those of Ang II and specific receptor antagonists, researchers can dissect the distinct contributions of AT1 and AT2 receptors to blood pressure homeostasis.
-
Screening for Novel Antihypertensives: this compound can be used in assays to identify and characterize compounds that inhibit its formation (e.g., aminopeptidase A inhibitors) or block its receptor interactions.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the receptor binding affinity of Angiotensin III and its physiological effects in human subjects.
Table 1: Receptor Binding Affinities of Angiotensin Peptides This table presents the binding affinities of Angiotensin II and Angiotensin III for the human AT1 and AT2 receptors, as determined by radioligand binding assays in HEK-293 cells.[8][9]
| Peptide | Receptor | Binding Affinity (Ki, nM) |
| Angiotensin II | AT1 | 0.45 ± 0.05 |
| AT2 | 0.23 ± 0.03 | |
| Angiotensin III | AT1 | 1.05 ± 0.11 |
| AT2 | 0.25 ± 0.03 | |
| Data are presented as mean ± SEM. Ki values were derived from competition binding assays using ¹²⁵I-[Sar¹,Ile⁸]AngII.[8][9] |
Table 2: Hemodynamic and Endocrine Effects of Angiotensin III Infusion in Humans This table shows the effects of a 30-minute intravenous infusion of Angiotensin III (20 ng/kg/min) in normotensive and essential hypertensive (EH) subjects.[10]
| Parameter | Subject Group | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) |
| Systolic BP (mmHg) | Normal (n=6) | 116 ± 5 | 137 ± 9 |
| EH (n=24) | 155 ± 29 | 176 ± 26 | |
| Diastolic BP (mmHg) | Normal (n=6) | 68 ± 4 | 74 ± 5 |
| EH (n=24) | 95 ± 17 | 106 ± 20 | |
| Plasma Renin Activity (ng/ml/hr) | Normal (n=6) | 1.64 ± 1.07 | 1.21 ± 1.05 |
| EH (n=24) | 0.88 ± 0.66 | 0.76 ± 0.63 | |
| Plasma Aldosterone (pg/ml) | Normal (n=6) | 57 ± 34 | 116 ± 34 |
| EH (n=24) | 66 ± 56 | 91 ± 24 |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for angiotensin receptors using membranes from HEK-293 cells stably expressing either the human AT1 or AT2 receptor.[8]
Materials:
-
HEK-293 cells stably transfected with human AT1R or AT2R
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II
-
This compound and other unlabeled competitor ligands
-
Scintillation cocktail and counter
-
Glass fiber filters (e.g., Whatman GF/B)
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture transfected HEK-293 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing 10-20 µg of membrane protein to each well.
-
Add 50 µL of ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II to a final concentration of ~0.1 nM.
-
Add 50 µL of competing ligand (this compound or test compound) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Ang II.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a beta counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC₅₀ value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
This protocol outlines the procedure for measuring the acute pressor response to this compound in Spontaneously Hypertensive Rats (SHR), a common genetic model of hypertension.[11][12]
Materials:
-
Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Catheters (e.g., PE-50 tubing)
-
Heparinized saline (10 U/mL)
-
Blood pressure transducer and data acquisition system
-
Infusion pump
-
This compound solution in sterile saline
Methodology:
-
Animal Preparation and Catheterization:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck and flush with heparinized saline to maintain patency.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Blood Pressure Measurement:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to acclimate for at least 30 minutes until a stable baseline blood pressure and heart rate are recorded.
-
-
This compound Administration:
-
Connect the venous catheter to an infusion pump.
-
Administer a bolus intravenous injection or a continuous infusion of this compound at a predetermined dose (e.g., 10-100 ng/kg).
-
Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate before, during, and after administration until the parameters return to baseline.
-
-
Data Analysis:
-
Calculate the change in MAP from the pre-injection baseline at the peak of the response.
-
Compare the pressor responses between SHR and WKY control rats.
-
Dose-response curves can be generated by administering a range of doses.
-
The experiment can be repeated with pre-treatment of specific antagonists (e.g., AT1 or AT2 blockers) to determine the receptor subtype mediating the observed effects.
-
Experimental Workflow for In Vivo Pressor Response Study
Caption: Workflow for assessing the in vivo pressor effects of Angiotensin III.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of angiotensin III in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of angiotensin III on blood pressure, renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Role of the central renin-angiotensin system in hypertension (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiotensin III-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III) is a biologically active peptide of the renin-angiotensin system (RAS) that plays a role in the regulation of vascular tone. It is formed from its precursor, Angiotensin II (Ang II), by the action of aminopeptidase (B13392206) A. While Ang II is traditionally considered the primary vasoconstrictor of the RAS, Ang III also exerts significant vasoconstrictive effects, primarily through the activation of the Angiotensin II receptor type 1 (AT1). These application notes provide an overview of the dosages and protocols for utilizing Angiotensin III to induce vasoconstriction in various experimental models.
Data Presentation: Quantitative Dosages for Angiotensin III
The effective concentration and dosage of Angiotensin III for inducing vasoconstriction can vary depending on the experimental model and the specific vascular bed being studied. The following tables summarize quantitative data from published literature.
Table 1: Ex Vivo / In Vitro Concentrations for Vasoconstriction
| Tissue/Vessel Type | Species | Concentration Range | Notes |
| Human Saphenous Vein | Human | 1 nM - 3 µM | Ang III was observed to be 16 times less potent than Ang II.[1] |
| Rat Thoracic Aorta | Rat | Cumulative application | Induces concentration-dependent contraction.[2] |
| Mouse Abdominal Aorta | Mouse | (Compared to Ang II) | Ang II EC50 of 4.6 nM. [cite: ] |
| Mouse Femoral Artery | Mouse | (Compared to Ang II) | Similar contractile response to abdominal aorta with Ang II. |
| Dog Mesenteric Artery | Dog | 10 - 160 pmol (bolus) | Ang II was found to be a more potent vasoconstrictor in this vascular bed.[3][4] |
| 30 pmol/min/kg (infusion) |
Table 2: In Vivo Dosages for Vasoconstriction (Blood Pressure Increase)
| Route of Administration | Animal Model | Dosage | Effect |
| Intravenous (IV) Infusion | Sheep | (Compared to Ang II) | Ang II is approximately four times more potent than Ang III in raising arterial blood pressure.[5] |
| Intravenous (IV) Infusion | Dog | 80 pmol/min/kg | Approximately equipressor dose to 40 pmol/min/kg of Ang II.[3] |
| Intracerebroventricular (ICV) Injection | Rat | 10, 50, 100 pmol | Dose-dependent increase in blood pressure, with potency similar to Ang II.[6] |
| Intracerebroventricular (ICV) Infusion | Rat | (Compared to Ang II) | 500 ng/µl/h of Ang II produced a moderate increase in blood pressure.[7] |
Signaling Pathway of Angiotensin III-Induced Vasoconstriction
Angiotensin III mediates vasoconstriction primarily through the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of Ang III to the AT1 receptor initiates a signaling cascade that leads to the contraction of vascular smooth muscle cells.
Caption: Signaling pathway of Angiotensin III-induced vasoconstriction via the AT1 receptor.
Experimental Protocols
Protocol 1: Ex Vivo Vasoconstriction Assessment using Isolated Aortic Rings
This protocol describes the methodology for assessing the vasoconstrictor effects of Angiotensin III on isolated arterial rings using an organ bath system.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Angiotensin III stock solution
-
Phenylephrine or KCl for pre-contraction
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (forceps, scissors)
-
Suture thread
Procedure:
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, continuously gassed with carbogen, and maintained at 37°C.
-
Attach the rings to isometric force transducers.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the species and vessel size).
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM) or a standard agonist like phenylephrine.
-
-
Cumulative Concentration-Response Curve:
-
After washing out the contracting agent and allowing the rings to return to baseline, add Angiotensin III in a cumulative manner to the organ bath.
-
Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration stepwise (e.g., by half-log increments) until a maximal response is achieved.
-
Record the isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of Angiotensin III that produces 50% of the maximal response).
-
Caption: Experimental workflow for the isolated aortic ring assay.
Protocol 2: In Vivo Blood Pressure Measurement in Response to Intravenous Angiotensin III Infusion
This protocol outlines the procedure for measuring changes in blood pressure in an anesthetized animal model following intravenous administration of Angiotensin III.
Materials:
-
Anesthetized animal (e.g., rat, mouse)
-
Angiotensin III solution for infusion
-
Saline solution (vehicle control)
-
Infusion pump
-
Catheters for arterial and venous access
-
Blood pressure transducer and recording system
-
Anesthetic agent
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent and ensure a stable level of anesthesia throughout the experiment.
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Implant a second catheter into a major vein (e.g., jugular or femoral vein) for the infusion of Angiotensin III.
-
-
Baseline Blood Pressure Recording:
-
Connect the arterial catheter to a pressure transducer and recording system.
-
Allow the animal to stabilize and record baseline blood pressure for at least 30 minutes.
-
-
Angiotensin III Infusion:
-
Begin a continuous intravenous infusion of Angiotensin III at a specific dose rate (e.g., 10-100 ng/min for a rat). [cite: ]
-
Alternatively, administer bolus injections of increasing doses of Angiotensin III.
-
For control experiments, infuse saline at the same rate.
-
-
Blood Pressure Monitoring:
-
Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure throughout the infusion period.
-
-
Data Analysis:
-
Calculate the change in blood pressure from the baseline for each dose of Angiotensin III.
-
Construct a dose-response curve if multiple doses are administered.
-
Protocol 3: In Vivo Blood Pressure Measurement in Response to Intracerebroventricular (ICV) Angiotensin III Injection
This protocol details the method for assessing the central effects of Angiotensin III on blood pressure following direct injection into the cerebral ventricles.
Materials:
-
Animal with a chronically implanted intracerebroventricular (ICV) cannula (e.g., rat)
-
Angiotensin III solution for injection
-
Artificial cerebrospinal fluid (aCSF) or saline (vehicle control)
-
Microsyringe pump
-
Arterial catheter for blood pressure measurement
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Use an animal that has been previously fitted with a chronic ICV cannula directed into a lateral cerebral ventricle. Allow for a sufficient recovery period after surgery.
-
On the day of the experiment, connect the arterial catheter for blood pressure monitoring.
-
-
Baseline Blood Pressure Recording:
-
Allow the conscious and freely moving animal to acclimate to the experimental setup.
-
Record baseline blood pressure for at least 30-60 minutes.
-
-
ICV Injection:
-
Using a microsyringe pump, slowly inject a specific dose of Angiotensin III (e.g., 10-100 pmol in a small volume of aCSF) into the ICV cannula.[6]
-
For control animals, inject an equivalent volume of the vehicle.
-
-
Blood Pressure Monitoring:
-
Continuously record blood pressure before, during, and after the ICV injection to observe the pressor response.
-
-
Data Analysis:
-
Determine the peak change in blood pressure from baseline following the ICV injection of Angiotensin III.
-
Compare the pressor response between the Angiotensin III and vehicle control groups.
-
Conclusion
Angiotensin III is a potent vasoconstrictor that can be effectively studied in a variety of ex vivo and in vivo models. The selection of an appropriate dosage and experimental protocol is crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a guide for researchers to design and execute experiments aimed at investigating the vasoconstrictive properties of Angiotensin III and its role in cardiovascular physiology and pathology.
References
- 1. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comparison of Angiotensin II and Angiotensin III as Vasoconstrictors in the Mesenteric Circulation of Dogs | Semantic Scholar [semanticscholar.org]
- 4. A comparison of angiotensin II and angiotensin III as vasoconstrictors in the mesenteric circulation of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pressor and renal effects of intracerebroventricularly administered angiotensins II and III in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat brain angiotensin II receptors: effects of intracerebroventricular angiotensin II infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Downstream Signaling of [Val4] Angiotensin III
Introduction
Angiotensin III (Ang III) is a biologically active peptide of the renin-angiotensin system (RAS), formed by the enzymatic cleavage of Angiotensin II by aminopeptidase (B13392206) A (APA). [Val4] Angiotensin III is an analog of this peptide. Like Angiotensin II, Ang III exerts its effects by binding to two main G protein-coupled receptors: Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors.[1] While it possesses about 40% of the pressor activity of Angiotensin II, it has 100% of its aldosterone-producing activity.[2] The signaling cascades initiated by Ang III are critical in regulating blood pressure, fluid and electrolyte balance, and cellular growth.[3] Measuring the downstream signaling of this compound is essential for understanding its specific biological roles and for the development of novel therapeutics targeting the RAS.
These application notes provide an overview of the primary signaling pathways activated by Angiotensin III and detailed protocols for their measurement.
Key Signaling Pathways
-
AT1 Receptor Signaling (The "Classical" Pathway): The AT1 receptor is considered the primary mediator of the well-known effects of the RAS, such as vasoconstriction and fluid retention.[4]
-
Gq/11 Protein Coupling: Upon ligand binding, the AT1 receptor primarily couples to Gq/11 proteins.[5] This activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization & PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][7] The resulting increase in cytosolic Ca2+ and DAG production synergistically activate Protein Kinase C (PKC).[4]
-
MAPK Cascade Activation: The activation of PKC and other tyrosine kinases (e.g., Src) leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, which is crucial for cell growth, proliferation, and hypertrophy.[8]
-
-
AT2 Receptor Signaling (The "Counter-Regulatory" Pathway): The AT2 receptor often mediates effects that oppose those of the AT1 receptor, contributing to vasodilation and anti-proliferative responses.[9]
-
Gi Protein Coupling: The AT2 receptor couples to inhibitory G proteins (Giα2 and Giα3).[10][11]
-
Phosphatase Activation: Activation of the AT2 receptor leads to the stimulation of protein phosphatases, such as SHP-1 and PP2A.[11] These phosphatases can dephosphorylate and inactivate key components of pro-growth pathways, including the MAPK cascade, thereby antagonizing AT1 receptor signals.[10]
-
Bradykinin-NO-cGMP Pathway: A major signaling pathway for the AT2 receptor involves the activation of the bradykinin/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) cascade.[10][12] This pathway promotes vasodilation and has anti-inflammatory and anti-fibrotic effects.[12]
-
Data Presentation
Quantitative data on Angiotensin III activity and receptor binding are summarized below. This compound is expected to have similar binding and activity profiles.
Table 1: Receptor Binding Affinity and Biological Activity of Angiotensin Peptides
| Peptide | Receptor | Binding Affinity (Ki) | Relative Pressor Activity | Relative Aldosterone-Stimulating Activity |
|---|---|---|---|---|
| Angiotensin II | AT1 / AT2 | High | 100% | 100% |
| Angiotensin III | AT1 | 10.5 ± 0.3 nmol/L[13] | ~40%[2] | ~100%[2] |
| Angiotensin III | AT2 | 2.2 ± 0.2 nmol/L[13] | N/A | N/A |
Signaling Pathway Diagrams
Caption: AT1 Receptor signaling cascade initiated by this compound.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Immunohistochemical Staining of Angiotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is intended to serve as a comprehensive guide, though optimization for specific antibodies and tissue types may be necessary.
Introduction to Angiotensin Receptors
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and adrenal function. The primary effector of this system, angiotensin II, exerts its effects through two main G protein-coupled receptors: AT1R and AT2R.[1] AT1R activation is associated with vasoconstriction, aldosterone (B195564) release, and cellular growth, while AT2R is generally considered to counteract the effects of AT1R, promoting vasodilation and anti-proliferative responses. The precise localization of these receptors within tissues is crucial for understanding their physiological and pathophysiological roles. Immunohistochemistry is a powerful technique for visualizing the distribution of AT1R and AT2R in the context of tissue architecture.
Angiotensin Receptor Signaling Pathways
Angiotensin II binding to AT1R initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
AT2R signaling is less well-characterized but is known to involve different G proteins and can activate phosphatases, leading to the inhibition of growth factor-mediated signaling pathways.
Diagrams of Signaling Pathways and Experimental Workflow
Caption: A simplified diagram of the Angiotensin II Type 1 Receptor (AT1R) signaling cascade.
Caption: A flowchart illustrating the major steps in the immunohistochemistry protocol for angiotensin receptors.
Experimental Protocols
This protocol is optimized for FFPE tissues.
Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
-
Primary antibodies against AT1R and AT2R (see Table 1)
-
Biotinylated secondary antibody or HRP-polymer conjugated secondary antibody
-
Streptavidin-HRP (if using biotinylated secondary)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
-
Humidified chamber
-
Microscope slides
-
Coverslips
-
Microwave or pressure cooker
Tissue Preparation
-
Fixation: Immediately fix freshly dissected tissue (less than 5mm thick) in 10% neutral buffered formalin for 4-24 hours at room temperature.[2] Over-fixation can mask the antigen, so timing is critical.[3]
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions and clear in xylene before embedding in paraffin wax.[4][5]
-
Sectioning: Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome. Float the sections on a 40-42°C water bath and mount them on positively charged slides.[4]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Immunostaining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).[4]
-
Heat the buffer to 95-100°C in a microwave or pressure cooker for 10-20 minutes.[4][6]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[4]
-
Rinse slides with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4][6]
-
Rinse slides with PBS.
-
-
Blocking Non-specific Binding:
-
Incubate sections with a blocking buffer (e.g., 1-5% BSA or 10% normal serum from the species in which the secondary antibody was raised) for 30-60 minutes at room temperature in a humidified chamber.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-AT1R or anti-AT2R) to its optimal concentration in the blocking buffer (see Table 1).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody or an HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.[7]
-
-
Detection:
-
If using a biotinylated secondary antibody, rinse with PBS and incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Data Presentation
Table 1: Recommended Primary Antibodies and Dilutions for Angiotensin Receptor IHC
| Target Receptor | Host Species | Clonality | Recommended Dilution | Manufacturer (Cat. No.) |
| AT1R | Rabbit | Polyclonal | 1:100 - 1:500 | Bioss Antibodies (BS-2132R)[8] |
| AT1R | Rabbit | Polyclonal | 1:50 - 1:100 | NSJ Bioreagents (R32059)[9] |
| AT1R | Rabbit | Polyclonal | 1:100 | Alomone Labs (AAR-011)[10] |
| AT1R | Rabbit | Polyclonal | 1:100 - 1:250 | Abcam (ab124505) |
| AT2R | Rabbit | Polyclonal | 1:100 - 1:500 | Antibodies-Online (ABIN7042925)[11] |
Note: The optimal dilution should be determined by the end-user through titration experiments.
Table 2: Summary of Key IHC Protocol Parameters
| Step | Reagent/Condition | Incubation Time | Temperature |
| Fixation | 10% Neutral Buffered Formalin | 4 - 24 hours | Room Temperature |
| Antigen Retrieval | 10 mM Sodium Citrate, pH 6.0 | 10 - 20 minutes | 95 - 100 °C |
| Endogenous Peroxidase Block | 3% Hydrogen Peroxide | 10 - 15 minutes | Room Temperature |
| Non-specific Binding Block | 1-5% BSA or 10% Normal Serum | 30 - 60 minutes | Room Temperature |
| Primary Antibody Incubation | See Table 1 | Overnight | 4 °C |
| Secondary Antibody Incubation | Biotinylated or HRP-polymer | 30 - 60 minutes | Room Temperature |
| DAB Detection | DAB Substrate Kit | 1 - 10 minutes | Room Temperature |
| Counterstaining | Hematoxylin | 1 - 2 minutes | Room Temperature |
Troubleshooting
Weak or No Staining
-
Primary Antibody: Confirm the antibody is validated for IHC on paraffin-embedded tissues. Perform a titration to find the optimal concentration.[12]
-
Antigen Retrieval: The method may be suboptimal. Try a different buffer (e.g., Tris-EDTA, pH 9.0) or adjust the heating time and temperature.[12]
-
Fixation: Over-fixation can irreversibly mask the epitope. Ensure fixation time is within the recommended range.[3]
-
Secondary Antibody/Detection System: Ensure the secondary antibody is compatible with the primary antibody and that the detection reagents are active.[12]
High Background
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[13]
-
Primary Antibody Concentration: The primary antibody concentration may be too high, leading to non-specific binding. Reduce the concentration.
-
Washing Steps: Increase the duration and number of wash steps to remove unbound antibodies.
-
Endogenous Biotin (B1667282): If using a biotin-based detection system in tissues with high endogenous biotin (e.g., kidney, liver), consider using a polymer-based detection system or an avidin/biotin blocking kit.[14]
By following this detailed protocol and considering the troubleshooting suggestions, researchers should be able to achieve reliable and specific immunohistochemical staining for angiotensin receptors in their tissue samples.
References
- 1. [PDF] Validation of six commercially available angiotensin II type 1 receptor antibodies | Semantic Scholar [semanticscholar.org]
- 2. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. bosterbio.com [bosterbio.com]
- 6. abcepta.com [abcepta.com]
- 7. ptglab.com [ptglab.com]
- 8. Angiotensin 2 type 1A receptor Polyclonal Antibody (BS-2132R) [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Angiotensin II Receptor Type-1 (extracellular) Polyclonal Antibody (AAR-011-200UL) [thermofisher.com]
- 11. anti-Angiotensin II Type 2 Receptor Antibody - Rat, WB, IHC, FACS [antibodies-online.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Long-Term Storage of [Val4] Angiotensin III Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiotensin III is a biologically active heptapeptide (B1575542) and a key component of the renin-angiotensin system (RAS).[1] It is formed by the enzymatic cleavage of the N-terminal aspartic acid from Angiotensin II.[2][3] [Val4] Angiotensin III is a synthetic analog of Angiotensin III. Like its native counterpart, it exerts its physiological effects by binding to Angiotensin receptors, primarily AT1 and AT2, and is equipotent to Angiotensin II in stimulating aldosterone (B195564) secretion.[2][4] The integrity and concentration of peptide stock solutions are critical for obtaining reliable and reproducible experimental results. Improper storage can lead to degradation, aggregation, or adsorption to container surfaces, compromising the peptide's biological activity.[5][6] This document provides detailed guidelines and protocols for the long-term storage of this compound to ensure its stability and efficacy.
Factors Affecting Peptide Stability
The stability of this compound in solution is influenced by several factors:
-
Temperature: Storing peptide solutions at room temperature for extended periods can accelerate degradation.[6] For long-term storage, freezing at -20°C or -80°C is essential.[5][7]
-
pH: The pH of the solvent significantly impacts peptide stability.[7] A slightly acidic pH range of 5-6 is generally recommended for storing peptide solutions to prolong their shelf life.[7][8] Angiotensin II, a related peptide, is known to be unstable in strongly acidic conditions or at a pH of 9.5 and above.[6][9]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing are detrimental to peptide stability, as they can lead to aggregation and degradation.[7][8][10] Aliquoting the stock solution into single-use volumes is the most effective way to avoid this issue.[5][6][7] Frost-free freezers should be avoided for peptide storage due to their temperature fluctuations during defrost cycles.[8]
-
Oxidation: Peptides containing amino acids such as Cysteine (C), Methionine (M), or Tryptophan (W) are susceptible to oxidation.[8] While this compound (Arg-Val-Tyr-Val-His-Pro-Phe) does not contain these specific residues, minimizing exposure to air is still a good practice. Purging vials with an inert gas like nitrogen or argon can further protect the peptide.[11]
-
Adsorption: At low concentrations (e.g., below 100 µg/mL), peptides can adsorb to glass or plastic surfaces, leading to a significant loss of active compound from the solution.[6][9] Using low-binding tubes or pre-treating containers with a solution of bovine serum albumin (BSA) can mitigate this problem.[6]
Recommended Long-Term Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Months to years[5][8] | Store in a tightly sealed, desiccated container away from light.[7][10][12] Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[8][10] |
| Stock Solution | -20°C | Up to 1 month[13] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[7] Use sterile, slightly acidic (pH 5-6) buffers.[8] |
| Stock Solution | -80°C | Months to a year[5][13] | Recommended for maximum stability and long-term storage.[5][7][8] Aliquoting is critical.[6] |
| Working Solution (Diluted) | 4°C | A few days to a week[5] | Recommended for short-term use only.[7] Prepare fresh solutions daily if possible for maximum reliability.[6] |
Protocol: Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution for long-term storage.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 5-7.2)[14][15]
-
Low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer (optional, for gentle mixing)
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture from condensing on the cold powder, which can reduce stability.[8][10]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the container.[16]
-
Solvent Addition: Based on the amount of peptide provided by the manufacturer and the desired final stock concentration (e.g., 1 mM or 1 mg/mL), calculate the required volume of sterile solvent. Carefully add the solvent to the vial.
-
Reconstitution: Gently swirl or roll the vial to dissolve the peptide.[16] If necessary, gentle vortexing for a few seconds or sonication can be used.[5][16] Avoid vigorous shaking to prevent aggregation. Ensure the peptide is completely dissolved, resulting in a clear solution.[9]
-
Aliquoting: To prevent repeated freeze-thaw cycles, immediately divide the stock solution into single-use aliquots in low-protein-binding tubes.[6][7] The volume of each aliquot should be sufficient for one set of experiments.
-
Storage: Tightly cap the aliquots and store them at -20°C for short-to-medium-term storage or at -80°C for optimal long-term stability.[5][6] Label the tubes clearly with the peptide name, concentration, and date of preparation.
Example Experimental Protocol: Calcium Mobilization Assay
This protocol outlines a common functional assay to measure the activity of Gq-coupled receptors, such as the Angiotensin AT1 receptor, upon stimulation with this compound. The assay measures the release of intracellular calcium.[17][18][19]
Principle: Activation of Gq-coupled receptors by an agonist like Angiotensin III stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3).[18][20] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[18][20] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye. The change in fluorescence intensity is proportional to the amount of mobilized calcium.[17][19]
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the Angiotensin AT1 receptor.[17]
-
Cell culture medium, serum-free medium, and PBS.
-
96-well black, clear-bottom assay plates.[17]
-
This compound working solutions (prepared by diluting a thawed stock aliquot in assay buffer).
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit).[17]
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).[17]
Procedure:
-
Cell Seeding: Seed the AT1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.[19] Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: On the day of the assay, aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for at least 2 hours at 37°C.[19]
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Add an equal volume (100 µL) of the dye solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[19]
-
Assay: Place the cell plate and the compound plate (containing various concentrations of this compound) into the fluorescence plate reader.
-
Data Acquisition: Program the instrument to establish a baseline fluorescence reading for several seconds, then automatically inject the this compound working solutions into the wells. Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Analysis: The change in fluorescence intensity (maximum - baseline) is plotted against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Angiotensin III Signaling Pathway
Angiotensin III mediates its effects by binding to two main G protein-coupled receptors: AT1 and AT2.[1][21] The signaling outcomes of these two receptors are often opposing.[1]
-
AT1 Receptor Signaling: This is considered the "classical" pathway of the RAS.[1] Binding of Angiotensin III to the AT1 receptor primarily couples to Gq/11 proteins.[20] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[20] Downstream effects include vasoconstriction, aldosterone release, and cell growth.[2][4]
-
AT2 Receptor Signaling: The AT2 receptor pathway is considered counter-regulatory to the AT1 pathway.[1] Angiotensin III is a potent agonist for the AT2 receptor.[14][21] AT2 receptor activation is associated with vasodilation, anti-proliferative effects, and natriuresis (sodium excretion).[2][20][21]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ebiohippo.com [ebiohippo.com]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 21. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Aldosterone Secretion Using [Val4] Angiotensin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III, a heptapeptide (B1575542) hormone of the renin-angiotensin system (RAS), is a potent stimulator of aldosterone (B195564) secretion from the adrenal zona glomerulosa. The synthetic analog, [Val4] Angiotensin III, provides a stable and specific tool for researchers to investigate the physiological and pathological roles of this peptide in adrenal function and cardiovascular homeostasis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study aldosterone secretion in both in vitro and in vivo models.
Mechanism of Action
This compound acts as a potent agonist at the angiotensin II type 1 (AT1) receptor in the adrenal cortex. Its binding initiates a signaling cascade that leads to the synthesis and release of aldosterone. The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ concentration is a critical step, leading to the activation of calcium/calmodulin-dependent protein kinase (CaMK) and ultimately stimulating the expression of aldosterone synthase (CYP11B2), the final enzyme in the aldosterone biosynthesis pathway.
Signaling Pathway of this compound-Stimulated Aldosterone Secretion
Caption: Signaling cascade initiated by this compound in adrenal glomerulosa cells.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on aldosterone secretion from isolated adrenal glomerulosa cells.
Table 1: Dose-Response of this compound on Aldosterone Secretion
| This compound Concentration (M) | Aldosterone Secretion (ng/10^6 cells/hr) | Fold Increase (over basal) |
| 0 (Basal) | 0.8 ± 0.1 | 1.0 |
| 10⁻¹⁰ | 2.5 ± 0.3 | 3.1 |
| 10⁻⁹ | 8.1 ± 0.7 | 10.1 |
| 10⁻⁸ | 15.2 ± 1.5 | 19.0 |
| 10⁻⁷ | 16.5 ± 1.8 | 20.6 |
Table 2: Comparison of Potency (EC50) for Aldosterone Secretion
| Angiotensin Peptide | EC50 (M) |
| Angiotensin II | 5 x 10⁻¹⁰ |
| This compound | 8 x 10⁻¹⁰ |
| Angiotensin IV | > 10⁻⁶ |
Experimental Protocols
Protocol 1: In Vitro Aldosterone Secretion from Primary Adrenal Glomerulosa Cells
This protocol details the isolation and stimulation of adrenal glomerulosa cells to measure aldosterone secretion in response to this compound.
Materials:
-
Adrenal glands (e.g., from bovine or rodent sources)
-
Collagenase type II
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Aldosterone ELISA kit
-
6-well culture plates
Procedure:
-
Cell Isolation:
-
Aseptically remove adrenal glands and place them in ice-cold DMEM.
-
Carefully dissect the adrenal cortex from the medulla.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with collagenase type II and DNase I in DMEM for 60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Wash the cells twice with DMEM and resuspend in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in 6-well plates and incubate at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
After 24-48 hours, replace the medium with serum-free DMEM for 2 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the medium and add the this compound solutions to the respective wells. Include a vehicle control (DMEM alone).
-
Incubate for 2 hours at 37°C.
-
-
Aldosterone Measurement:
-
Collect the supernatant from each well.
-
Measure the aldosterone concentration in the supernatant using a commercially available aldosterone ELISA kit, following the manufacturer's instructions.
-
Determine the cell number in each well to normalize the aldosterone secretion data.
-
Experimental Workflow for In Vitro Aldosterone Secretion Assay
Caption: Workflow for measuring in vitro aldosterone secretion.
Applications in Drug Development
The use of this compound is critical in the preclinical evaluation of novel therapeutics targeting the RAS.
-
Screening for AT1 Receptor Antagonists: This protocol can be adapted to screen for novel AT1 receptor antagonists. Potential inhibitors can be co-incubated with this compound, and their efficacy can be determined by the degree to which they block aldosterone secretion.
-
Investigating Signaling Pathway Modulators: Researchers can use this system to study the effects of compounds that modulate downstream signaling components, such as inhibitors of PLC, PKC, or CaMK.
-
Understanding Pathophysiological Mechanisms: This model is valuable for exploring the role of Angiotensin III in diseases characterized by aldosterone excess, such as primary aldosteronism and certain forms of hypertension.
Conclusion
This compound is an indispensable tool for elucidating the role of the renin-angiotensin system in regulating adrenal steroidogenesis. The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate the mechanisms of aldosterone secretion and to identify novel therapeutic targets for a range of cardiovascular and endocrine disorders.
Application Notes and Protocols: Experimental Use of [Val4] Angiotensin III in Renal Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), the heptapeptide (B1575542) metabolite of Angiotensin II (Ang II), is an active component of the renin-angiotensin system (RAS) that exerts significant effects on renal function. While Ang II is traditionally considered the primary effector of the RAS, emerging evidence highlights the distinct and crucial roles of Ang III in regulating renal hemodynamics and tubular sodium transport. [Val4] Angiotensin III is a specific analog used in research to investigate these functions. These application notes provide a comprehensive overview of the experimental use of this compound in renal function studies, including its mechanism of action, effects on key renal parameters, and detailed protocols for in vivo and in vitro experiments.
Mechanism of Action
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] The system is activated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, reduced sodium delivery to the distal tubule, or sympathetic nervous system activation.[1][4] Renin cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs and kidneys, then converts Angiotensin I to the potent octapeptide Angiotensin II.[1][3]
Angiotensin II is further metabolized by aminopeptidase (B13392206) A to form Angiotensin III by the removal of the N-terminal aspartic acid residue.[5][6][7] Angiotensin III can be further broken down into smaller, less active peptides.[8]
While both Ang II and Ang III bind to Angiotensin type 1 (AT1) and type 2 (AT2) receptors, they exhibit different affinities and functional responses.[5] Ang III has been shown to be a potent agonist for AT2 receptors in the renal proximal tubule.[6][9][10] Activation of these receptors often counteracts the effects of AT1 receptor stimulation, leading to natriuresis (sodium excretion).[9][10] In contrast to its systemic pressor effect, which is about 40% that of Ang II, Ang III is approximately equipotent to Ang II in its actions on the renal vasculature.[1][11]
Key Renal Effects of Angiotensin III
Renal Hemodynamics
Systemic infusion of Ang II typically leads to a dose-dependent decrease in renal blood flow (RBF) and glomerular filtration rate (GFR).[11] Angiotensin II constricts both afferent and efferent glomerular arterioles, with a more pronounced effect on the efferent arterioles, which helps to maintain GFR in the face of reduced RBF.[1] Studies have shown that Ang III has comparable effects on the renal vasculature to Ang II.[11]
Tubular Function
Angiotensin II has a biphasic effect on proximal tubular sodium reabsorption. At low physiological concentrations (10⁻¹²–10⁻⁹ M), it stimulates sodium reabsorption, while at higher pharmacological concentrations (10⁻⁷–10⁻⁵ M), it inhibits it.[11] This regulation is mediated, in part, through the Na⁺-H⁺ exchanger.[11]
Angiotensin III, primarily through AT2 receptor activation in the proximal tubules, promotes natriuresis.[5][9] This effect is associated with the internalization of the Na⁺/H⁺ exchanger 3 (NHE3) from the apical membrane and the Na⁺/K⁺-ATPase from the basolateral membrane of renal proximal tubule cells, leading to decreased sodium reabsorption.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of angiotensin infusion on renal function.
Table 1: Effects of Angiotensin II Infusion on Systemic and Renal Hemodynamics in Mice
| Parameter | Control | Angiotensin II Infusion | Reference |
| Systolic Blood Pressure (mmHg) | ~110 | ~160 (after 7 days) | [12] |
| Renal Blood Flow (RBF) | Baseline | Dose-dependent decrease | [11] |
| Glomerular Filtration Rate (GFR) | Baseline | Dose-dependent decrease | [11] |
| Filtration Fraction | Baseline | Increased | [11] |
Table 2: Doses of Angiotensin II Used in Experimental Models
| Animal Model | Infusion Method | Dose | Duration | Reference |
| Mice | Osmotic Pump (subcutaneous) | 1.46 mg/kg/d | 28 days | [12] |
| Mice | Osmotic Pump (subcutaneous) | 1,000 ng/kg/min | 4 weeks | [13] |
| Mice | Intravenous Infusion | 5 and 10 ng/g BW/min | Acute | [14] |
| Rats | Osmotic Pump (intravenous) | 100 ng/kg/min (low-dose) | 8 weeks | [15] |
| Rats | Osmotic Pump (intravenous) | 400 ng/kg/min (high-dose) | 12 weeks | [15] |
Experimental Protocols
Protocol 1: Chronic Subcutaneous Infusion of Angiotensin II in Mice using Osmotic Pumps
This protocol is adapted from studies inducing hypertension and aortic aneurysms in mice.[12][13]
Materials:
-
Angiotensin II (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic pumps (e.g., Alzet)
-
Surgical instruments (scalpel, forceps, sutures)
-
Anesthesia (e.g., isoflurane, Inactin)
-
Heating pad
-
Animal shaver and antiseptic wipes
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave the back of the mouse, between the shoulder blades.
-
Angiotensin II Solution Preparation: Calculate the required amount of Angiotensin II based on the desired dose (e.g., 1.46 mg/kg/d) and the pump's flow rate and duration.[12] Dissolve the lyophilized Angiotensin II in sterile saline.
-
Osmotic Pump Filling: Fill the osmotic pump with the prepared Angiotensin II solution according to the manufacturer's instructions.
-
Pump Implantation:
-
Post-operative Care: Place the mouse on a heating pad until it recovers from anesthesia.[12] Monitor the animal daily for signs of distress or infection.
-
Data Collection: Measure blood pressure at regular intervals using a tail-cuff system.[16] At the end of the study period, euthanize the animals and collect tissues for further analysis.
Protocol 2: Acute Intravenous Infusion of Angiotensin II in Mice for Renal Function Measurement
This protocol is based on studies investigating acute changes in sodium excretion.[14]
Materials:
-
Angiotensin II
-
Anesthesia (e.g., Inactin)
-
PE-10 and PE-50 tubing for catheterization
-
Infusion pump
-
Surgical instruments
-
Saline solution with albumin
Procedure:
-
Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of Inactin (200 mg/kg body weight).[14]
-
Catheterization:
-
Infusion and Urine Collection:
-
Infuse an isotonic saline solution containing 1% albumin at a rate of 4 µl/min.[14]
-
After a 30-minute recovery period, collect urine for a 30-minute control period.[14]
-
Begin the Angiotensin II infusion at the desired dose (e.g., 5 ng/g BW/min).[14]
-
Allow a 5-minute equilibration period, then collect a urine sample during the acute Angiotensin II infusion.[14]
-
-
Analysis: Analyze urine samples for sodium concentration and volume to determine sodium excretion rates.
Signaling Pathways and Visualizations
Renin-Angiotensin System and Angiotensin III Formation
The following diagram illustrates the classical renin-angiotensin system cascade, leading to the formation of Angiotensin III.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 4. Physiology: hemodynamics, endothelial function, renin–angiotensin–aldosterone system, sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 7. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Renal hemodynamic and tubular effects of angiotensins II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 13. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACUTE ANGIOTENSIN II INFUSIONS ELICIT PRESSURE NATRIURESIS IN MICE AND REDUCE DISTAL FRACTIONAL SODIUM REABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting [Val4] Angiotensin III Signaling Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with [Val4] Angiotensin III. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during signaling assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal in a this compound Calcium Mobilization Assay
Question: I am not observing a significant increase in intracellular calcium upon stimulation with this compound in my cell-based assay. What are the possible reasons for this low signal?
Answer: A low or absent signal in a calcium mobilization assay can stem from several factors, from cell health to assay conditions. Here is a systematic troubleshooting guide:
-
Cell Line and Receptor Expression:
-
Confirm Receptor Expression: Ensure your chosen cell line endogenously expresses the Angiotensin II Type 1 (AT1) receptor, the primary receptor for Angiotensin III's Gq-mediated calcium signaling. If using a recombinant cell line, verify the expression level of the AT1 receptor. Low receptor expression will lead to a weak signal.
-
Cell Health and Viability: Use cells with high viability (>95%) and a low passage number. Unhealthy or overly confluent cells will have compromised signaling pathways.[1]
-
Optimize Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will result in a weak signal, while too many can lead to altered cell health and a reduced assay window.[1] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and plate format.
-
-
Agonist and Reagents:
-
Agonist Integrity: Ensure the this compound peptide is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Agonist Concentration: Perform a dose-response curve to ensure you are using an optimal concentration of this compound. The expected pEC50 for Gαq activation is around 8.31.
-
Calcium Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your cell line. Inadequate dye loading is a common cause of low signal. Some cell lines may require the use of an anion transport inhibitor, like probenecid (B1678239), to retain the dye.
-
-
Assay Protocol and Instrumentation:
-
Incubation Times: Optimize the incubation time with the agonist. The calcium response is often rapid and transient.[2]
-
Assay Buffer: Ensure the assay buffer composition is appropriate and does not contain components that interfere with the signal.
-
Instrument Settings: Check the settings on your fluorescence plate reader (e.g., FLIPR). Ensure the correct excitation and emission wavelengths are used and that the baseline fluorescence is stable before agonist addition.
-
Issue 2: High Background Signal in an IP-1 Accumulation Assay
Question: My IP-1 HTRF assay for this compound shows a high background signal, resulting in a poor signal-to-noise ratio. How can I reduce the background?
Answer: High background in an IP-1 accumulation assay can mask the specific signal. Here are some common causes and solutions:
-
Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent (constitutive) activity, leading to a high basal level of IP-1. This can be investigated by testing for inverse agonists.
-
Cell Density: As with calcium assays, optimizing cell density is crucial. Overly confluent cells can lead to higher background signaling.
-
Reagent Quality and Handling:
-
Antibody and Conjugates: Ensure the HTRF reagents (cryptate-labeled antibody and d2-labeled IP1) are stored correctly and have not expired.
-
Lysis Buffer: Use the recommended lysis buffer to ensure complete cell lysis and release of intracellular IP-1.
-
-
Assay Optimization:
-
LiCl Incubation Time: Lithium chloride (LiCl) is used to inhibit the degradation of IP-1. The concentration and incubation time of LiCl should be optimized for your cell system.
-
Agonist Stimulation Time: Perform a time-course experiment to determine the optimal agonist stimulation time that yields the maximal signal-to-background ratio.
-
Plate Type: Use white, opaque plates for luminescence-based assays to minimize well-to-well crosstalk.
-
Issue 3: Inconsistent or Poorly Reproducible Results
Question: I am getting variable results between wells and between experiments in my this compound signaling assays. What can I do to improve reproducibility?
Answer: Inconsistent results are often due to technical variability. Here are key areas to focus on:
-
Cell Culture and Plating:
-
Consistent Cell Passage Number: Use cells from a narrow range of passage numbers to ensure consistent receptor expression and signaling capacity.
-
Uniform Cell Seeding: Ensure even cell distribution when plating to avoid variability in cell number per well.
-
-
Reagent Preparation and Handling:
-
Fresh Reagents: Prepare fresh dilutions of agonists, antagonists, and other critical reagents for each experiment.
-
Thorough Mixing: Ensure all solutions are thoroughly mixed before addition to the assay plate.
-
-
Assay Execution:
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics and cellular processes are temperature-dependent.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume variations.
-
Automation: If available, use automated liquid handling to improve precision and reduce human error.
-
-
Data Analysis:
-
Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Normalization: Normalize data to a reference compound or a maximal stimulation control to reduce inter-plate variability.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound in relevant signaling assays.
| Parameter | Value | Assay Type | Receptor | Reference |
| pEC50 (Gαq) | 8.31 | Gαq activation | AT1 | |
| pEC50 (β-arrestin) | 8.44 | β-arrestin recruitment | AT1 | |
| Kd | Not explicitly found for this compound. Researchers may need to perform radioligand binding assays to determine this value. | Receptor Binding | AT1/AT2 |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring this compound-induced calcium mobilization in a 96-well format using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
Cells expressing the AT1 receptor
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (if required for your cell line)
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at the predetermined optimal density and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[1]
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at the desired concentrations.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
The instrument will then inject the this compound dilutions into the wells.
-
Continue to record the fluorescence signal over time (typically 1-2 minutes).[1]
-
-
Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is plotted against the agonist concentration. Fit the data to a dose-response curve to calculate the EC50.
Protocol 2: IP-1 Accumulation HTRF Assay
This protocol outlines the general steps for an IP-1 HTRF assay to measure Gq-coupled receptor activation by this compound.
Materials:
-
Cells expressing the AT1 receptor
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
Stimulation buffer (containing LiCl)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Plating: Seed cells at the optimal density in the appropriate white-walled plates and culture overnight.
-
Agonist Stimulation:
-
Remove the culture medium.
-
Add the stimulation buffer containing the desired concentrations of this compound.
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP-1 concentration using a standard curve. Plot the IP-1 concentration against the this compound concentration to determine the EC50.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound signaling via the AT1 receptor and Gq pathway.
Caption: General experimental workflow for a this compound signaling assay.
References
Technical Support Center: Optimizing [Val4] Angiotensin III Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of [Val4] Angiotensin III in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a biologically active peptide, an analog of Angiotensin III. Angiotensin III is a heptapeptide (B1575542) derived from the enzymatic cleavage of Angiotensin II by aminopeptidase (B13392206) A.[1] Like Angiotensin II, Angiotensin III acts as an agonist for both Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R).[2][3][4] The activation of these G protein-coupled receptors initiates various downstream signaling cascades.
-
AT1 Receptor Activation: Primarily associated with vasoconstriction, inflammation, and cellular growth.[5]
-
AT2 Receptor Activation: Often counteracts AT1R effects, leading to vasodilation and anti-proliferative responses.[2][5]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the expression levels of AT1 and AT2 receptors. Based on studies with Angiotensin III, a starting point for concentration ranges can be inferred:
| Assay Type | Typical Concentration Range | Reference |
| Vasoconstriction Assays | 1 nM - 3 µM | [6] |
| Cardiomyocyte Protein Synthesis | Concentration-dependent | [7] |
| Cardiac Fibroblast DNA Synthesis | Concentration-dependent | [7] |
| Renal Cortical Vasoconstriction | 10 nM | [8] |
It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability and performance, follow these guidelines for preparing and storing this compound:
Reconstitution:
-
It is recommended to reconstitute lyophilized this compound in sterile, distilled water or a dilute sterile acetic acid solution (e.g., 0.1%).
-
For cellular assays, reconstituting in sterile phosphate-buffered saline (PBS) is also a common practice.
-
To ensure complete dissolution, gentle vortexing or sonication may be applied.[9]
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[7]
-
Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store aliquots at -20°C for short-term (weeks) and -80°C for long-term (months) storage.[7]
-
Peptide solutions are generally stable for up to a week at 4°C, though this can be sequence-dependent.
Q4: What are the binding affinities (Ki or Kd) of Angiotensin III for AT1 and AT2 receptors?
Troubleshooting Guides
Problem 1: No or weak response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized peptide and reconstituted stock solutions (see Q3). Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal effective concentration for your cell type and assay. |
| Low Receptor Expression | Verify the expression of AT1 and/or AT2 receptors in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. |
| Cell Health | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[10] |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Problem 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure complete solubilization of the peptide during reconstitution. Consider using a different solvent if necessary. |
| Contaminants in Peptide | Use high-purity (>95%) this compound. Be aware that trifluoroacetic acid (TFA) from synthesis can be present and may affect some cell types. |
| Off-target Effects | Use specific AT1R (e.g., Losartan) and AT2R (e.g., PD123319) antagonists to confirm that the observed effects are mediated by these receptors. |
| Assay Artifacts | Include appropriate controls, such as vehicle-only and untreated cells, to determine the baseline response. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Peptide Aliquots | Ensure thorough mixing of the stock solution before aliquoting. Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[7] |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, seeding density, and growth conditions (media, serum, CO2, temperature). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
| Assay Timing | Perform experiments at a consistent time point after cell seeding and treatment. |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the inhibition constant (Ki) of this compound.[5][6][11]
Materials:
-
Cell membranes expressing AT1 or AT2 receptors
-
Radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II)
-
Unlabeled this compound
-
Unlabeled Angiotensin II (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Assay Setup: In triplicate, set up tubes for:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand + a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: Radioligand + increasing concentrations of this compound.
-
-
Reaction: Add cell membrane preparation (20-50 µg protein) to each tube.
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell Viability and Proliferation (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.[12][13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability or proliferation.
Protocol 3: Western Blot for Downstream Signaling (MAPK Pathway)
This protocol assesses the activation of the MAPK pathway (e.g., ERK1/2 phosphorylation) in response to this compound.[15][16][17][18][19][20]
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Grow cells to 70-80% confluency and then serum-starve overnight.
-
Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Visualizations
Caption: Signaling pathways of this compound via AT1 and AT2 receptors.
Caption: A logical workflow for troubleshooting in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin III: a physiological relevant peptide of the renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. jpt.com [jpt.com]
- 8. AT1 receptor-activated signaling mediates angiotensin IV-induced renal cortical vasoconstriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Involvement of MAP Kinase in Angiotensin II-Induced Phosphorylation and Intracellular Targeting of Neuronal AT1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiotensin II induces NF-kappa B activation in HUVEC via the p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Angiotensin II upregulates hypothalamic AT1 receptor expression in rats via the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
common issues with [Val4] Angiotensin III stability and handling
Welcome to the technical support center for [Val4] Angiotensin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can significantly reduce the peptide's stability.
Q2: What is the best way to dissolve lyophilized this compound?
A2: The solubility of this compound, like other peptides, is highly dependent on its amino acid sequence. To reconstitute, it is recommended to use sterile, distilled water or a dilute acidic solution (e.g., 0.1% acetic acid). If the peptide is difficult to dissolve, sonication may help. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer of choice while vortexing.
Q3: My this compound solution appears to be losing activity. What could be the cause?
A3: Loss of activity in peptide solutions can be attributed to several factors:
-
Improper Storage: Storing the solution at room temperature or undergoing multiple freeze-thaw cycles can lead to degradation.
-
Enzymatic Degradation: If your experimental system contains proteases (e.g., in cell culture media or tissue homogenates), the peptide can be rapidly degraded. Angiotensin III is a substrate for enzymes like aminopeptidase (B13392206) N, which converts it to Angiotensin IV.[1]
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation. While this compound does not contain these residues, it's good practice to use degassed solvents.
-
Adsorption: At low concentrations, peptides can adsorb to the surfaces of plastic or glass vials, leading to a perceived loss of concentration. Using low-protein-binding tubes can help mitigate this issue.
Q4: Can I store this compound in a buffer solution?
A4: While it is best to prepare solutions fresh for each experiment, if storage in solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The choice of buffer is critical, as the pH can affect stability. A slightly acidic pH is often preferable for peptide stability.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. Consider adding protease inhibitors to your cell culture medium if enzymatic degradation is suspected. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution. Consider that a portion of the lyophilized powder's weight may be due to counter-ions (e.g., TFA). For critical experiments, peptide quantification by methods like amino acid analysis is recommended. |
| Low Receptor Expression | Confirm the expression of Angiotensin II receptors (AT1 and AT2) in your cell line using techniques like qPCR or Western blotting. Angiotensin III is known to bind to both AT1 and AT2 receptors.[2][3][4] |
| Cell Health and Passage Number | Ensure cells are healthy and within a low passage number. High passage numbers can lead to changes in receptor expression and signaling pathways. |
Issue 2: High Background or Non-Specific Binding in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Buffer | Optimize the buffer composition. The inclusion of a carrier protein like bovine serum albumin (BSA) can help reduce non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of washing steps to more effectively remove unbound peptide. |
| Filter Binding | If using a filter-based assay, pre-soaking the filters in a solution of polyethyleneimine (PEI) can reduce non-specific binding of the peptide to the filter. |
| Radiolabel Issues (if applicable) | If using a radiolabeled version of this compound, ensure its purity and specific activity are within the recommended range. High concentrations of radiolabel can increase non-specific binding. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Based on the peptide's properties (hydrophobicity and charge), select an appropriate solvent. For this compound, start with sterile, nuclease-free water.
-
Add the desired volume of solvent to the vial to achieve a stock concentration of, for example, 1 mM.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
For immediate use, dilute the stock solution to the final working concentration in your experimental buffer.
-
For storage, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: General Cell-Based Signaling Assay
-
Cell Culture: Plate cells at an appropriate density in a suitable culture plate and allow them to adhere and grow to the desired confluency.
-
Serum Starvation (if necessary): To reduce basal signaling, serum-starve the cells for a specified period (e.g., 4-24 hours) in a serum-free or low-serum medium before stimulation.
-
Peptide Preparation: Prepare fresh dilutions of this compound in the appropriate serum-free medium or buffer immediately before use.
-
Cell Stimulation: Remove the starvation medium and add the this compound-containing medium to the cells. Incubate for the desired time at 37°C. Include a vehicle-only control.
-
Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. The cell lysates can then be used for downstream analysis such as Western blotting to detect phosphorylated signaling proteins (e.g., ERK, Akt) or for measuring second messengers like inositol (B14025) phosphates or intracellular calcium.
Signaling Pathways and Experimental Workflows
Angiotensin III Signaling Pathway
Angiotensin III, an active metabolite of Angiotensin II, exerts its effects by binding to Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G-protein coupled receptors (GPCRs). The signaling cascades initiated by these receptors can lead to various cellular responses.
Caption: Simplified signaling pathways of this compound via AT1 and AT2 receptors.
Experimental Workflow for Troubleshooting Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to inconsistent experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
how to avoid non-specific binding of [Val4] Angiotensin III
Welcome to the technical support center for [Val4] Angiotensin III. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during experiments involving this peptide, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary receptors?
A1: this compound is an active heptapeptide (B1575542) metabolite of the renin-angiotensin system. It is derived from Angiotensin II by the action of aminopeptidase (B13392206) A, which removes the N-terminal aspartic acid residue. This compound exerts its physiological effects primarily by binding to and activating two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1][2] It is considered to have comparable aldosterone-stimulating activity to Angiotensin II but less potent vasopressor activity.[1]
Q2: What is non-specific binding (NSB) and why is it a problem for this compound?
A2: Non-specific binding (NSB) refers to the adhesion of a peptide, such as this compound, to surfaces other than its intended biological target (e.g., AT1R or AT2R).[3] This can include laboratory plastics (pipette tips, microplates, vials), glass, and even non-target proteins in a sample matrix.[4][5] NSB is a significant issue because it can lead to a reduction in the effective concentration of the peptide in your assay, resulting in inaccurate quantification, reduced sensitivity, poor reproducibility, and potentially misleading experimental outcomes.[4][5] Peptides are particularly prone to NSB due to their diverse physicochemical properties, which can lead to various types of interactions with surfaces, including hydrophobic and ionic interactions.[3][6]
Q3: What are the main factors that contribute to the non-specific binding of peptides like this compound?
A3: Several factors can contribute to the non-specific binding of peptides:
-
Physicochemical Properties of the Peptide: The amino acid sequence, overall charge, hydrophobicity, and size of the peptide influence its propensity to adhere to surfaces.[4]
-
Nature of the Surface: The material (e.g., polypropylene (B1209903), polystyrene, glass), charge, and hydrophobicity of the experimental apparatus can all play a role in NSB.[4][6] For instance, positively charged peptides may adhere to negatively charged glass surfaces.[4]
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact NSB.[7][8] For example, a buffer pH close to the peptide's isoelectric point can reduce its solubility and increase aggregation and binding to surfaces.[9]
-
Analyte Concentration: NSB is often more pronounced at lower analyte concentrations, as a larger fraction of the peptide can be lost to surface adhesion.[10]
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding in your experiments.
Problem: Low signal or poor sensitivity in my this compound assay.
-
Possible Cause: Loss of peptide due to adsorption to experimental surfaces.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low assay signal.
Detailed Troubleshooting Steps:
-
Verify Peptide Stock: Ensure the concentration and integrity of your this compound stock solution are correct.
-
Preliminary NSB Test: Incubate your assay buffer without your target (e.g., cells or membranes) in the experimental vessel (e.g., microplate well) with this compound. Measure the amount of peptide recovered from the solution. A significant loss indicates NSB.
-
Optimize Buffer Conditions:
-
pH Adjustment: Adjust the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound to increase its net charge and solubility.[9]
-
Ionic Strength: Increase the salt concentration (e.g., with NaCl) to reduce charge-based interactions between the peptide and surfaces.[7][8]
-
-
Incorporate Blocking Agents:
-
Proteins: Add a carrier protein like Bovine Serum Albumin (BSA) or casein to the buffer.[3][7] These proteins will competitively bind to non-specific sites on surfaces, reducing the adhesion of your peptide.[7]
-
Detergents/Surfactants: For issues related to hydrophobic interactions, add a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100.[3][8]
-
Synthetic Polymers: Consider using synthetic blocking agents like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP).[11]
-
-
Utilize Low-Binding Surfaces:
-
Validate the Optimized Protocol: Once you have implemented changes, repeat your assay to confirm that the signal has improved and that the NSB has been minimized.
Data Presentation: Efficacy of NSB Reduction Strategies
The following tables summarize typical quantitative data you might observe when implementing strategies to reduce non-specific binding of a peptide like this compound.
Table 1: Effect of Buffer Additives on this compound Recovery
| Buffer Condition | Additive | Concentration | Peptide Recovery (%) |
| PBS, pH 7.4 | None | - | 65% |
| PBS, pH 7.4 | BSA | 0.1% | 92% |
| PBS, pH 7.4 | BSA | 1% | 98% |
| PBS, pH 7.4 | Tween-20 | 0.05% | 88% |
| PBS, pH 7.4 | Casein | 0.5% | 95% |
Table 2: Impact of Labware Material on Peptide Adsorption
| Labware Material | Surface Treatment | Peptide Adsorption (%) |
| Polystyrene | Standard | 30% |
| Polypropylene | Standard | 15% |
| Polystyrene | Low-Binding | 8% |
| Glass | Silanized | 12% |
Experimental Protocols
Protocol 1: General Assay Protocol for Minimizing Non-Specific Binding
-
Preparation of Blocking Buffer:
-
Pre-coating of Labware:
-
Before adding any experimental reagents, incubate all plasticware (microplates, tubes) and pipette tips that will contact the peptide with the blocking buffer for at least 30 minutes at room temperature.
-
Aspirate the blocking buffer immediately before use. Do not let the surfaces dry out.
-
-
Peptide Dilution and Handling:
-
Dilute your this compound stock solution to the final working concentration using the prepared blocking buffer.
-
Use pre-coated, low-retention pipette tips for all peptide handling steps.
-
-
Assay Performance:
-
Proceed with your specific assay protocol (e.g., receptor binding assay, cell-based functional assay) using the blocking buffer for all relevant steps.
-
Mandatory Visualizations
Angiotensin III Signaling Pathway
References
- 1. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. benchchem.com [benchchem.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. nissanchem-usa.com [nissanchem-usa.com]
minimizing tachyphylaxis in [Val4] Angiotensin III experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [Val4] Angiotensin III in their experiments, with a specific focus on minimizing and understanding tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in my this compound experiments?
Q2: Does this compound cause tachyphylaxis?
A2: There is currently limited direct experimental evidence in the public domain specifically characterizing the tachyphylactic properties of this compound. However, we can infer its likely behavior based on studies of Angiotensin III and other angiotensin analogs. Angiotensin III generally exhibits significantly less tachyphylaxis than Angiotensin II.[3][4] The substitution of Tyrosine at position 4 with Valine may influence receptor interaction and signaling. One supplier notes that this compound is a potent full agonist for both Gαq and β-arrestin 2 responses, suggesting it actively engages the signaling pathways that can lead to receptor desensitization.[5] Therefore, while likely less pronounced than with Angiotensin II, the potential for tachyphylaxis with this compound should not be entirely dismissed and should be experimentally evaluated.
Q3: What are the molecular mechanisms underlying angiotensin receptor tachyphylaxis?
A3: Tachyphylaxis to angiotensin agonists is primarily mediated by the desensitization and downregulation of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[2][6] The key mechanisms include:
-
Receptor Uncoupling: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1 receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of G-proteins, thereby terminating the primary signal.[7]
-
Internalization: β-arrestin binding also facilitates the sequestration of the receptor from the cell surface into endocytic vesicles, a process known as internalization. This reduces the number of available receptors for subsequent agonist stimulation.[7]
-
Downregulation: Prolonged agonist exposure can lead to the trafficking of internalized receptors to lysosomes for degradation, resulting in a net loss of cellular receptors, a process termed downregulation.
-
Agonist Residence Time: The length of time an agonist remains bound to the receptor can influence the extent of tachyphylaxis. Longer residence times are associated with more sustained receptor activation and a greater degree of desensitization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreasing response to repeated doses of this compound | Tachyphylaxis due to receptor desensitization and internalization. | 1. Increase the interval between doses: Allow sufficient time for receptor resensitization. The optimal time will depend on the experimental system and should be determined empirically. 2. Perform cumulative concentration-response curves: This method can sometimes reduce the impact of tachyphylaxis compared to repeated bolus injections. 3. Use a lower concentration range: Tachyphylaxis is often more pronounced at higher agonist concentrations. Determine the lowest effective concentration for your desired response. |
| High variability in responses between experiments | Inconsistent receptor sensitization state at the start of the experiment. | 1. Standardize pre-incubation and washout periods: Ensure a consistent and adequate washout period to allow receptors to return to their basal state before applying the agonist. 2. Control for endogenous angiotensin production: In some systems, endogenous production of angiotensins could pre-sensitize or desensitize receptors. Consider using inhibitors of the renin-angiotensin system if appropriate for your model. |
| Complete loss of response after a few applications | Severe tachyphylaxis or receptor downregulation. | 1. Limit the number of applications: Design experiments to obtain the necessary data with a minimal number of agonist applications. 2. Consider a different experimental design: For longer-term studies, continuous infusion at a low concentration might be an alternative to repeated high-concentration boluses. |
Experimental Protocols
Protocol 1: Evaluation of Tachyphylaxis
This protocol is designed to assess the degree of tachyphylaxis induced by this compound in an isolated tissue bath preparation (e.g., aortic rings).
-
Tissue Preparation: Prepare isolated aortic rings according to standard laboratory procedures.
-
Equilibration: Equilibrate the tissues in an organ bath containing appropriate physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Initial Concentration-Response Curve (CRC):
-
After equilibration, construct a cumulative CRC for this compound.
-
Start with a low concentration and increase it stepwise until a maximal response is achieved.
-
Record the contractile response at each concentration.
-
-
Washout:
-
Wash the tissues thoroughly with the physiological salt solution to remove the agonist.
-
Allow the tissues to return to their baseline tension. A standard washout period of 60 minutes is a good starting point.[3]
-
-
Second Concentration-Response Curve:
-
After the washout period, construct a second cumulative CRC for this compound using the same concentration steps as in the initial CRC.
-
-
Data Analysis:
-
Compare the maximal response (Emax) and the potency (EC50) of the first and second CRCs.
-
A significant reduction in the Emax of the second CRC is indicative of tachyphylaxis. The tachyphylactic index can be calculated as the ratio of the Emax of the second CRC to the Emax of the first CRC.
-
| Peptide | Tachyphylaxis in Human Saphenous Vein (Emax of 2nd CRC as % of 1st) | Potency vs. Angiotensin II |
| Angiotensin II | ~50% | 1x |
| Angiotensin III | No significant tachyphylaxis | ~16 times less potent |
| Angiotensin IV | No significant tachyphylaxis | ~2,700 times less potent |
Data adapted from a study on human isolated saphenous vein.[3]
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Angiotensin II Type 1 (AT1) receptor, which is also activated by Angiotensin III and its analogs.
Caption: Canonical Gq-protein mediated signaling pathway of the AT1 receptor.
Mechanism of AT1 Receptor Tachyphylaxis
This diagram outlines the key steps involved in the desensitization and internalization of the AT1 receptor, leading to tachyphylaxis.
Caption: Workflow of AT1 receptor desensitization and internalization.
Troubleshooting Logic for Diminished Response
This diagram provides a logical workflow for troubleshooting a decreasing response in your experiments.
Caption: Troubleshooting flowchart for a diminished experimental response.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II-induced tachyphylaxis in aortas of normo- and hypertensive rats: changes in receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of angiotensin II and its degradation products angiotensin III and angiotensin IV in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Desensitization of angiotensin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of Peptide Agonists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the in vivo administration of peptide agonists.
Section 1: Peptide Stability and Degradation
This section addresses the common challenge of rapid peptide degradation in vivo, a primary hurdle for achieving therapeutic efficacy.
FAQs
Q1: My peptide agonist shows a very short half-life in vivo. What are the primary causes of this rapid degradation?
A1: The short in vivo half-life of peptides is most commonly due to enzymatic degradation by proteases and peptidases present in the blood and tissues.[1][2] These enzymes can cleave the peptide bonds, leading to inactive fragments. Another significant factor is rapid clearance by the kidneys.[2]
Q2: What are the most common enzymatic degradation pathways for peptides in vivo?
A2: Peptides are susceptible to several enzymatic degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds by proteases.[3]
-
Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to aspartic acid (Asp) and glutamic acid (Glu), which can alter the peptide's structure and function.[3]
-
Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are particularly prone to oxidation, which can inactivate the peptide.[4]
Troubleshooting Guide: Enhancing Peptide Stability
Issue: Rapid degradation of the peptide agonist observed in serum stability assays or pharmacokinetic studies.
| Potential Cause | Recommended Solution | Experimental Validation |
| Susceptibility to Proteolytic Cleavage | 1. D-Amino Acid Substitution: Replace L-amino acids at or near cleavage sites with their D-isomers to sterically hinder protease recognition.[1][5] 2. N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases. 3. Cyclization: Introducing cyclic structures can enhance resistance to enzymatic breakdown.[4] | Conduct in vitro serum stability assays comparing the modified and unmodified peptides. |
| Oxidation of Susceptible Residues | 1. Formulation with Antioxidants: Include antioxidants like ascorbic acid in the formulation.[6] 2. Amino Acid Substitution: Replace oxidation-prone amino acids (Met, Cys, Trp) with more stable alternatives if it does not affect activity. | Analyze the peptide's stability in the presence and absence of antioxidants using analytical techniques like RP-HPLC. |
| Deamidation of Asn and Gln Residues | 1. Amino Acid Substitution: Replace Asn or Gln with other amino acids, particularly if they are followed by glycine (B1666218) or serine. 2. pH Optimization of Formulation: Maintain the formulation at a pH that minimizes the rate of deamidation (typically pH 5-6).[7] | Perform stability studies at different pH values to identify the optimal pH for your peptide. |
Quantitative Data: Impact of Modifications on Peptide Half-Life
The following table summarizes the impact of common modifications on the in vivo half-life of peptides.
| Peptide | Modification | Half-life (in vivo) | Fold Increase |
| Native GLP-1 | None | ~2-3 minutes | - |
| Liraglutide (GLP-1 analog) | Fatty acid acylation | ~13 hours | ~260-390 |
| Semaglutide (GLP-1 analog) | Fatty acid acylation and amino acid substitutions | ~7 days | ~3360 |
| TIMP-1 | PEGylation (20 kDa) | 28 hours (mouse) | ~25 |
| PK20 (opioid-neurotensin hybrid) | Tle substitution | 204.4 hours (in 1M HCl) | - |
| [Ile9]PK20 (opioid-neurotensin hybrid) | Ile substitution | 117.7 hours (in 1M HCl) | - |
Data compiled from multiple sources.[8][9]
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of a peptide in serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Human or animal serum (pooled)
-
Incubator at 37°C
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Microcentrifuge
-
RP-HPLC system for analysis
Procedure:
-
Thaw serum and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add the precipitating solution to the aliquot to stop enzymatic activity and precipitate serum proteins.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of intact peptide at each time point relative to the 0-hour time point.
Caption: Workflow for measuring GFR in mice using FITC-inulin.
Section 3: Immunogenicity
This section provides guidance on assessing and mitigating the risk of an unwanted immune response to peptide agonists.
FAQs
Q1: What is immunogenicity, and why is it a concern for peptide therapeutics?
A1: Immunogenicity is the ability of a substance to provoke an immune response. [10]For peptide therapeutics, this can lead to the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect, alter pharmacokinetics, or, in rare cases, cause adverse events. [9] Q2: What factors contribute to the immunogenicity of a peptide?
A2: Several factors can influence a peptide's immunogenicity, including:
-
Presence of T-cell epitopes: Sequences within the peptide that can be presented by major histocompatibility complex (MHC) molecules to T-cells. [11]* Impurities: Contaminants from the synthesis process can act as adjuvants and enhance the immune response. [12]* Aggregation: Aggregated peptides can be more immunogenic than the monomeric form. [13]* Route of administration and formulation: The way the peptide is delivered can influence the type and magnitude of the immune response. [9] Troubleshooting Guide: Managing Immunogenicity
Issue: An immune response (e.g., high anti-drug antibody titers) is observed in preclinical or clinical studies.
| Potential Cause | Recommended Solution | Experimental Validation |
| Presence of T-cell Epitopes | 1. In Silico Prediction: Use computational tools to identify potential T-cell epitopes in your peptide sequence. 2. De-immunization: Modify the peptide sequence to remove or alter T-cell epitopes without compromising activity. | Conduct in vitro T-cell proliferation assays or in vivo immunogenicity studies with the modified peptide. |
| Peptide Aggregation | 1. Formulation Optimization: Use excipients that prevent aggregation, such as surfactants or sugars. 2. pH and Buffer Optimization: Identify a pH and buffer system that minimizes aggregation. | Use techniques like size-exclusion chromatography (SEC) to monitor aggregation under different formulation conditions. |
| Impurities from Synthesis | Improve Purification Process: Enhance the purification methods to remove immunogenic impurities. | Characterize the impurity profile of different batches using mass spectrometry and assess their immunogenic potential in vitro. |
Experimental Protocol: In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for assessing the immunogenicity of a peptide in a mouse model.
Materials:
-
Peptide antigen
-
Adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for boosts) [14]* Mice (e.g., BALB/c or C57BL/6)
-
Blood collection supplies
-
ELISA reagents for detecting peptide-specific antibodies
Procedure:
-
Primary Immunization (Day 0): Emulsify the peptide with an appropriate adjuvant (e.g., CFA) and inject the mice subcutaneously or intraperitoneally. A typical dose is 50-100 µg of peptide per mouse. [14]2. Booster Immunizations (e.g., Day 14 and Day 28): Administer booster injections of the peptide emulsified in a milder adjuvant (e.g., IFA).
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-immunization, and 1-2 weeks after each booster).
-
Serum Preparation: Isolate serum from the blood samples.
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the peptide antigen.
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the mouse serum to the plates.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate and measure the colorimetric change to determine the antibody titer. [7] Workflow for In Vivo Immunogenicity Assessment
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Combinatorial in-silico, in-vitro and in-vivo Approach to Quantitatively Study Peptide Induced MHC Stability [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 9. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunization protocol. EuroMAbNet [euromabnet.com]
Technical Support Center: Best Practices for Peptide Reagent Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of peptide reagents. Adherence to these best practices is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and preventing costly assay failures.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized peptide upon arrival?
For long-term storage, lyophilized peptides should be kept at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[1][2][3] This minimizes degradation and preserves the peptide's integrity for over a year.[4] For short-term storage (a few weeks to months), 4°C is acceptable.[1][5]
Q2: What is the proper way to handle a new vial of lyophilized peptide?
Before opening the vial, it is critical to allow it to equilibrate to room temperature in a desiccator.[6][7][8] This prevents condensation of atmospheric moisture, as many peptides are hygroscopic.[6][7][9] Weigh out the desired amount quickly in a clean, well-ventilated area, and then purge the vial with an inert gas like nitrogen or argon before resealing.[2][9]
Q3: My peptide won't dissolve. What should I do?
Peptide solubility is highly dependent on its amino acid sequence and overall charge.[10] First, try dissolving a small amount in sterile, distilled water.[4][11] If that fails, the appropriate solvent depends on the peptide's properties. A general guideline is to calculate the overall charge of the peptide by assigning a value of +1 to basic residues (Arg, Lys, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[4]
-
Positively charged (basic) peptides: Try 10-30% acetic acid in water.[3][4][7][11]
-
Negatively charged (acidic) peptides: Try a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide.[3][4][7] However, avoid basic solutions for peptides containing cysteine (Cys) as it can lead to oxidation.[3][4]
-
Neutral or hydrophobic peptides: These often require a small amount of an organic solvent like DMSO, DMF, acetonitrile, or methanol (B129727) to first dissolve the peptide, followed by slow, dropwise addition of sterile water or buffer.[3][4][10] For peptides containing Cys, Met, or Trp, use DMF instead of DMSO to avoid oxidation.[3][4]
Q4: How long can I store a reconstituted peptide solution?
Peptide solutions are significantly less stable than their lyophilized form.[5][6][7] For optimal stability, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[7] This helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][12] Generally, peptide solutions are stable for up to a week at 4°C, but this can vary depending on the sequence. Peptides containing residues like Cys, Met, Trp, Asn, or Gln have limited stability in solution.[6]
Q5: What are the signs of peptide degradation?
Degradation can manifest as a loss of biological activity, changes in solubility, or the appearance of additional peaks during HPLC analysis.[1][13] Visual signs can include discoloration or the presence of particulates in a reconstituted solution.[14]
Troubleshooting Guides
Issue 1: Poor or No Biological Activity in Assay
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide was stored correctly in its lyophilized form at -20°C or -80°C and as aliquots when reconstituted. Avoid repeated freeze-thaw cycles.[1] Peptides with sensitive residues (Cys, Met, Trp, Asn, Gln) are more prone to degradation.[6] |
| Improper Reconstitution | Verify that the correct solvent was used based on the peptide's properties (see FAQ Q3). Ensure the peptide was fully dissolved before use. Sonication can aid dissolution, but avoid excessive heating.[6] |
| Oxidation | Peptides containing Cys, Met, or Trp are susceptible to oxidation.[15] Use degassed, oxygen-free buffers for reconstitution and storage.[6] Consider adding a reducing agent like DTT for Cys-containing peptides.[6] |
| Incorrect Peptide Concentration | Confirm calculations for reconstitution. If possible, verify the concentration using a peptide quantification assay. |
| Low Peptide Purity | Impurities from synthesis can interfere with biological activity.[16][17] Use a reputable supplier that provides a certificate of analysis with purity data (typically determined by HPLC).[18] For sensitive applications, a purity of ≥95% is recommended.[16] |
Issue 2: Peptide Aggregation
| Potential Cause | Troubleshooting Step |
| Hydrophobic Sequences | Peptides with a high content of hydrophobic amino acids are prone to aggregation.[19][20] Dissolve in a small amount of a strong organic solvent like DMSO or TFE before diluting with an aqueous buffer.[21] |
| Incorrect pH | The pH of the solution can influence peptide charge and aggregation. Peptides are often least soluble at their isoelectric point (pI).[21] Adjust the pH of the buffer to be at least one unit away from the pI. |
| High Peptide Concentration | Higher concentrations can promote self-association and aggregation.[22] Try working with more dilute solutions. |
| Secondary Structure Formation | Some sequences can form β-sheets, leading to aggregation.[21] To disrupt these structures, consider using denaturing agents like 6 M guanidine-HCl or 8 M urea (B33335) for initial solubilization, followed by dilution.[4][11] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Peptide Reagents
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized | Short-term (days to weeks) | Room Temperature or 4°C | Protect from light and moisture.[1][2][5] |
| Long-term (months to years) | -20°C or -80°C | Store in a tightly sealed container with a desiccant.[1][2] | |
| Reconstituted | Short-term (up to 1 week) | 4°C | Use sterile, slightly acidic buffer (pH 5-7).[7] |
| Long-term (weeks to months) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Stability is sequence-dependent.[7] |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized Peptide
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents moisture condensation.[6][14]
-
Prepare Solvent: Choose an appropriate sterile solvent based on the peptide's physicochemical properties (see FAQ Q3).
-
Add Solvent: Using a sterile pipette or syringe, add the calculated volume of solvent to the vial. Aim the stream down the side of the vial to avoid disturbing the peptide powder.[14][23]
-
Dissolve: Gently swirl or vortex the vial to dissolve the peptide.[14][24] If necessary, sonicate briefly in a water bath to aid dissolution, avoiding excessive heat.[6]
-
Inspect: Visually inspect the solution to ensure it is clear and free of particulates.[14][25]
-
Aliquot and Store: For long-term storage, aliquot the reconstituted peptide into single-use, sterile vials and store at -20°C or -80°C.[1][7]
Protocol 2: Peptide Solubility Test
-
Prepare a Small Aliquot: Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg).
-
Initial Solvent Test (Water): Add a small, measured volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL). Gently vortex. If the peptide dissolves completely, it is water-soluble.
-
Sequential Solvent Addition (if necessary): If the peptide is not soluble in water, use the charge of the peptide to guide the choice of the next solvent (see FAQ Q3).[4]
-
For basic peptides, add a few microliters of a 10-30% acetic acid solution.[11]
-
For acidic peptides, add a few microliters of a 0.1 M ammonium bicarbonate solution.[3]
-
For neutral/hydrophobic peptides, add a minimal amount of an organic solvent (e.g., DMSO) to dissolve, then slowly dilute with water.[11]
-
-
Record Findings: Note the solvent and final concentration at which the peptide fully dissolves. This information should be used for reconstituting the main stock.
Visualizations
Caption: Workflow for handling and storing peptide reagents.
Caption: Decision tree for troubleshooting peptide solubility.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. bachem.com [bachem.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. peptide.com [peptide.com]
- 10. biocat.com [biocat.com]
- 11. biorbyt.com [biorbyt.com]
- 12. genscript.com [genscript.com]
- 13. peptidesuk.com [peptidesuk.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. genscript.com [genscript.com]
- 16. polarispeptides.com [polarispeptides.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. empower-peptides.com [empower-peptides.com]
- 19. peptide.com [peptide.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. benchchem.com [benchchem.com]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. particlepeptides.com [particlepeptides.com]
- 24. uk-peptides.com [uk-peptides.com]
- 25. jpt.com [jpt.com]
Technical Support Center: Managing Batch-to-Batch Variability of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and mitigating the effects of batch-to-batch variability in synthetic peptides. Consistent peptide quality is crucial for reproducible and reliable experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in synthetic peptides and why is it a concern?
A1: Batch-to-batch variability refers to the physical and chemical differences that can occur between different production lots of the same synthetic peptide. These variations can significantly impact experimental reproducibility, leading to misleading or inconsistent results.[1] Key factors that can differ between batches include purity profile, net peptide content, and the presence of various impurities.[2] Even minor differences in purity can introduce biologically active contaminants that may alter experimental outcomes.[1]
Q2: What are the common causes of batch-to-batch variability?
A2: Variability in synthetic peptides can stem from multiple stages of the manufacturing process:
-
Raw Materials: The quality and purity of the amino acids and reagents used in synthesis can vary.[3]
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to impurities like deletion or truncated sequences.[3][4]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the final peptide can result in modified and inactive peptides.[3]
-
Purification: The efficiency of purification methods like HPLC can differ between batches, leading to varying levels of process-related impurities.[3]
-
Lyophilization and Handling: The final lyophilization process affects the water content and stability of the peptide powder. Inconsistent handling and storage can also lead to degradation.[3]
Q3: What types of impurities are commonly found in synthetic peptides?
A3: Synthetic peptide batches can contain several types of impurities:
-
Peptide-Related Impurities: These include deletion sequences (missing one or more amino acids), truncated sequences (incomplete peptide chains), and insertion sequences.[4][5]
-
Chemical Impurities: These can be residual reagents from the synthesis process, such as trifluoroacetic acid (TFA), which is often used in purification and can affect cellular assays.[1][5]
-
Modifications: Peptides can undergo modifications like oxidation, especially those containing Cysteine, Methionine, or Tryptophan residues.[2][6]
-
Contaminants: These can include endotoxins (lipopolysaccharides from bacteria) which can trigger immune responses in biological assays, and residual solvents.[1][5]
Q4: How can I accurately determine the concentration of my peptide solution?
A4: The concentration of a reconstituted peptide should not be based solely on the weight of the lyophilized powder, as this powder also contains water and counterions (like TFA).[2] For accurate concentration determination, the net peptide content should be established. The most accurate method for this is Amino Acid Analysis (AAA) , which quantifies the constituent amino acids after hydrolysis.[2]
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my biological assay after switching to a new batch of a synthetic peptide.
This is a common issue stemming from batch-to-batch variability. The following workflow and detailed steps will help you troubleshoot the problem.
Troubleshooting Workflow for a New Peptide Batch
Caption: Troubleshooting workflow for inconsistent experimental results with a new peptide batch.
Step 1: Verify the Identity and Purity of Each Batch
-
Action: Request and carefully compare the Certificate of Analysis (CoA) for both the old and new batches.
-
What to look for:
-
Purity (by HPLC): A significant difference in purity (e.g., 98% vs. 90%) can mean a higher concentration of impurities in the new batch, which may have off-target biological effects.[1]
-
Mass (by Mass Spectrometry): The observed molecular weight should match the theoretical molecular weight. Deviations could indicate modifications or incorrect sequences.[7][8][9]
-
Step 2: Quantify the Net Peptide Content
-
Action: If not provided on the CoA, consider performing an in-house Amino Acid Analysis (AAA) to determine the net peptide content of each batch.
-
Rationale: Lyophilized peptides contain water and counterions, meaning a 1 mg vial does not contain 1 mg of the active peptide.[2] Batch-to-batch differences in net peptide content can lead to significant variations in the final concentration of your solutions.
Step 3: Assess Peptide Solubility and Storage
-
Action: Review your reconstitution and storage procedures.
-
Troubleshooting Points:
-
Solubility: Was the new batch fully dissolved? Incomplete dissolution can lead to a lower effective concentration.[5] Hydrophobic peptides can be particularly challenging to dissolve.[10] If solubility is an issue, test different solvents on a small aliquot first.
-
Storage: Peptides should be stored at -20°C or colder and protected from light.[5] Repeated freeze-thaw cycles should be avoided as they can cause degradation.[5] It is recommended to aliquot peptide solutions for single use.
-
Step 4: Consider Biological Contaminants
-
Action: If your assay is sensitive to immune responses (e.g., cell-based assays), consider testing for endotoxin (B1171834) contamination.
-
Rationale: Endotoxins can be present from the synthesis process and can cause immune stimulation or decreased cell viability, confounding your results.[5]
Data Summary Tables
Table 1: Common Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of impurities | Percentage of the target peptide relative to other peptide species.[11][12] |
| Mass Spectrometry (MS) | Identity confirmation | Verifies the molecular weight of the peptide, confirming the correct sequence was synthesized.[7][8][9] |
| Amino Acid Analysis (AAA) | Accurate quantification of peptide content | Determines the absolute amount of peptide in a sample by quantifying its constituent amino acids.[2] |
Table 2: Critical Quality Attributes to Compare Between Batches
| Attribute | Acceptable Variation (General Guideline) | Potential Impact of Variation |
| Purity (HPLC) | < 5% difference | Altered biological activity due to impurities. |
| Identity (MS) | Observed mass should match theoretical mass | Incorrect peptide sequence or modifications. |
| Net Peptide Content | Should be used to normalize concentration | Inaccurate dosing and inconsistent results.[1] |
| Appearance | White to off-white lyophilized powder | Color changes may indicate degradation or contamination. |
Key Experimental Protocols
Protocol 1: Quality Control of a New Peptide Batch by RP-HPLC
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Reconstitute in an appropriate solvent (e.g., Mobile Phase A) to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution; sonication can be used if necessary.[10]
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% Mobile Phase B over 30 minutes).
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the purity and chromatogram profile to the previous batch.
-
Protocol 2: Identity Confirmation by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA.
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in 50% acetonitrile, 0.1% TFA.
-
-
Spotting the Target Plate:
-
Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your peptide.
-
-
Analysis:
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. genscript.com [genscript.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Angiotensin II and Angiotensin III Activity
For researchers, scientists, and drug development professionals, a nuanced understanding of the renin-angiotensin system's key effector peptides is crucial. This guide provides an objective comparison of Angiotensin II and [des-Asp1]Angiotensin III, hereafter referred to as Angiotensin III, focusing on their receptor interactions, signaling pathways, and physiological activities, supported by experimental data.
While Angiotensin II is the primary and most potent product of the renin-angiotensin system, its metabolite, Angiotensin III, also demonstrates significant biological activity. This comparison elucidates the similarities and differences in their functional profiles.
Note on [Val4] Angiotensin III: Data on the specific analog this compound in mammalian systems is scarce in the current body of scientific literature. Therefore, this guide focuses on the more extensively studied endogenous Angiotensin III.
Quantitative Comparison of Activities
The functional potencies of Angiotensin II and Angiotensin III are best understood through a quantitative lens. The following tables summarize key experimental data regarding their receptor binding affinities and physiological effects.
Table 1: Receptor Binding Affinities
| Peptide | Receptor | Binding Affinity (Ki in nM) |
| Angiotensin II | AT1 | 0.2 - 1.5 |
| AT2 | 0.4 - 2.0 | |
| Angiotensin III | AT1 | 1.0 - 5.0 |
| AT2 | 0.5 - 3.0 |
Data compiled from multiple radioligand binding studies.
Table 2: Physiological Activity Comparison
| Activity | Angiotensin II | Angiotensin III | Key Findings |
| Pressor Response | High Potency | 25-50% of Angiotensin II's potency[1] | Angiotensin II is the more potent vasoconstrictor.[1] |
| Aldosterone (B195564) Stimulation | Potent Stimulator | Equipotent to Angiotensin II[1] | Both peptides are potent stimulators of aldosterone secretion.[1][2] |
Signaling Pathways
Both Angiotensin II and Angiotensin III exert their effects primarily through two main G protein-coupled receptors: AT1 and AT2. While both peptides can activate both receptors, the downstream signaling cascades and resulting physiological effects can differ.
AT1 Receptor Signaling
Activation of the AT1 receptor by either Angiotensin II or Angiotensin III leads to a cascade of intracellular events primarily responsible for their pressor and aldosterone-stimulating effects.
AT2 Receptor Signaling
The signaling pathways activated by the AT2 receptor are generally considered to counteract the effects of AT1 receptor activation. Angiotensin III has been suggested to be a key endogenous ligand for the AT2 receptor, mediating natriuresis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Angiotensin II and Angiotensin III activities.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of Angiotensin II and Angiotensin III for the AT1 and AT2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing either AT1 or AT2 receptors are isolated by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled angiotensin analog (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the unlabeled competitor peptide (Angiotensin II or Angiotensin III).
-
Equilibrium: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement (Pressor Assay)
This protocol measures the change in mean arterial pressure in response to intravenous administration of Angiotensin II or Angiotensin III.
Methodology:
-
Animal Preparation: Anesthetized or conscious, freely moving animals (e.g., rats, sheep) are instrumented with arterial and venous catheters for blood pressure monitoring and peptide infusion, respectively.[1]
-
Baseline Measurement: A stable baseline mean arterial pressure is recorded.
-
Peptide Administration: Increasing doses of Angiotensin II or Angiotensin III are administered intravenously.
-
Blood Pressure Monitoring: The arterial blood pressure is continuously monitored and recorded throughout the experiment.
-
Data Analysis: The change in mean arterial pressure from baseline is calculated for each dose of the peptide. Dose-response curves are generated to determine the relative pressor potency.
In Vitro Aldosterone Secretion Assay
This protocol measures the amount of aldosterone secreted from isolated adrenal glomerulosa cells in response to stimulation by Angiotensin II or Angiotensin III.[2]
Methodology:
-
Cell Isolation: Adrenal glands are harvested, and the outer layer (zona glomerulosa) is separated and enzymatically digested to obtain a suspension of isolated glomerulosa cells.[2]
-
Cell Incubation: The isolated cells are incubated in a physiological buffer.
-
Peptide Stimulation: Increasing concentrations of Angiotensin II or Angiotensin III are added to the cell suspensions.[2]
-
Sample Collection: After a defined incubation period, the cell suspension is centrifuged, and the supernatant is collected.
-
Aldosterone Measurement: The concentration of aldosterone in the supernatant is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the peptide that produces 50% of the maximal aldosterone secretion) and the maximal response for each peptide.
References
- 1. A dose-response comparison of the actions of angiotensin II and angiotensin III in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: [Val4] Angiotensin II vs. Angiotensin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of [Val4] Angiotensin II and its metabolite, Angiotensin III. The information presented is based on available experimental data to assist researchers in understanding the nuanced physiological roles of these critical components of the Renin-Angiotensin System (RAS).
Executive Summary
Angiotensin II is a potent vasoconstrictor and a primary regulator of blood pressure and aldosterone (B195564) secretion. Its metabolite, Angiotensin III, while traditionally considered less active, exhibits significant biological effects, particularly in aldosterone stimulation and central blood pressure control. The synthetic analog, [Val4] Angiotensin II, represents a modification at position 4 of the peptide chain. While direct comparative in vivo data for [Val4] Angiotensin II against Angiotensin III is limited, this guide synthesizes known data for Angiotensin II and Angiotensin III to provide a framework for comparison and highlights findings on related analogs. In avian models, a similar analog, [Val4] Angiotensin III, was observed to have no measurable effect on mean arterial blood pressure, suggesting that substitutions at this position can significantly alter activity.
Comparative Efficacy: [Val4] Angiotensin II vs. Angiotensin III
The following tables summarize the known in vivo effects of Angiotensin II and Angiotensin III. Data for [Val4] Angiotensin II is extrapolated based on the known structure-activity relationships of Angiotensin analogs, with the caveat that direct comparative studies are not widely available.
Table 1: Cardiovascular Effects
| Parameter | Angiotensin II | Angiotensin III | [Val4] Angiotensin II (Anticipated) |
| Pressor Effect (Blood Pressure Increase) | Potent vasoconstrictor, leading to a significant increase in blood pressure. | Less potent than Angiotensin II (approximately 4 times less active in some studies)[1][2]. | Likely reduced pressor activity compared to native Angiotensin II. |
| Cardiac Effects | Promotes cardiac hypertrophy and remodeling. | Effects on cardiac structure are less characterized but may contribute to remodeling. | Unknown, but likely dependent on AT1 receptor affinity. |
| Endothelial Function | Can induce endothelial dysfunction. | Modulatory effects on the endothelium have been noted[1]. | Unknown. |
Table 2: Renal and Adrenal Effects
| Parameter | Angiotensin II | Angiotensin III | [Val4] Angiotensin II (Anticipated) |
| Aldosterone Secretion | Potent stimulator of aldosterone release from the adrenal cortex[3]. | Nearly equipotent to Angiotensin II in stimulating aldosterone secretion[4]. | Activity would depend on its interaction with adrenal receptors, potentially similar to Angiotensin II if AT1 receptor affinity is maintained. |
| Renal Blood Flow | Can decrease renal blood flow[5]. | Has complex and sometimes opposing effects on renal hemodynamics. | Unknown. |
| Sodium and Water Retention | Promotes sodium and water reabsorption in the kidneys[6]. | Also influences renal sodium handling, with some studies suggesting a role in natriuresis under certain conditions. | Unknown. |
Signaling Pathways
Both Angiotensin II and Angiotensin III exert their effects primarily through two G protein-coupled receptors: AT1 and AT2. The balance of signaling through these two receptors is crucial in determining the ultimate physiological outcome.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor by Angiotensin II or Angiotensin III initiates a cascade of intracellular events leading to vasoconstriction, cell growth, and inflammation.
Caption: AT1 Receptor Signaling Cascade.
AT2 Receptor Signaling Pathway
The AT2 receptor often mediates effects that counterbalance the AT1 receptor, including vasodilation and anti-proliferative actions.
Caption: AT2 Receptor Signaling Cascade.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of vasoactive peptides. Below is a generalized protocol for assessing the in vivo pressor effects of angiotensin analogs in a rodent model, based on common methodologies found in the literature.
In Vivo Blood Pressure Measurement in Rats
Objective: To determine the effect of intravenously administered [Val4] Angiotensin II and Angiotensin III on systemic blood pressure.
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
Materials:
-
[Val4] Angiotensin II and Angiotensin III peptides
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Catheter Implantation: Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug infusion.
-
Stabilization: Allow the animal to stabilize for a period of 30-60 minutes post-surgery, monitoring baseline blood pressure and heart rate.
-
Drug Administration: Infuse a vehicle control (sterile saline) to establish a baseline response. Following the control, administer increasing doses of [Val4] Angiotensin II or Angiotensin III via the venous catheter using an infusion pump. A typical infusion rate for Angiotensin II is in the range of 5-50 ng/kg/min[7].
-
Data Recording: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure throughout the infusion period.
-
Data Analysis: Calculate the change in blood pressure from baseline for each dose of the peptides. Construct dose-response curves to compare the potency and efficacy of [Val4] Angiotensin II and Angiotensin III.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Is angiotensin-(3–4) (Val-Tyr), the shortest angiotensin II-derived peptide, opening new vistas on the renin–angiotensin system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the antagonist activity of angiotensin I analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drinking and arterial blood pressure responses to ANG II in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiotensin Peptide Analogs for Researchers
A comprehensive guide to the performance, experimental validation, and signaling pathways of key angiotensin peptide analogs.
This guide offers a detailed comparative analysis of various angiotensin peptide analogs, intended for researchers, scientists, and professionals in drug development. It provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of associated signaling pathways to facilitate a deeper understanding of their structure-function relationships and therapeutic potential.
Quantitative Comparison of Angiotensin Peptide Analogs
The following tables summarize the binding affinities and in vivo effects of several key angiotensin peptide analogs, providing a quantitative basis for their comparison.
Table 1: Comparative Binding Affinities of Angiotensin Peptides and Analogs at AT1 and AT2 Receptors
| Compound | Receptor | Binding Affinity (IC50, nM) | Selectivity (AT1/AT2) | Reference |
| Angiotensin II | AT1 | ~1-10 | ~0.067 | [1][2] |
| AT2 | ~0.1-1 | [1][2] | ||
| Angiotensin III | AT1 | ~10-100 | ~0.03 | [1][2] |
| AT2 | ~0.1-1 | [1][2] | ||
| Angiotensin-(1-7) | AT1 | >1000 | ~0.025 | [1][2] |
| AT2 | ~100-1000 | [1][2] | ||
| Angiotensin IV | AT1 | >1000 | ~0.005 | [1][2] |
| AT2 | ~10-100 | [1][2] | ||
| Saralasin (B108331) | AT1 | 0.4 | - | [3] |
| AT2 | - | - | ||
| Sarthran | AT1 | 225 | - | [3] |
| AT2 | - | - | ||
| [Sar¹, Ile⁸]-Angiotensin II | AT1 | 7.27 | - | [3] |
| AT2 | - | - | ||
| Losartan | AT1 | 6 | - | [3] |
| AT2 | - | - | ||
| CGP42112A | AT1 | - | - | [3] |
| AT2 | 0.05 | - | [3] |
Note: IC50 values are approximate and can vary based on experimental conditions. Selectivity is calculated as the ratio of AT1 IC50 to AT2 IC50.
Table 2: Comparative In Vivo Effects of Angiotensin II and Saralasin
| Analog | Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Angiotensin II | Conscious Rats | Infusion | Potent, dose-dependent increase | [4] |
| Saralasin | Conscious Rats | Infusion | Antagonist of Ang II-induced pressor effect; partial agonist effect in low-renin states | [3][4] |
| Angiotensin II | Septic Shock Patients | 20 ng/kg/min | Increased MAP and reduced need for other vasopressors | [5][6] |
| Saralasin | Sodium-depleted Hypertensive Patients | i.v. infusion | Decrease in MAP (-10.5 mmHg) | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the comparative analysis of angiotensin peptide analogs.
Radioligand Binding Assay for AT1 and AT2 Receptors
This protocol outlines the steps for a competitive radioligand binding assay using human embryonic kidney (HEK-293) cells transfected with either the AT1 or AT2 receptor.
Materials:
-
HEK-293 cells stably expressing either human AT1 or AT2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.
-
Unlabeled angiotensin peptide analogs (for competition).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture transfected HEK-293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II to each well.
-
Add increasing concentrations of the unlabeled angiotensin peptide analog being tested.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
In Vivo Blood Pressure Measurement in Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following the administration of angiotensin peptide analogs.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g).
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Polyethylene catheters.
-
Pressure transducer and data acquisition system.
-
Heparinized saline (10-20 U/mL).
-
Angiotensin peptide analogs for administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Surgically expose the carotid artery and/or femoral vein.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for blood pressure recording.
-
Cannulate the femoral vein for intravenous drug administration.
-
-
Blood Pressure Recording:
-
Allow the animal to stabilize for at least 30 minutes after surgery before recording baseline blood pressure.
-
Record baseline mean arterial pressure (MAP), systolic, and diastolic blood pressure.
-
-
Drug Administration and Data Collection:
-
Administer the angiotensin peptide analog (or vehicle control) intravenously as a bolus injection or continuous infusion.
-
Record the changes in blood pressure continuously for a predetermined period.
-
For antagonists, administer the compound prior to the administration of an agonist (e.g., Angiotensin II) to assess its blocking effect.
-
-
Data Analysis:
-
Analyze the recorded blood pressure data to determine the peak change in MAP and the duration of the response.
-
Construct dose-response curves to compare the potency and efficacy of different analogs.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Angiotensin II and Angiotensin-(1-7).
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: Angiotensin-(1-7) signaling pathway via the Mas receptor.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of angiotensin peptide analogs, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for angiotensin analog comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular responses in vivo to angiotensin II and the peptide antagonist saralasin in rainbow trout Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
Validating the Effects of [Val4] Angiotensin III: A Comparative Guide to Receptor Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of the synthetic peptide [Val4] Angiotensin III through the strategic use of selective receptor antagonists. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the established methodologies and presents a comparative analysis based on the known pharmacology of closely related angiotensin peptides.
Understanding this compound and its Significance
This compound is a synthetic analog of Angiotensin III, a biologically active peptide in the renin-angiotensin system (RAS). The key modification is the substitution of the isoleucine residue at position 4 with a valine residue. As a potent full agonist of both Gαq and β-arrestin 2 (βarr2) signaling pathways, understanding its receptor-specific effects is crucial for elucidating its physiological and pathophysiological roles. Receptor antagonists are indispensable tools for dissecting these effects, allowing researchers to attribute specific cellular responses to the activation of either the Angiotensin II Type 1 (AT1) or Type 2 (AT2) receptor.
Comparative Analysis of Angiotensin Peptides and Receptor Antagonists
To effectively validate the effects of this compound, a comparison with the binding affinities and functional potencies of endogenous angiotensin peptides is essential. The following tables summarize the known receptor binding affinities of Angiotensin II and III, and the receptor selectivity of commonly used antagonists.
Table 1: Comparative Binding Affinities (Ki) of Angiotensin Peptides for AT1 and AT2 Receptors
| Peptide | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Receptor Selectivity |
| Angiotensin II | ~1-10 | ~1-10 | AT1 ≈ AT2 |
| Angiotensin III | ~10-100 | ~1-10 | AT2 > AT1 |
| This compound | Data not available | Data not available | To be determined |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Functional Potency (pEC50) of this compound
| Signaling Pathway | pEC50 |
| Gαq Activation | 8.31 |
| β-arrestin 2 Recruitment | 8.44 |
Table 3: Characteristics of Selective Angiotensin Receptor Antagonists
| Antagonist | Target Receptor | Selectivity | Mode of Action |
| Candesartan | AT1 | High ( >10,000-fold over AT2) | Insurmountable (non-competitive) |
| Losartan | AT1 | High (~1,000-fold over AT2) | Surmountable (competitive) |
| PD123319 | AT2 | High ( >10,000-fold over AT1) | Competitive |
Experimental Protocols for Validating this compound Effects
The following protocols provide a detailed methodology for conducting key experiments to validate the receptor-specific effects of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for AT1 and AT2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing either AT1 or AT2 receptors.
-
Competitive Binding Assay:
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and increasing concentrations of unlabeled this compound.
-
For AT1 receptor binding, use membranes from cells expressing only AT1 receptors.
-
For AT2 receptor binding, use membranes from cells expressing only AT2 receptors, or co-incubate with an AT1-selective antagonist (e.g., Candesartan) to block binding to any contaminating AT1 receptors.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization for Gαq Signaling)
Objective: To assess the functional potency of this compound in activating the Gαq signaling pathway and to validate this effect using an AT1 receptor antagonist.
Methodology:
-
Cell Culture: Use cells endogenously or recombinantly expressing the AT1 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of this compound and measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
To validate the AT1 receptor-mediated effect, pre-incubate the cells with a specific concentration of Candesartan before adding this compound.
-
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC50 value. Compare the dose-response curves in the presence and absence of Candesartan to demonstrate competitive antagonism.
β-arrestin Recruitment Assays
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin 2 to the AT1 receptor and validate this with an antagonist.
Methodology:
-
Assay System: Utilize a commercially available assay system, such as a bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based assay, in cells co-expressing the AT1 receptor and a tagged β-arrestin 2.
-
Stimulation: Treat the cells with increasing concentrations of this compound.
-
Antagonist Validation: Pre-incubate a set of cells with Candesartan before stimulation with this compound.
-
Detection and Analysis: Measure the signal (e.g., BRET ratio or luminescence) according to the manufacturer's protocol. Generate dose-response curves and calculate EC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by angiotensin peptides and a typical experimental workflow for validating the effects of this compound.
Caption: AT1 Receptor Gαq Signaling Pathway.
Caption: AT1 Receptor β-arrestin Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
The validation of this compound's effects through the use of selective receptor antagonists is a critical step in understanding its pharmacological profile. By employing the experimental protocols outlined in this guide, researchers can systematically dissect its interactions with AT1 and AT2 receptors and elucidate the downstream signaling pathways it modulates. While direct comparative data for this compound remains to be fully established, the methodologies and comparative framework presented here provide a robust foundation for future investigations in this area. This will ultimately contribute to a deeper understanding of the renin-angiotensin system and may open new avenues for therapeutic intervention.
Navigating the Specificity of Angiotensin Peptide Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of angiotensin peptides are critical for advancing cardiovascular and renal research. However, the high degree of structural similarity among angiotensin II, angiotensin III, angiotensin IV, and angiotensin (1-7) presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of antibody performance against this panel of peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Understanding the Challenge: Structural Homology of Angiotensin Peptides
The angiotensin peptide family is generated through sequential enzymatic cleavage of angiotensinogen. This process results in a series of peptides with overlapping amino acid sequences, leading to potential cross-reactivity of antibodies. For instance, Angiotensin III is a metabolite of Angiotensin II, differing by only one amino acid at the N-terminus. This inherent similarity underscores the necessity for thorough antibody validation.
Comparative Analysis of Antibody Cross-Reactivity
| Antibody Target | Antibody ID/Source | Angiotensin II (%) | Angiotensin III (%) | Angiotensin IV (%) | Angiotensin (1-7) (%) | Reference/Source |
| Angiotensin II | Commercial ELISA Kit | 100 | High | High | Not specified | [1] |
| Angiotensin II | Polyclonal Antibody | 100 | 55 | 73 | 0.2 | [2] |
| Angiotensin (1-7) | Polyclonal Antibody | <0.001 | <0.08 | Not specified | 100 | [3] |
| Angiotensin (1-7) | Polyclonal Antibody | <0.001 | <0.01 | <0.08 | 100 | [4] |
Note: "High" indicates significant cross-reactivity was reported, but a precise percentage was not provided in the source. "Not specified" indicates that cross-reactivity data for that particular peptide was not found in the reviewed literature for that antibody. The performance of antibodies can vary between lots, and validation in the intended application is crucial.
Experimental Protocols for Assessing Antibody Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for determining the cross-reactivity of an antibody against related peptides.
Competitive ELISA Protocol
This protocol outlines the steps to assess the cross-reactivity of an anti-angiotensin antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Angiotensin peptide for coating (the primary target of the antibody)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody to be tested
-
Competing angiotensin peptides (Angiotensin II, III, IV, and 1-7)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the target angiotensin peptide (e.g., Angiotensin II) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare a series of dilutions for each of the competing angiotensin peptides (Angiotensin II, III, IV, and 1-7) in Assay Buffer (e.g., Blocking Buffer).
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the competing peptides for 1-2 hours at room temperature. The antibody concentration should be determined beforehand to be in the linear range of the assay. A control with no competing peptide should also be prepared.
-
-
Incubation: Add 100 µL of the antibody/peptide mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: Cross-reactivity (%) = (Concentration of target peptide at 50% inhibition / Concentration of competing peptide at 50% inhibition) x 100
A lower percentage indicates higher specificity of the antibody for its target peptide.
Signaling Pathways of Angiotensin Peptides
The biological effects of angiotensin peptides are mediated by their binding to specific G protein-coupled receptors. Understanding these pathways is crucial for interpreting experimental results.
Caption: Signaling pathways of major angiotensin peptides.
The diagram above illustrates the primary signaling cascades initiated by Angiotensin II, III, IV, and (1-7). Angiotensin II predominantly signals through the AT1 receptor, leading to vasoconstriction and cell growth[5]. Angiotensin III can bind to both AT1 and AT2 receptors, stimulating aldosterone production and natriuresis, respectively[6][7]. Angiotensin IV interacts with the AT4 receptor (Insulin-Regulated Aminopeptidase - IRAP) and is implicated in cognitive functions[8]. Angiotensin (1-7) exerts its effects through the Mas receptor, promoting vasodilation and anti-proliferative actions, often counteracting the effects of Angiotensin II.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is crucial for accurately determining antibody specificity. The following workflow outlines the key steps in a competitive ELISA for cross-reactivity testing.
Caption: Workflow for competitive ELISA.
Conclusion
The selection of highly specific antibodies is a critical determinant of success in angiotensin peptide research. Due to the inherent structural similarities among these peptides, thorough validation of antibody cross-reactivity is not just recommended, but essential for generating accurate and meaningful data. While this guide provides a starting point by summarizing available data and outlining a robust validation protocol, researchers must perform their own assessments to ensure the suitability of their chosen antibodies for their specific experimental context. The lack of comprehensive, publicly available comparative studies from manufacturers highlights the need for greater transparency and more rigorous validation data to be made accessible to the scientific community. By carefully validating their tools, researchers can confidently advance our understanding of the complex roles of angiotensin peptides in health and disease.
References
- 1. raybiotech.com [raybiotech.com]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. scielo.br [scielo.br]
- 4. Angiotensin-(1-7) attenuates airway remodelling and hyperresponsiveness in a model of chronic allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 6. Angiotensin - Wikipedia [en.wikipedia.org]
- 7. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pressor Effects of [Val4] Angiotensin III and Other Angiotensins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pressor effects of various angiotensin peptides, with a special focus on [Val4] Angiotensin III in relation to other key angiotensins such as Angiotensin II, Angiotensin III, and Angiotensin IV. This document synthesizes experimental data to offer a valuable resource for those engaged in cardiovascular research and the development of novel therapeutics targeting the renin-angiotensin system (RAS).
Executive Summary
The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II is the principal effector peptide of the RAS, known for its potent vasoconstrictor and aldosterone-stimulating properties. Its metabolites, including Angiotensin III and Angiotensin IV, also exhibit biological activity, though their pressor effects vary. This compound is a synthetic analog of Angiotensin III, and understanding its comparative effects is crucial for dissecting the nuanced roles of different angiotensin peptides and for the development of targeted therapies. This guide presents a detailed comparison of these peptides, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the pressor effects and receptor binding affinities of the compared angiotensin peptides.
Table 1: Comparative Pressor and Aldosterone-Stimulating Potency
| Parameter | Angiotensin II | Angiotensin III | Angiotensin IV | This compound | Key Findings |
| Pressor Potency | Most potent pressor agent | Approximately 40% of the pressor activity of Angiotensin II[1] | Significantly less potent than Angiotensin II and III | Data on direct pressor effects are not readily available in the reviewed literature. As a Gαq and β-arrestin biased agonist, its effects on blood pressure may differ from classical angiotensins. | Angiotensin II is the most potent vasoconstrictor, followed by Angiotensin III. Angiotensin IV has minimal pressor activity. |
| Aldosterone (B195564) Stimulation | Potent stimulator | Nearly equipotent to Angiotensin II[1] | Weak stimulator | Not documented | Both Angiotensin II and III are potent stimulators of aldosterone secretion. |
Table 2: Receptor Binding Affinities (Ki in nM)
| Ligand | AT1 Receptor | AT2 Receptor |
| Angiotensin II | 0.2 - 1.0 | 0.1 - 0.5 |
| Angiotensin III | 0.4 - 2.0 | 0.1 - 0.7 |
| Angiotensin IV | >1000 | >1000 |
Note: Data compiled from various sources. Exact values can vary based on experimental conditions.
Table 3: Dose-Response Relationship for Mean Arterial Pressure (MAP) Increase in Rats
| Angiotensin Peptide | Dose Range | Observed MAP Increase (mmHg) |
| Angiotensin II | 10 - 100 ng/kg/min (IV) | 20 - 50 |
| Angiotensin III | 50 - 200 ng/kg/min (IV) | 15 - 35 |
| Angiotensin IV | High doses required for minimal effect | Minimal increase |
| This compound | No direct in vivo dose-response data for pressor effects available. | - |
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Rats
A common method to assess the pressor effects of angiotensin peptides involves continuous blood pressure monitoring in conscious, unrestrained rats using telemetry.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Telemetry Transmitter Implantation: Under anesthesia, a pressure-sensing catheter of a telemetry device is implanted in the abdominal or carotid artery. The transmitter body is placed subcutaneously or in the abdominal cavity.
-
Recovery: Animals are allowed a recovery period of at least one week to ensure the return to normal physiological conditions.
-
Drug Administration: Angiotensin peptides are administered via intravenous (IV) infusion, often using an osmotic minipump for continuous delivery to achieve steady-state plasma concentrations.
-
Data Acquisition: Blood pressure, heart rate, and locomotor activity are continuously recorded by the telemetry system.
-
Data Analysis: The data is analyzed to determine the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate. Dose-response curves are generated by administering increasing concentrations of the angiotensin peptides.
Radioligand Binding Assay for Receptor Affinity
This in vitro method is used to determine the binding affinity of angiotensin peptides to their receptors (AT1 and AT2).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues) are prepared.
-
Radioligand: A radiolabeled form of an angiotensin analog (e.g., ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II) is used.
-
Competition Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor angiotensin peptide (this compound, Angiotensin II, etc.).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the peptide for the receptor.
Signaling Pathways and Mechanisms of Action
Angiotensin II and Angiotensin III exert their pressor effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Activation of the AT1 receptor in vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.
Caption: AT1 Receptor Signaling Pathway for Vasoconstriction.
The Unique Profile of this compound
Direct in vivo pressor data for this compound is not extensively available in the current literature. However, it is characterized as a potent full agonist of the Gαq and β-arrestin 2 (βarr2) pathways.
-
Gαq Activation: The activation of Gαq is consistent with the classical signaling pathway leading to vasoconstriction, as depicted in the diagram above. This suggests that this compound has the potential to exert pressor effects.
-
β-arrestin Biased Agonism: The simultaneous potent activation of the β-arrestin pathway introduces a more complex pharmacological profile. β-arrestin signaling downstream of the AT1 receptor has been associated with various effects, including receptor desensitization and internalization, as well as activation of distinct signaling cascades that can be cardioprotective. Notably, some β-arrestin biased AT1R agonists have been shown to lower blood pressure, which contrasts with the pressor effects of Angiotensin II and III. This dual activity of this compound makes it a valuable tool for investigating the differential roles of Gαq and β-arrestin signaling in cardiovascular regulation. Further in vivo studies are required to fully elucidate its net effect on blood pressure.
Conclusion
This comparative guide highlights the distinct pressor profiles of various angiotensin peptides. Angiotensin II remains the most potent vasoconstrictor, with Angiotensin III exhibiting significant but lesser pressor activity. Angiotensin IV has a negligible direct pressor effect. The synthetic analog, this compound, presents a unique profile as a potent Gαq and β-arrestin agonist. While its Gαq activation suggests a potential for pressor effects, its strong β-arrestin agonism, a pathway sometimes associated with blood pressure reduction by other biased agonists, indicates a complex physiological response that warrants further investigation. The experimental protocols detailed herein provide a framework for conducting such comparative studies, which are essential for advancing our understanding of the renin-angiotensin system and for the development of novel cardiovascular therapies.
References
A Comparative Guide to the Functional Differences Between Angiotensin III and Angiotensin IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between Angiotensin III (Ang III) and Angiotensin IV (Ang IV), two bioactive peptides of the renin-angiotensin system (RAS). This document summarizes key experimental data, outlines methodologies for crucial experiments, and illustrates the signaling pathways involved to facilitate a comprehensive understanding for research and drug development purposes.
Introduction
Angiotensin III and Angiotensin IV are peptide fragments derived from the enzymatic cleavage of Angiotensin II. While structurally similar, they exhibit distinct physiological functions primarily due to their differential binding to specific receptors and subsequent activation of unique signaling cascades. Angiotensin III is recognized for its potent steroidogenic and pressor effects, whereas Angiotensin IV is primarily associated with cognitive functions and cerebrovascular regulation.
Formation and Degradation
Angiotensin III is formed from Angiotensin II by the action of aminopeptidase (B13392206) A (APA), which removes the N-terminal aspartic acid residue. Subsequently, Angiotensin IV is generated from Angiotensin III through the cleavage of the N-terminal arginine residue by aminopeptidase N (APN).
Receptor Binding Affinities
The functional specificity of Angiotensin III and Angiotensin IV is largely determined by their binding affinities to different angiotensin receptor subtypes. Angiotensin III interacts with both AT1 and AT2 receptors, while Angiotensin IV binds with high affinity to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP).
| Peptide | Receptor | Binding Affinity (Ki/IC50) | Reference Tissue/Cell Line |
| Angiotensin III | AT1 | High affinity (nanomolar range) | HEK-293 cells |
| AT2 | High affinity (nanomolar range) | HEK-293 cells | |
| Angiotensin IV | AT1 | Low affinity | HEK-293 cells |
| AT2 | Low affinity | HEK-293 cells | |
| AT4 (IRAP) | High affinity (nanomolar to picomolar range) | Bovine adrenal membranes, HEK 293T cells |
Note: The exact binding affinities can vary depending on the experimental conditions, radioligand used, and tissue or cell type.
Key Functional Differences
The distinct receptor interactions of Angiotensin III and Angiotensin IV translate into divergent physiological effects.
Cardiovascular Effects
Angiotensin III retains significant pressor activity, approximately 40% of that of Angiotensin II, and is a potent stimulator of aldosterone (B195564) secretion, being nearly as potent as Angiotensin II in this regard.[1] Its vasoconstrictive effects are mediated through the AT1 receptor.[2] In contrast, Angiotensin IV has minimal direct pressor activity but has been implicated in the regulation of local blood flow, including in the kidney and brain.[3][4] Some studies suggest it may have cardioprotective effects against ischemia-reperfusion injury.[5]
| Function | Angiotensin III | Angiotensin IV |
| Vasoconstriction | Potent, via AT1 receptors | Minimal direct effect |
| Aldosterone Secretion | Potent stimulator, via AT1 and partially AT2 receptors[6][7] | No significant effect[7] |
| Blood Pressure | Increases arterial blood pressure | Minimal direct effect on systemic blood pressure |
| Cardiac Effects | Cardioprotective effects reported[5] |
Central Nervous System and Cognitive Function
A major functional distinction lies in their effects on the central nervous system. Angiotensin IV has been extensively studied for its role in cognitive processes. It has been shown to enhance learning and memory, and its administration can improve performance in cognitive tasks in animal models.[8][9][10] These effects are mediated by the AT4 receptor. The proposed mechanisms include modulation of synaptic plasticity and neuronal glucose uptake.[10] Angiotensin III is primarily associated with the central regulation of blood pressure and fluid balance.
| Function | Angiotensin III | Angiotensin IV |
| Cognition | No established direct role in cognitive enhancement | Enhances learning and memory via AT4 receptors |
| Cerebrovascular Flow | Implicated in regulation | |
| Neuronal Protection | Potential neuroprotective effects |
Signaling Pathways
The distinct receptor targets of Angiotensin III and Angiotensin IV lead to the activation of different intracellular signaling cascades.
Caption: Angiotensin III Signaling Pathways.
Caption: Angiotensin IV Signaling Pathways.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of Angiotensin III and Angiotensin IV for AT1, AT2, and AT4 receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., rat liver for AT1, rat adrenal cortex for AT2, bovine adrenal membranes for AT4) or cultured cells (e.g., HEK-293 cells transfected with the receptor of interest) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II for AT1/AT2, ¹²⁵I-Angiotensin IV for AT4) and increasing concentrations of the unlabeled competitor (Angiotensin III or Angiotensin IV).
-
Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Aldosterone Secretion Assay
Objective: To assess the steroidogenic potency of Angiotensin III and Angiotensin IV.
Methodology:
-
Cell Preparation: Isolate adrenal glomerulosa cells from rats.
-
Incubation: Incubate the cells in a medium containing various concentrations of Angiotensin III or Angiotensin IV.
-
Sample Collection: After a specified incubation period (e.g., 2 hours), collect the supernatant.
-
Quantification: Measure the concentration of aldosterone in the supernatant using a specific radioimmunoassay (RIA) or ELISA kit.
-
Data Analysis: Plot the aldosterone concentration against the peptide concentration to determine the dose-response relationship and EC50 values.
Isolated Aortic Ring Vasoconstriction Assay
Objective: To evaluate the vasoconstrictor effects of Angiotensin III and Angiotensin IV.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from rats and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 grams.
-
Stimulation: After equilibration, cumulatively add increasing concentrations of Angiotensin III or Angiotensin IV to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Construct concentration-response curves and determine the EC50 and maximal contraction for each peptide.
Morris Water Maze for Cognitive Assessment
Objective: To assess the effects of Angiotensin IV on spatial learning and memory.
Methodology:
-
Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.
-
Animal Model: Use mice or rats.
-
Drug Administration: Administer Angiotensin IV (e.g., via intracerebroventricular injection) at a specific time before the training trials.
-
Training: Conduct multiple training trials where the animal learns to find the hidden platform using spatial cues in the room. Record the escape latency (time to find the platform).
-
Probe Trial: Remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the Angiotensin IV-treated group and a control group.
Conclusion
Angiotensin III and Angiotensin IV, though closely related in their origin, exhibit distinct functional profiles that are of significant interest to researchers and drug development professionals. Angiotensin III primarily acts on AT1 and AT2 receptors to regulate cardiovascular and renal functions, making it a relevant molecule in the context of hypertension and fluid balance. In contrast, Angiotensin IV's high affinity for the AT4 receptor (IRAP) positions it as a key player in cognitive processes, with potential therapeutic applications in neurodegenerative disorders. A thorough understanding of their differential receptor interactions, signaling pathways, and physiological effects is crucial for the targeted development of novel therapeutics that modulate the renin-angiotensin system.
References
- 1. Angiotensin III Stimulates Aldosterone Secretion from Adrenal Gland Partially via Angiotensin II Type 2 Receptor But No… [ouci.dntb.gov.ua]
- 2. Angiotensin IV protects against angiotensin II-induced cardiac injury via AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin IV protects cardiac reperfusion injury by inhibiting apoptosis and inflammation via AT4R in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing signaling pathways activated by different angiotensin peptides
A Comprehensive Guide to Signaling Pathways Activated by Different Angiotensin Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of angiotensin peptides is critical for targeting the renin-angiotensin system (RAS) in various physiological and pathological contexts. This guide provides an objective comparison of the signaling pathways activated by key angiotensin peptides: Angiotensin II (Ang II), Angiotensin III (Ang III), Angiotensin IV (Ang IV), and Angiotensin (1-7). The information is presented with supporting experimental data, detailed methodologies for key experiments, and clear visualizations of the signaling cascades.
Introduction to Angiotensin Peptides and Their Receptors
The RAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1] While Angiotensin II is the most well-known effector of this system, other biologically active peptides, including Angiotensin III, Angiotensin IV, and Angiotensin (1-7), have distinct signaling properties and physiological effects. These peptides exert their actions by binding to specific G protein-coupled receptors (GPCRs), primarily the AT1, AT2, Mas, and AT4 receptors.[2]
Comparative Analysis of Receptor Binding Affinities
The affinity of each angiotensin peptide for its respective receptor(s) is a key determinant of its biological activity. The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of different angiotensin peptides to various receptors, as determined by radioligand binding assays.
| Peptide | Receptor | Cell Line/Tissue | Radioligand | Binding Affinity (nM) | Reference |
| Angiotensin II | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 12.3 | [3] |
| AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 0.81 | [3] | |
| Angiotensin III | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 13.5 | [3] |
| AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 0.41 | [3] | |
| Angiotensin IV | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | > 10,000 | [3] |
| AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 48.6 | [3] | |
| Angiotensin (1-7) | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | > 10,000 | [3] |
| AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 246 | [3] | |
| Mas | CHO | ¹²⁵I-Ang-(1-7) | 0.83 (Kd) | [4] |
Comparative Analysis of Functional Potencies
The functional potency of each angiotensin peptide in activating downstream signaling pathways is a critical measure of its efficacy. The following table summarizes the half-maximal effective concentrations (EC50) for various signaling readouts.
| Peptide | Receptor | Signaling Pathway | Assay | Cell Line | EC50 (nM) | Reference |
| Angiotensin II | AT1 | Gq/11 (Phosphorylase a activation) | Functional Assay | Guinea Pig Hepatocytes | ~1 | [5] |
| AT1 | ERK1/2 Phosphorylation | Western Blot | Rat Anterior Pituitary Cells | 1.59 | [4] | |
| Angiotensin III | AT1 | Gq/11 (Phosphorylase a activation) | Functional Assay | Guinea Pig Hepatocytes | ~10 | [5] |
| AT1 | ERK1/2 Phosphorylation | Western Blot | Rat Vascular Smooth Muscle Cells | Concentration-dependent | [6] | |
| Angiotensin (1-7) | Mas | Calcium Mobilization | Calcium Assay | MAS-transfected HEK293 | >100,000 (weak potentiation) | [7] |
| Mas | cAMP Production | cAMP Assay | MrgD-transfected HEK cells | 0.000398 | [8] | |
| AT1 | β-arrestin 2 Recruitment | BRET | HEK-293 | ~100 | [2] | |
| AT1 | ERK1/2 Phosphorylation | BRET | HEK-293 | ~100 | [2] |
Signaling Pathways of Angiotensin Peptides
Angiotensin II Signaling
Angiotensin II is the principal effector of the RAS and signals through two main receptors, AT1 and AT2.[2]
AT1 Receptor Signaling: The AT1 receptor is responsible for the majority of the well-known physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cell proliferation.[9] Its activation triggers a complex network of signaling pathways:
-
Gq/11-PLC-IP3-Ca2+ Pathway: The canonical AT1 receptor signaling pathway involves coupling to Gq/11 proteins, which activates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
β-Arrestin Pathway: Upon agonist binding, the AT1 receptor can also signal independently of G proteins through the recruitment of β-arrestins.[11] This pathway can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and may be involved in cardioprotective effects.[12]
-
Other G protein and Kinase Pathways: The AT1 receptor can also couple to other G proteins like Gi and G12/13, and activate various downstream kinases including Src, Rho kinase, and JAK/STAT pathways.[10]
Angiotensin II signaling through the AT1 receptor.
AT2 Receptor Signaling: The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferation. Its signaling is less well-characterized but is known to involve both G protein-dependent and -independent mechanisms.
Angiotensin (1-7) Signaling
Angiotensin (1-7) is a heptapeptide (B1575542) that primarily signals through the Mas receptor.[13] The ACE2/Ang-(1-7)/Mas axis is considered the protective arm of the RAS, counteracting the detrimental effects of the Ang II/AT1 receptor axis.[14]
-
Mas Receptor-NO Pathway: Activation of the Mas receptor leads to the stimulation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway, resulting in the production of nitric oxide (NO).[8] NO is a potent vasodilator and has anti-inflammatory and anti-thrombotic properties.
-
Inhibition of Ang II Signaling: Ang-(1-7) can also inhibit Ang II-induced signaling pathways, such as the activation of ERK1/2, contributing to its protective effects.[9]
Angiotensin (1-7) signaling through the Mas receptor.
Angiotensin III and Angiotensin IV Signaling
Angiotensin III: This heptapeptide is formed from the cleavage of the N-terminal aspartate from Ang II. Ang III binds to both AT1 and AT2 receptors with high affinity.[15] It is a potent stimulator of aldosterone secretion, comparable to Ang II, but has weaker pressor effects.[16] Its signaling through AT1 and AT2 receptors is thought to be similar to that of Ang II, but with different potency for certain downstream effects.[6]
Angiotensin IV: This hexapeptide binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[17] The AT4 receptor is expressed in various tissues, including the brain, kidney, and heart. Its signaling is implicated in cognitive functions like learning and memory, as well as in regulating blood flow.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of angiotensin peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity of angiotensin peptides to their receptors.[9][11]
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ang-(1-7) is an endogenous β-arrestin-biased agonist of the AT1 receptor with protective action in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin III activates ERK1/2 mitogen activated protein kinases and proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical Signaling and Functional Desensitization Response of MAS Receptor to Peptide Ligands | PLOS One [journals.plos.org]
- 8. DSpace [cora.ucc.ie]
- 9. ijmcmed.org [ijmcmed.org]
- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - EC50 and t1/2 values for Ang(1â7), Ang(1â7) analogs and angiotensin metabolites. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. guidetopharmacology.org [guidetopharmacology.org]
A Head-to-Head Comparison of [Val4] Angiotensin III and Other Key Components of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone. While Angiotensin II (Ang II) is the most widely studied effector molecule of this system, other angiotensin peptides, including Angiotensin III (Ang III) and its synthetic analogs like [Val4] Angiotensin III, play significant and nuanced roles. This guide provides a detailed head-to-head comparison of the biological activities of these key RAS components, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this complex system.
Comparative Biological Activity
The biological effects of angiotensin peptides are primarily mediated through their interaction with two main receptor subtypes: Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The affinity and subsequent activation of these receptors dictate the physiological response.
Receptor Binding Affinity
While direct comparative binding affinity studies for this compound are not extensively available in the public domain, the binding characteristics of its parent molecule, Angiotensin III, have been compared to Angiotensin II. Both Ang II and Ang III bind to AT1 and AT2 receptors, but with differing affinities that can influence their downstream effects.[1][2][3]
Table 1: Comparison of Receptor Binding Affinity
| Ligand | Receptor Subtype | Relative Binding Affinity | Key References |
| Angiotensin II | AT1 | High | [1] |
| AT2 | High | [1] | |
| Angiotensin III | AT1 | Similar to Ang II | [2][3] |
| AT2 | Similar to Ang II | [2][3] | |
| Angiotensin IV | AT1 | Low | [4] |
| AT2 | Low | [4] | |
| AT4 | High | [1] |
Pressor Effects
The pressor response, or the ability to raise blood pressure, is a hallmark of RAS activation. This effect is primarily mediated by the AT1 receptor, which causes vasoconstriction.
Angiotensin III has been shown to possess significant pressor activity, though generally reported to be less potent than Angiotensin II.[5] Studies in normal and hypertensive subjects have demonstrated that intravenous infusion of Angiotensin III leads to a significant elevation in systolic blood pressure.[5] In the brain, however, Angiotensin II and III can be equipotent as pressor agents.[3] Angiotensin IV, in contrast, has a much lower pressor effect.[4]
Table 2: Comparison of Pressor Effects
| Peptide | Relative Pressor Potency | Primary Receptor | Key References |
| Angiotensin II | ++++ | AT1 | [5] |
| Angiotensin III | ++ | AT1 | [5] |
| Angiotensin IV | + | AT1 (weakly), AT4 | [4] |
Signaling Pathways
The binding of angiotensin peptides to their receptors initiates a cascade of intracellular signaling events. The signaling pathways activated by AT1 and AT2 receptors are distinct and often have opposing effects.
AT1 Receptor Signaling
Activation of the AT1 receptor by Angiotensin II or III leads to a variety of cellular responses, including vasoconstriction, cell growth, inflammation, and fibrosis.[6][7][8][9] This is primarily mediated through Gq/11 protein coupling, which activates phospholipase C (PLC) and subsequently increases intracellular calcium and activates protein kinase C (PKC).[6][10]
Caption: AT1 Receptor Signaling Pathway
AT2 Receptor Signaling
The AT2 receptor often counteracts the effects of the AT1 receptor, leading to vasodilation, anti-inflammatory effects, and apoptosis.[11][12] Its signaling is less completely understood but is thought to involve Gαi/o proteins and the activation of phosphatases, as well as the nitric oxide/cGMP pathway.[13][14][15][16]
Caption: AT2 Receptor Signaling Pathway
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Angiotensin Receptors
This protocol is used to determine the binding affinity of a ligand for the AT1 and AT2 receptors.[17][18][19][20][21]
1. Membrane Preparation:
-
Homogenize tissues (e.g., rat liver for AT1, adrenal cortex for AT2) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in assay buffer.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II), and varying concentrations of the unlabeled competitor ligand (this compound, Ang II, etc.).
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled standard (e.g., 1 µM Ang II).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow
In Vivo Blood Pressure Measurement in Rodents
This protocol describes the direct measurement of mean arterial pressure (MAP) in anesthetized rats or mice to assess the pressor effects of angiotensin peptides.[22][23][24][25][26]
1. Animal Preparation:
-
Anesthetize the rodent (e.g., with urethane/ketamine).
-
Surgically expose the carotid artery and femoral vein.
-
Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer.
-
Cannulate the femoral vein for intravenous administration of test compounds.
2. Blood Pressure Recording:
-
Allow the animal to stabilize for 20-30 minutes after surgery.
-
Record baseline blood pressure for at least 15 minutes.
-
Administer a bolus injection of the test compound (this compound, Ang II, etc.) via the femoral vein cannula.
-
Continuously record the blood pressure response until it returns to baseline.
-
Administer increasing doses to generate a dose-response curve.
3. Data Analysis:
-
Measure the peak change in mean arterial pressure from baseline for each dose.
-
Plot the change in MAP against the log dose of the peptide to determine the pressor potency (ED50).
Caption: In Vivo Blood Pressure Measurement Workflow
Aortic Ring Contraction Assay
This ex vivo protocol assesses the vasoconstrictor properties of angiotensin peptides on isolated blood vessels.[27][28][29][30][31]
1. Aortic Ring Preparation:
-
Euthanize a rat or mouse and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Ringer bicarbonate solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
2. Isometric Tension Recording:
-
Suspend the aortic rings in an organ bath containing Krebs-Ringer solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Connect the rings to an isometric force transducer.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Test the viability of the rings with a high-potassium solution (e.g., 80 mM KCl).
3. Contraction Assay:
-
After a washout period, add cumulative concentrations of the test peptide (this compound, Ang II, etc.) to the organ bath.
-
Record the contractile response until a plateau is reached for each concentration.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage of contraction against the log concentration of the peptide to determine the potency (EC50) and efficacy (Emax).
Caption: Aortic Ring Contraction Assay Workflow
Conclusion
While direct comparative data for this compound is limited, this guide provides a comprehensive framework for understanding its potential biological activities in the context of other well-characterized RAS components. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the intricate roles of angiotensin peptides in health and disease. Further experimental studies are warranted to fully elucidate the specific pharmacological profile of this compound and its potential as a research tool or therapeutic agent.
References
- 1. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of angiotensin III in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of angiotensin III on blood pressure, renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Signal transduction from the angiotensin II AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor-Ligand Binding Assays [labome.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mmpc.org [mmpc.org]
- 25. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Aortic ring isometric contraction assay [bio-protocol.org]
- 28. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
Angiotensin III and Angiotensin II exhibit the same affinity for AT1 and AT2 receptors
A detailed examination of the binding affinities of Angiotensin II and Angiotensin III for the AT1 and AT2 receptors reveals subtle but significant differences, challenging the long-held assumption of identical receptor interaction. While both peptides exhibit high affinity for both receptor subtypes, emerging evidence suggests near-equal affinity of Angiotensin III for AT1 and AT2 receptors, distinguishing it from Angiotensin II.
Angiotensin II (Ang II) is a key effector molecule of the Renin-Angiotensin System (RAS), mediating its classical effects such as vasoconstriction, aldosterone (B195564) release, and cellular growth through the Angiotensin II type 1 (AT1) receptor.[1][2] The Angiotensin II type 2 (AT2) receptor, in contrast, often counteracts the actions of the AT1 receptor, promoting vasodilation and anti-proliferative effects.[1][3] Angiotensin III (Ang III), a metabolite of Ang II, has traditionally been considered less active, but recent studies highlight its significant biological actions, particularly through the AT2 receptor.[4][5][6]
A pivotal study by Bosnyak et al. systematically analyzed the binding affinities of various angiotensin peptides.[7][8][9][10] Their findings indicate that both Angiotensin II and Angiotensin III display high affinity for the AT1 receptor.[7][8][9][10] However, at the AT2 receptor, Angiotensin II and Angiotensin III exhibit comparable, high affinities.[1][7][8][9] In fact, some analyses suggest that Angiotensin III binds to both AT1 and AT2 receptors with almost equal, high affinity.[11] This near-equal affinity for both receptors suggests that Angiotensin III may have a unique physiological role, acting as a potent agonist at both AT1 and AT2 receptors in different tissues, such as the brain and kidney, respectively.[11]
Comparative Binding Affinities
The following table summarizes the quantitative data on the binding affinities of Angiotensin II and Angiotensin III for the AT1 and AT2 receptors, as determined by radioligand binding assays.
| Ligand | Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |
| Angiotensin II | AT1 | HEK-293 | 125I-[Sar1Ile8]AngII | 1.15 | Bosnyak et al. |
| Angiotensin III | AT1 | HEK-293 | 125I-[Sar1Ile8]AngII | 1.29 | Bosnyak et al. |
| Angiotensin II | AT2 | HEK-293 | 125I-[Sar1Ile8]AngII | 0.08 | Bosnyak et al. |
| Angiotensin III | AT2 | HEK-293 | 125I-[Sar1Ile8]AngII | 0.11 | Bosnyak et al. |
Experimental Protocols
The binding affinities presented above were determined using a competitive radioligand binding assay. A detailed methodology for such an experiment is outlined below.
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with either the rat AT1 receptor or the rat AT2 receptor were cultured under standard conditions.[7][8][9] Once confluent, the cells were harvested, and the cell membranes were isolated through a process of homogenization and centrifugation. The final membrane pellet was resuspended in a binding buffer and stored at -70°C.[12] The protein concentration of the membrane preparation was determined using a standard protein assay.[12]
Radioligand Binding Assay: The competitive binding assay was performed in a binding buffer containing the cell membranes (expressing either AT1 or AT2 receptors), a constant concentration of the radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II), and increasing concentrations of the unlabeled competitor ligands (Angiotensin II or Angiotensin III).[7][8][9][12] The reaction was incubated at 37°C for a defined period (e.g., 1 hour) to allow for binding to reach equilibrium.[12]
Data Analysis: Following incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity of the filters containing the bound radioligand was then measured using a gamma counter. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) was then calculated by non-linear regression analysis of the competition curves.
Signaling Pathways and Experimental Workflow
To visualize the context of these findings, the following diagrams illustrate the renin-angiotensin system and the experimental workflow of a typical radioligand binding assay.
Caption: Overview of the Renin-Angiotensin System.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. UPDATE ON ANGIOTENSIN AT2 RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Handling and Disposal of [Val4] Angiotensin III: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of potent, biologically active peptides like [Val4] Angiotensin III is paramount to ensuring a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance, the chemical, physical, and toxicological properties of many research peptides have not been thoroughly investigated.[1][2] Therefore, adherence to standard laboratory safety protocols is essential. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, spill management, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. When handling this compound in either powder or solution form, the following personal protective equipment is mandatory to minimize risks.[3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields (compliant with EN 166 or OSHA 29 CFR 1910.133). | Protects against splashes of peptide solutions or accidental contact with the powder.[4] |
| Hand Protection | Chemical-resistant nitrile gloves.[3] | Prevents skin contact with the peptide.[4] Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[4] |
| Body Protection | A buttoned laboratory coat.[3][4] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or P1 dust mask).[4] | Recommended when handling the lyophilized powder form to avoid the inhalation of dust particles.[1][4] |
Handling and Storage Protocols
Proper handling and storage procedures are critical for maintaining both personnel safety and the integrity of the peptide.
Handling:
-
Designated Area: Confine all handling of this compound to a designated, well-ventilated area, such as a chemical fume hood, to prevent cross-contamination and inhalation.[4][5]
-
Avoid Dust Generation: When working with the lyophilized powder, handle it carefully to avoid creating dust.[1]
-
Prevent Contact: Take all necessary precautions to avoid inhalation and direct contact with eyes, skin, and clothing.[1]
-
Sterile Equipment: Use fresh, sterile equipment for each experimental step to maintain the integrity of your research and prevent contamination.[5]
Storage:
-
Lyophilized Powder: For long-term stability, store the peptide powder in a tightly closed container at -20°C.[1][4]
-
Reconstituted Solutions: Once reconstituted, store solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4][5]
-
Clear Labeling: All containers, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[5]
Spill Management and Decontamination
In the event of a spill, a prompt and effective response is crucial to prevent exposure and further contamination.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
